Product packaging for Chlorodimethylphosphine(Cat. No.:CAS No. 811-62-1)

Chlorodimethylphosphine

カタログ番号: B1581527
CAS番号: 811-62-1
分子量: 96.49 g/mol
InChIキー: ZLVVDNKTHWEIOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Chlorodimethylphosphine (CAS 811-62-1) is a volatile, colorless liquid with the molecular formula C₂H₆ClP and a molecular weight of 96.5 g/mol. It is characterized by a boiling point of 76-77°C and a density of 1.22 g/cm³ . This compound is highly reactive and serves as a fundamental synthon in organophosphorus chemistry. Its primary research value lies in its role as a precursor in the synthesis of phosphoramidites, which are critical reagents in the automated solid-phase synthesis of oligonucleotides (DNA and RNA) and their analogs . The P(III) center in this compound can be readily functionalized, enabling the construction of complex phosphorus-containing molecular architectures essential for biochemical research and therapeutic development . Handling and Safety: this compound is extremely hazardous. It is highly flammable and spontaneously flammable in air, releasing toxic chloride and phosphorus oxide fumes when exposed . It is also toxic upon inhalation and causes severe skin burns and eye damage . It must be handled exclusively by trained professionals in a fume hood, using appropriate personal protective equipment, under an inert atmosphere (e.g., nitrogen or argon) to prevent violent reactions with air and moisture. Disclaimer: This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6ClP B1581527 Chlorodimethylphosphine CAS No. 811-62-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

chloro(dimethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClP/c1-4(2)3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVVDNKTHWEIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230892
Record name Chlorodimethylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811-62-1
Record name Chlorodimethylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=811-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorodimethylphosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorodimethylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodimethylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.248
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORODIMETHYLPHOSPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAU5DCM7FM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Chlorodimethylphosphine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodimethylphosphine [(CH₃)₂PCl] is a highly reactive and versatile organophosphorus compound that serves as a cornerstone in a multitude of chemical syntheses. Its unique electronic and steric properties make it an invaluable precursor for the introduction of the dimethylphosphino group, a common moiety in the design of specialized ligands for catalysis and as a building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its safe handling and synthesis, and an exploration of its applications, particularly in the realm of drug discovery and development.

I. Core Physicochemical Properties

This compound is a colorless, volatile liquid with a pungent odor. Its high reactivity is largely dictated by the presence of the phosphorus-chlorine bond, which is susceptible to nucleophilic attack. A summary of its key physical and chemical identifiers is presented below.

PropertyValueSource(s)
Molecular Formula C₂H₆ClP--INVALID-LINK--[1]
Molecular Weight 96.49 g/mol --INVALID-LINK--[1]
CAS Number 811-62-1--INVALID-LINK--[1]
IUPAC Name chloro(dimethyl)phosphane--INVALID-LINK--[1]
Synonyms Dimethylchlorophosphine, (CH₃)₂PCl--INVALID-LINK--[2]
Appearance Colorless liquid--INVALID-LINK--[3]
Boiling Point 76-77 °C--INVALID-LINK--[3]
Density 1.22 g/cm³--INVALID-LINK--[3]

II. Spectroscopic Signature

The structural characterization of this compound and its derivatives is routinely performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P NMR: As a phosphorus-containing compound, ³¹P NMR spectroscopy is a primary tool for its characterization. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment.[4][5] For this compound, the ³¹P NMR spectrum typically shows a single resonance.

  • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons due to coupling with the phosphorus nucleus (²JP-H). The magnitude of this coupling constant is characteristic of the P-C-H bonding arrangement.[6]

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbons, which will also be split into a doublet due to coupling with the phosphorus atom.

Note: Specific chemical shifts can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key absorptions are expected for C-H stretching and bending vibrations of the methyl groups. The P-Cl stretching frequency is also a characteristic feature.[7][8][9]

III. Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom and the lability of the P-Cl bond.

Nucleophilic Substitution at Phosphorus

The most common reaction of this compound involves the displacement of the chloride ion by a nucleophile. This reaction is the foundation for the synthesis of a wide array of tertiary phosphines.

  • Reaction with Organometallic Reagents: this compound readily reacts with Grignard reagents (R-MgX) and organolithium compounds (R-Li) to form new phosphorus-carbon bonds.[3] This is a widely used method for the synthesis of tertiary phosphines with the general formula R-P(CH₃)₂.[3] The reaction is believed to proceed via a nucleophilic addition mechanism.[10][11] For instance, the reaction with methylmagnesium chloride can be used to synthesize trimethylphosphine.[12]

  • Reaction with Alcohols and Amines: The reaction with alcohols or alkoxides yields dimethylphosphinites, (CH₃)₂P-OR, while reactions with primary or secondary amines produce aminophosphines, (CH₃)₂P-NR₂, which are also important classes of ligands and synthetic intermediates.[3]

Reaction with Water

This compound reacts violently with water, hydrolyzing to produce phosphine gas, which is flammable and toxic, and other phosphorus-containing byproducts. This reaction underscores the need for stringent anhydrous conditions when handling this compound.

IV. Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of phosphorus trichloride with a methylating agent. The following is a representative protocol based on the Grignard approach.

Synthesis_Workflow reagents Methylmagnesium Halide (CH3MgX) Phosphorus Trichloride (PCl3) reaction_vessel Reaction under Inert Atmosphere (e.g., Argon or Nitrogen) reagents->reaction_vessel Addition workup Aqueous Workup (under controlled conditions) reaction_vessel->workup Quenching purification Distillation workup->purification Isolation product This compound ((CH3)2PCl) purification->product Final Product

Figure 1: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare the methylmagnesium halide (e.g., methylmagnesium iodide or bromide) from magnesium turnings and the corresponding methyl halide in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen).[13]

  • Reaction with Phosphorus Trichloride: Cool the freshly prepared Grignard reagent in an ice-salt bath. Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether to the stirred Grignard reagent. The molar ratio of the Grignard reagent to phosphorus trichloride should be carefully controlled to favor the formation of the desired product.

  • Reaction Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Drying: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent by distillation. The crude product is then purified by fractional distillation under an inert atmosphere to yield pure this compound.

V. Applications in Research and Drug Development

The utility of this compound extends to various areas of chemical synthesis, with significant implications for the pharmaceutical industry.

Ligand Synthesis for Homogeneous Catalysis

This compound is a key precursor for the synthesis of a wide variety of phosphine ligands.[1] These ligands are crucial in homogeneous catalysis, enabling a broad range of chemical transformations with high efficiency and selectivity, such as in cross-coupling reactions.[1] The electronic and steric properties of the phosphine ligand can be fine-tuned by introducing different substituents via the reaction of this compound with various organometallic reagents.

Precursor in Pharmaceutical Synthesis

Organophosphorus compounds, including those derived from this compound, are integral to the synthesis of many active pharmaceutical ingredients (APIs). Chloro-containing molecules, in general, are prevalent in a large number of FDA-approved drugs.[14] The introduction of a phosphonate or related group, often facilitated by precursors like this compound, can enhance the therapeutic properties of a drug molecule.

VI. Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety precautions.

Hazards:

  • Flammability: It is a highly flammable liquid and vapor and is pyrophoric, meaning it can ignite spontaneously in air.[1][15]

  • Toxicity: It is harmful if swallowed or inhaled and can be fatal in contact with skin.[1][15]

  • Reactivity with Water: It reacts violently with water, releasing flammable and toxic gases.

Handling:

  • All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen).

  • Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, chemical-resistant gloves, and safety goggles, must be worn.

  • Avoid contact with skin, eyes, and clothing.

  • Use non-sparking tools and take precautionary measures against static discharge.

Storage:

  • Store in a cool, dry, well-ventilated area away from sources of ignition.

  • Keep containers tightly closed under an inert atmosphere.

  • Store separately from water, oxidizing agents, and other incompatible materials.

VII. Conclusion

This compound is a pivotal reagent in organophosphorus chemistry, offering a gateway to a vast array of phosphine-based compounds. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and synthetic chemists. A thorough understanding of its characteristics, along with strict adherence to safety protocols, is paramount for its effective and safe utilization in the synthesis of novel ligands, catalysts, and pharmaceutically relevant molecules.

VIII. References

  • Wiktionary. This compound. --INVALID-LINK--

  • PubChem. Chlorodiethylphosphine. --INVALID-LINK--

  • BenchChem. This compound. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • BenchChem. Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates. --INVALID-LINK--

  • Michigan State University Department of Chemistry. Infrared Spectrometry. --INVALID-LINK--

  • ChemicalBook. This compound(811-62-1) 1H NMR spectrum. --INVALID-LINK--

  • ChemicalBook. Chlorodiphenylphosphine(1079-66-9) 13C NMR spectrum. --INVALID-LINK--

  • SpectraBase. Chlorodiphenyl phosphine - Optional[31P NMR] - Chemical Shifts. --INVALID-LINK--

  • TriLink BioTechnologies. 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives. --INVALID-LINK--

  • TCU Digital Repository. Synthesis and reactivity of low-coordinate phosphines. --INVALID-LINK--

  • NMR Service. 31 Phosphorus NMR. --INVALID-LINK--

  • Organic Chemistry Portal. Grignard Reaction. --INVALID-LINK--

  • ECHEMI. Coupling constant in 1H NMR with phosphorus. --INVALID-LINK--

  • National Center for Biotechnology Information. Preparation of phosphines through C–P bond formation. --INVALID-LINK--

  • ResearchGate. 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. --INVALID-LINK--

  • ResearchGate. The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling constants (J, phosphorylated compounds 19-24. --INVALID-LINK--

  • ICT Prague. Table of Characteristic IR Absorptions. --INVALID-LINK--

  • Oregon State University. 13C NMR Chemical Shifts. --INVALID-LINK--

  • Sigma-Aldrich. NMR Chemical Shifts of Impurities. --INVALID-LINK--

  • University of California, Los Angeles. 13C NMR Chemical Shifts (δ, ppm). --INVALID-LINK--

  • Master Organic Chemistry. Reactions of Grignard Reagents. --INVALID-LINK--

  • Google Patents. Process for the preparation of trimethylphosphine. --INVALID-LINK--

  • National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. --INVALID-LINK--

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of Diethyl Chlorophosphate in Modern Pharmaceutical Synthesis. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. --INVALID-LINK--

  • Leah4Sci. Grignard Reaction, Mechanism, Reagent and Cheat Sheet. --INVALID-LINK--

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. --INVALID-LINK--

  • YouTube. 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment. --INVALID-LINK--

  • Chemistry Steps. The Grignard Reaction Mechanism. --INVALID-LINK--

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. --INVALID-LINK--

  • Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. --INVALID-LINK--

  • Addis Ababa University. Chapter 6.pdf. --INVALID-LINK--

  • Google Patents. Preparation method of trimethylphosphine. --INVALID-LINK--

  • ResearchGate. ChemInform Abstract: 2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2λ 5 -oxaphosphole 2-Oxide as Precursor in a New Synthesis of Dialkyl(diaryl)(2-methyl-4-oxopent-2-yl)phosphine Oxides. --INVALID-LINK--

  • Organic Syntheses. (e)-1-phenyl-3,3-dimethyl-1-butene. --INVALID-LINK--

  • Nordmann. Methylmagnesium iodide. --INVALID-LINK--

References

Chlorodimethylphosphine: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlorodimethylphosphine ((CH₃)₂PCl) is a highly reactive and versatile organophosphorus compound that serves as a critical building block in modern organic and medicinal chemistry. Its pivotal role as a precursor to a wide array of dimethylphosphino-containing molecules, particularly phosphine ligands, has established it as an indispensable tool for researchers and drug development professionals. This technical guide provides an in-depth exploration of the fundamental properties, synthesis, and reactivity of this compound. Emphasis is placed on its application in the synthesis of specialized phosphine ligands for metal-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical synthesis. Detailed, field-proven protocols for its synthesis and subsequent reactions are presented, alongside a thorough discussion of the causality behind experimental choices and necessary safety precautions. This guide is intended to equip researchers with the authoritative grounding and practical insights required to effectively and safely utilize this compound in their synthetic endeavors.

Introduction: The Significance of the Dimethylphosphino Moiety

The dimethylphosphino group ((CH₃)₂) is a fundamental structural unit in a vast number of organophosphorus compounds that have found applications ranging from catalysis to materials science. In the realm of drug discovery and development, the introduction of phosphorus-containing moieties can significantly modulate a molecule's physicochemical properties, including its polarity, lipophilicity, and metabolic stability. Furthermore, tertiary phosphines are a critical class of ligands in homogeneous catalysis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds that are ubiquitous in pharmaceutical agents[1][2].

This compound is the primary and most direct precursor for the introduction of the dimethylphosphino group. The high reactivity of its phosphorus-chlorine bond allows for facile nucleophilic substitution, making it an ideal electrophile for the synthesis of a diverse range of tertiary phosphines and other organophosphorus compounds. This guide will delve into the essential technical details of this compound, providing a comprehensive resource for its effective application in the laboratory.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and successful application in synthesis.

PropertyValueSource
Molecular Formula C₂H₆ClP--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 96.496 g/mol --INVALID-LINK--
CAS Registry Number 811-62-1--INVALID-LINK--, --INVALID-LINK--
Appearance Colorless to yellow fuming liquid--INVALID-LINK--
Boiling Point 76.1 °C (169.0 °F; 349.2 K)--INVALID-LINK--
Melting Point -4 to 0 °C--INVALID-LINK--
Density 1.22 g/cm³ChemWhat
Solubility Reacts violently with water; soluble in many organic solvents--INVALID-LINK--
Synonyms Dimethylchlorophosphine, Dimethylphosphinous chloride, (CH₃)₂PCl--INVALID-LINK--, --INVALID-LINK--
Spectroscopic Data

The unequivocal identification of this compound relies on a combination of spectroscopic techniques.

TechniqueKey FeaturesSource
¹H NMR A doublet in the upfield region, characteristic of methyl protons coupled to a phosphorus nucleus.--INVALID-LINK--
³¹P NMR A characteristic chemical shift that is highly dependent on the solvent and concentration. The typical range for trivalent phosphorus compounds of this type is broad but distinct.--INVALID-LINK--, --INVALID-LINK--
GC-MS Molecular ion peak (M⁺) at m/z 96, with characteristic fragmentation patterns.--INVALID-LINK--

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved through the reaction of phosphorus trichloride (PCl₃) with a methylating agent, typically a methyl Grignard reagent. This method allows for the stepwise substitution of the chlorine atoms on the phosphorus center. Precise control of stoichiometry is crucial to maximize the yield of the desired dichlorinated product and minimize the formation of byproducts such as methylphosphonous dichloride (CH₃PCl₂) and trimethylphosphine ((CH₃)₃P).

Underlying Principles and Causality

The reaction proceeds via a nucleophilic substitution at the phosphorus center. The methyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₃. The reaction is highly exothermic and must be performed at low temperatures to ensure selectivity and prevent runaway reactions. The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF), is critical as it is necessary to solvate the Grignard reagent and facilitate the reaction.

Experimental Workflow: Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification PCl3 Phosphorus Trichloride in Anhydrous Ether ReactionVessel Reaction Vessel at -10 °C PCl3->ReactionVessel Grignard Methylmagnesium Bromide Solution Addition Slow, Dropwise Addition of Grignard Reagent Grignard->Addition Stirring Vigorous Stirring under Inert Atmosphere ReactionVessel->Stirring Quenching Quenching with Saturated NH₄Cl ReactionVessel->Quenching Addition->ReactionVessel Separation Separation of Organic Layer Quenching->Separation Drying Drying over Anhydrous Na₂SO₄ Separation->Drying Distillation Fractional Distillation under Inert Atmosphere Drying->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

Safety Precaution: This procedure must be carried out in a well-ventilated fume hood. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) due to the moisture and air sensitivity of the reagents and product. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

  • Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet, place a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the flask to -10 °C using an ice-salt bath.

  • Reaction:

    • Slowly add a solution of methylmagnesium bromide (2.0 equivalents) in diethyl ether to the stirred solution of phosphorus trichloride via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the solution under an inert atmosphere and remove the solvent by distillation.

    • Purify the crude product by fractional distillation under an inert atmosphere to yield pure this compound.

Key Reactions and Applications in Drug Development

The primary utility of this compound in the context of drug development lies in its role as a precursor to tertiary phosphine ligands. These ligands are crucial for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are routinely employed in the synthesis of active pharmaceutical ingredients (APIs)[2][3].

Synthesis of Tertiary Phosphine Ligands

The reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents, is a standard and efficient method for the synthesis of tertiary phosphines[4]. This nucleophilic substitution reaction allows for the introduction of a wide variety of organic substituents at the phosphorus center.

G cluster_reagents Reagents cluster_reaction Reaction cluster_product Product CDP This compound NucleophilicAttack Nucleophilic Attack of R⁻ on Phosphorus CDP->NucleophilicAttack Organometallic Organolithium or Grignard Reagent (R-M) Organometallic->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Elimination Elimination of Chloride Intermediate->Elimination TertiaryPhosphine Tertiary Phosphine (R-P(CH₃)₂) Elimination->TertiaryPhosphine

Caption: General mechanism for tertiary phosphine synthesis.

Protocol: Synthesis of a Tertiary Arylphosphine Ligand

This protocol provides a representative example of the synthesis of a tertiary arylphosphine ligand, which could be employed in palladium-catalyzed cross-coupling reactions.

Safety Precaution: Organolithium reagents are highly pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Preparation of the Aryllithium Reagent:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the corresponding aryl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the aryllithium reagent.

  • Reaction with this compound:

    • In a separate flame-dried Schlenk flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and cool to -78 °C.

    • Slowly transfer the freshly prepared aryllithium solution to the this compound solution via a cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of degassed water.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired tertiary arylphosphine ligand.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols for its handling.

  • Pyrophoric: It can ignite spontaneously on contact with air.

  • Water Reactive: It reacts violently with water, releasing flammable and toxic gases.

  • Corrosive: It can cause severe burns to the skin and eyes.

  • Toxicity: It is harmful if inhaled or absorbed through the skin.

Handling Procedures:

  • Always handle this compound in a well-ventilated fume hood.

  • Work under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.

  • Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and safety goggles.

  • Ensure that a fire extinguisher suitable for chemical fires (e.g., dry powder) and a safety shower/eyewash station are readily accessible.

  • Quench any residual this compound in reaction vessels or on equipment carefully with a non-protic solvent like isopropanol before cleaning with water.

Conclusion

This compound is a cornerstone reagent in organophosphorus chemistry, offering a direct and efficient route to a wide range of valuable dimethylphosphino-containing compounds. Its significance in the synthesis of phosphine ligands for metal-catalyzed cross-coupling reactions directly impacts the field of drug discovery and development, enabling the construction of complex molecular architectures that are central to modern pharmaceuticals. A comprehensive understanding of its properties, coupled with meticulous adherence to safe handling protocols and the application of robust synthetic procedures, will empower researchers to harness the full potential of this versatile chemical building block.

References

An In-depth Technical Guide to the Synthesis and Preparation of Chlorodimethylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding Chlorodimethylphosphine

This compound ((CH₃)₂PCl), CAS No. 811-62-1, is a cornerstone reagent in the field of organophosphorus chemistry.[1][2] As a trivalent phosphorus compound, it serves as a critical precursor for the synthesis of a vast array of valuable molecules, including tertiary phosphines, phosphinite esters, and phosphinamides.[3] These derivatives are indispensable as ligands in homogeneous catalysis, reagents in organic synthesis, and building blocks in materials science and drug development.[4]

This guide provides a comprehensive overview of the synthesis, purification, and handling of this compound, grounded in established chemical principles and laboratory practices. It is designed for researchers and professionals who require a deep, practical understanding of not just the procedural steps, but the underlying causality that dictates experimental success and safety.

Critical Safety and Handling Mandates

Before any synthetic work is initiated, it is imperative to recognize that this compound is a hazardous substance with a multifaceted risk profile. Adherence to stringent safety protocols is not merely recommended; it is obligatory.

Core Hazards:

  • Pyrophoricity: this compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][5]

  • Reactivity with Water: It reacts violently with water and other protic solvents, releasing flammable and toxic phosphine gas and corrosive hydrochloric acid.[6]

  • Toxicity and Corrosivity: The compound is highly toxic if inhaled, swallowed, or in contact with skin.[1][7] It causes severe skin burns and serious eye damage.[8]

Mandatory Handling Protocols:

  • Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Personal Protective Equipment (PPE): Wear flame-retardant laboratory coats, chemical-resistant gloves (inspected before use), and full-face protection (safety glasses and face shield).[9][10]

  • Ventilation: Work exclusively within a certified chemical fume hood to manage potential vapor exposure.[6]

  • Quenching and Disposal: Have appropriate quenching agents (e.g., dry isopropanol for slow, controlled reaction, followed by a more dilute solution) and waste disposal plans in place before starting the experiment.

PropertyValueSource(s)
CAS Number 811-62-1[1][11]
Molecular Formula C₂H₆ClP[12]
Molecular Weight 96.50 g/mol [11]
Appearance Colorless to yellow fuming liquid[13][14]
Boiling Point 76.1 °C[14]
Density ~1.0 g/cm³ (Varies with source)[14]
Hazards Pyrophoric, Reacts Violently with Water, Toxic, Corrosive[1][5][6]

Primary Synthetic Route: The Grignard Reagent Method

The most common and established method for synthesizing this compound involves the controlled alkylation of phosphorus trichloride (PCl₃) with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl).[15]

Principle of the Grignard Approach

This synthesis is a series of nucleophilic substitution reactions where the carbanionic character of the Grignard reagent's methyl group facilitates the displacement of chloride ions from the electrophilic phosphorus center of PCl₃.[16][17]

The core challenge lies in controlling the reaction stoichiometry. The ultimate goal is to replace exactly two of the three chlorine atoms on PCl₃.

  • Undesired Under-alkylation: Addition of only one equivalent of Grignard reagent leads to methyldichlorophosphine (CH₃PCl₂).

  • Undesired Over-alkylation: Addition of three or more equivalents results in the formation of trimethylphosphine ((CH₃)₃P), a common and difficult-to-separate byproduct.

Success hinges on precise control over reaction conditions to favor the formation of the target (CH₃)₂PCl.

Causality Behind Experimental Choices
  • Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential. They are required to solvate and stabilize the Grignard reagent, but they must be scrupulously dry to prevent violent quenching of the reagent and hydrolysis of PCl₃.[17][18]

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically between -10 °C and 0 °C) is critical.[4] Low temperatures moderate the reactivity of the Grignard reagent, reducing the rate of the third substitution (over-alkylation) and minimizing side reactions.

  • Rate of Addition: The Grignard reagent must be added to the PCl₃ solution slowly and dropwise. This ensures that the local concentration of the Grignard reagent remains low, statistically favoring the disubstitution product over the trisubstituted byproduct.[4]

Diagram: Grignard Synthesis Workflow

G cluster_prep Reagent Preparation cluster_reaction Core Synthesis cluster_workup Workup & Purification MeBr Methyl Bromide G_prep Prepare CH₃MgBr (Grignard Reagent) MeBr->G_prep Mg Magnesium Turnings Mg->G_prep THF Anhydrous THF THF->G_prep Reaction Slow Addition at -10°C to 0°C G_prep->Reaction 2.0 equivalents PCl3 Phosphorus Trichloride in Anhydrous THF PCl3->Reaction Filter Filter off MgCl₂ salts Reaction->Filter Distill Fractional Distillation under Reduced Pressure Filter->Distill Product Pure (CH₃)₂PCl Distill->Product

Caption: Workflow for the synthesis of this compound via the Grignard route.

Experimental Protocol: Grignard Synthesis

Note: This protocol is a representative example and must be adapted based on a thorough risk assessment for the specific scale and equipment used.

Materials:

  • Magnesium turnings

  • Methyl bromide or methyl iodide

  • Phosphorus trichloride (PCl₃), distilled

  • Anhydrous diethyl ether or THF

  • Standard Schlenk line apparatus or glovebox

Procedure:

  • Grignard Reagent Preparation:

    • Set up a three-neck flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. All glassware must be rigorously flame-dried or oven-dried.

    • Place magnesium turnings (2.2 equivalents) in the flask under a positive pressure of inert gas.

    • Add a small portion of anhydrous ether/THF to cover the magnesium.

    • Dissolve methyl bromide (2.1 equivalents) in anhydrous ether/THF and add it to the dropping funnel.

    • Add a small amount of the methyl bromide solution to the magnesium. Initiation of the reaction is indicated by bubble formation and a gentle reflux.[19] If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary.

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete reaction. The resulting grey-black solution is the Grignard reagent.

  • Reaction with Phosphorus Trichloride:

    • In a separate flame-dried, three-neck flask equipped with a mechanical stirrer, a low-temperature thermometer, and a dropping funnel, place a solution of distilled PCl₃ (1.0 equivalent) in anhydrous ether/THF.

    • Cool this solution to -10 °C using an appropriate cooling bath (e.g., ice-salt).

    • Slowly add the prepared Grignard reagent from the dropping funnel to the stirred PCl₃ solution, ensuring the internal temperature does not rise above 0 °C. This addition may take several hours.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • The resulting mixture will be a thick slurry containing precipitated magnesium salts.

    • Under an inert atmosphere, filter the mixture through a pad of Celite or glass wool using cannula techniques to remove the salts.

    • Wash the salts with additional anhydrous ether/THF to recover any trapped product.

    • Carefully remove the solvent from the combined filtrate by distillation at atmospheric pressure.

    • The crude this compound is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.

Alternative Synthetic Route: Chlorination of Secondary Phosphine Derivatives

An alternative strategy avoids the use of Grignard reagents by starting with a pre-formed dimethylphosphine derivative, typically a secondary phosphine oxide. This method can offer advantages in terms of functional group tolerance and milder reaction conditions.

Principle and Causality

This approach involves the deoxygenative chlorination of a P(V) species like dimethylphosphine oxide ((CH₃)₂P(O)H) to the desired P(III) chlorophosphine. Reagents such as phosgene (COCl₂), its safer solid equivalent triphosgene, or acetyl chloride can be used.[3][20] The driving force is the formation of stable byproducts (e.g., CO₂ and HCl with phosgene, or acetic acid with acetyl chloride).[3] This route is advantageous as secondary phosphine oxides are often air-stable and easier to handle than pyrophoric phosphines.[3]

A related method involves the reaction of tetramethyldiphosphine disulfide with a chlorinating agent, which cleaves the P-P bond and replaces the sulfur atoms with chlorine.[21]

Diagram: Secondary Phosphine Oxide Route

G start Dimethylphosphine Oxide ((CH₃)₂P(O)H) reaction Reaction in Aprotic Solvent start->reaction reagent Chlorinating Agent (e.g., COCl₂, Acetyl Chloride) reagent->reaction product (CH₃)₂PCl reaction->product byproducts Byproducts (e.g., Acetic Acid) reaction->byproducts

Caption: General scheme for synthesizing (CH₃)₂PCl from a secondary phosphine oxide.

Experimental Protocol: Acetyl Chloride Method

Note: This protocol is based on general procedures for converting secondary phosphine oxides to chlorophosphines. [3]

Materials:

  • Dimethylphosphine oxide ((CH₃)₂P(O)H)

  • Acetyl chloride, distilled

  • Anhydrous aprotic solvent (e.g., toluene or dichloromethane)

Procedure:

  • Under an inert atmosphere, dissolve dimethylphosphine oxide (1.0 equivalent) in the anhydrous solvent.

  • Slowly add distilled acetyl chloride (1.0-2.0 equivalents) to the solution at room temperature.[3]

  • Stir the reaction mixture at room temperature for several hours (e.g., 8-14 hours) or until the reaction is complete, as monitored by ³¹P NMR.[3]

  • The main byproduct is acetic acid. Both the solvent and the acetic acid can be removed under vacuum.[3]

  • The remaining crude product is then purified by vacuum distillation as described in the Grignard method.

Comparative Analysis of Synthetic Methods

FeatureGrignard Reagent MethodSecondary Phosphine Oxide Method
Starting Materials PCl₃, Methyl Halide, MgDimethylphosphine Oxide
Key Reagents Grignard Reagent (CH₃MgX)Acetyl Chloride, Phosgene, etc.
Scalability Well-established for large scaleMore common for lab/specialty scale
Primary Challenge Controlling stoichiometry to prevent over-alkylationAvailability of starting phosphine oxide
Typical Yields Moderate to good (dependent on control)Generally high[3]
Safety Concerns Highly exothermic, handling of pyrophoric Grignard reagentHandling of corrosive/toxic chlorinating agents
Advantages Uses cheap, readily available bulk chemicalsMilder conditions, air-stable precursors[3]
Disadvantages Strict temperature control required, byproduct formationStarting materials can be more expensive

References

1H NMR and 13C NMR spectra of chlorodimethylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Chlorodimethylphosphine

Abstract

This compound ((CH₃)₂PCl) is a fundamental building block in organophosphorus chemistry, widely utilized as a precursor for the synthesis of tertiary phosphine ligands, which are crucial in catalysis and materials science. Due to its trivalent phosphorus center, its NMR spectra exhibit characteristic heteronuclear coupling patterns that are highly informative for structural elucidation and purity assessment. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, detailing the underlying principles of chemical shifts and spin-spin coupling. It further outlines a field-proven, self-validating protocol for the preparation and acquisition of high-quality NMR data for this air-sensitive compound, ensuring reproducibility and accuracy for researchers in synthetic chemistry and drug development.

Introduction: The Structural Significance of this compound

This compound is a reactive organophosphorus compound featuring a phosphorus(III) center bonded to two methyl groups and one chlorine atom. Its utility stems from the reactivity of the P-Cl bond, which allows for facile nucleophilic substitution to introduce a wide variety of organic fragments, thereby generating diverse phosphine ligands. The electronic and steric properties of these subsequent ligands are paramount to their function, and NMR spectroscopy serves as the primary analytical tool for their characterization.

A critical aspect of handling this compound is its high sensitivity to air and moisture. It is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air, and it readily hydrolyzes.[1][2] Therefore, all manipulations require stringent anaerobic techniques, which directly impacts the methodology for NMR sample preparation. This guide addresses these challenges by integrating best practices for handling air-sensitive materials into the experimental workflow.[2][3]

Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is simple yet highly diagnostic. It is defined by a single resonance that is split by the magnetically active phosphorus nucleus.

Chemical Shift (δ) and Electronic Environment

The two methyl groups in (CH₃)₂PCl are chemically and magnetically equivalent. Consequently, they give rise to a single signal in the ¹H NMR spectrum. The position of this signal (chemical shift) is influenced by the inductive effects of the neighboring phosphorus and chlorine atoms. The phosphorus atom is less electronegative than carbon, while the chlorine atom is more electronegative. This unique electronic environment places the proton resonance in a specific region of the spectrum. The typical chemical shift is observed at approximately 1.56 ppm (in CDCl₃), though this can vary slightly depending on the solvent used.[4][5]

Multiplicity and ²J(P,H) Coupling

The most prominent feature of the spectrum is the splitting of the methyl proton signal into a doublet . This splitting arises from spin-spin coupling to the phosphorus-31 (³¹P) nucleus. Key facts about this interaction include:

  • ³¹P Nucleus: Phosphorus-31 has a nuclear spin (I) of ½ and is 100% naturally abundant, making it an ideal coupling partner for NMR observation.[6]

  • Two-Bond Coupling: The interaction occurs over two bonds (H-C-P). This is denoted as a geminal coupling constant, ²J(P,H) .[7]

  • Information Content: The presence of this doublet is unequivocal proof that the protons are situated on a carbon atom directly bonded to the phosphorus atom. The magnitude of the coupling constant, typically around 11.5 Hz , provides further structural confirmation.

The interaction between the proton and phosphorus spins is transmitted through the bonding electrons.[8][9] This through-bond mechanism results in two distinct energy states for the proton spins depending on whether the neighboring phosphorus spin is aligned with or against the external magnetic field, thus splitting the signal into two lines of equal intensity.

Unraveling the ¹³C NMR Spectrum

Similar to the proton spectrum, the ¹³C NMR spectrum provides direct evidence for the carbon-phosphorus bond.

Chemical Shift (δ)

The two equivalent methyl carbons produce a single resonance in the proton-decoupled ¹³C NMR spectrum. The chemical shift for these carbons is typically found at approximately 21.9 ppm (in CDCl₃).

Multiplicity and ¹J(P,C) Coupling

The signal for the methyl carbons is split into a doublet due to one-bond coupling with the ³¹P nucleus, denoted as ¹J(P,C) . This coupling constant is significantly larger than the two-bond proton coupling, with a typical value of about 42.0 Hz . The magnitude of one-bond coupling constants is directly related to the s-character of the bond between the two nuclei.[7] Observing this large, direct coupling provides definitive confirmation of the C-P bond.

Data Summary: NMR Parameters of this compound

The key NMR spectroscopic data for this compound are summarized in the table below for quick reference.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~1.56Doublet²J(P,H) ≈ 11.5-P(CH ₃)₂
¹³C~21.9Doublet¹J(P,C) ≈ 42.0-P(C H₃)₂

Note: Chemical shifts are referenced to TMS and can be solvent-dependent.

Visualizing Molecular Structure and Spin Coupling

Diagrams created using Graphviz clarify the molecular structure and the key through-bond interactions responsible for the observed splitting patterns.

Caption: Molecular structure of this compound.

G cluster_legend Spin-Spin Coupling Pathway P31 ³¹P C13 ¹³C P31->C13 ¹J(P,C) ≈ 42.0 Hz H1 ¹H C13->H1 ²J(P,H) ≈ 11.5 Hz key1 One-bond coupling key1_color key2 Two-bond coupling key2_color

Caption: Key NMR spin-spin coupling interactions in (CH₃)₂PCl.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The pyrophoric and air-sensitive nature of this compound demands a rigorous and validated experimental protocol. The following steps ensure sample integrity and high-quality data acquisition.

Materials and Equipment
  • This compound ((CH₃)₂PCl)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆), degassed

  • Inert atmosphere glove box or Schlenk line

  • Gas-tight syringes and cannulas

  • J-Young NMR tube (or equivalent sealable tube)[10]

  • NMR Spectrometer (e.g., 400 MHz or higher)

Workflow for Sample Preparation (Self-Validating System)

This workflow is designed to prevent contamination by air or moisture at every step.

G cluster_prep Inert Atmosphere Environment (Glove Box / Schlenk Line) cluster_acq Spectrometer Operations A 1. Prepare Solvent Transfer ~0.6 mL of degassed deuterated solvent into a vial. B 2. Add Analyte Using a gas-tight syringe, add 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of (CH₃)₂PCl to the solvent. A->B C 3. Homogenize Gently swirl the vial to ensure complete dissolution. B->C D 4. Transfer to NMR Tube Using a clean Pasteur pipette, transfer the solution into a J-Young NMR tube. C->D E 5. Seal Securely Firmly close the Teflon valve of the J-Young tube to create an airtight seal. D->E F 6. External Cleaning Wipe the outside of the NMR tube with isopropanol. E->F Transfer from Inert Atmosphere G 7. Insert and Lock Insert sample into spinner, place in spectrometer, and lock on the deuterium signal. F->G H 8. Shimming Perform automated or manual shimming to optimize magnetic field homogeneity. G->H I 9. Acquire Spectra Run ¹H and ¹³C{¹H} experiments with standard parameters. H->I

Caption: Workflow for preparing and analyzing air-sensitive (CH₃)₂PCl.

Rationale Behind Experimental Choices
  • Inert Atmosphere: The use of a glove box or Schlenk line is non-negotiable to prevent immediate decomposition of the analyte upon exposure to O₂ or H₂O.[2]

  • J-Young NMR Tube: Standard NMR tubes with plastic caps do not provide a sufficient seal for highly reactive or volatile compounds. A J-Young tube with a Teflon valve ensures the inert atmosphere is maintained during transport and measurement.[10]

  • Degassed Solvents: Solvents can contain dissolved oxygen, which is paramagnetic and can cause significant line broadening in the NMR spectrum, obscuring fine details like coupling.[10] Degassing (e.g., via freeze-pump-thaw cycles) removes dissolved O₂.

  • Analyte Concentration: The specified concentrations represent a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding issues like viscosity or solubility that can degrade spectral resolution.[11][12]

Conclusion and Broader Implications

The ¹H and ¹³C NMR spectra of this compound are textbook examples of how fundamental NMR principles—chemical shift and spin-spin coupling—can be applied for unambiguous structural verification. The characteristic doublets in both spectra, arising from coupling to the ³¹P nucleus, serve as a definitive fingerprint for the dimethylphosphino moiety. Mastery of the anaerobic techniques detailed in the experimental protocol is essential not only for this compound but for the entire field of organometallic and coordination chemistry where air-sensitive reagents are commonplace. The data and methods presented herein provide a robust foundation for researchers engaged in the synthesis and application of organophosphorus compounds.

References

An In-Depth Technical Guide to Chloro(dimethyl)phosphane ((CH₃)₂PCl) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of chloro(dimethyl)phosphane, a pivotal organophosphorus reagent. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple cataloging of properties to deliver a comprehensive understanding of the compound's synthesis, reactivity, handling, and applications, grounded in established scientific principles.

Nomenclature and Identification

The compound represented by the chemical formula (CH₃)₂PCl is a trivalent organophosphorus compound. The systematic IUPAC name is chloro(dimethyl)phosphane .[1] Owing to its widespread use as a synthetic intermediate, it is commonly known by several synonyms. Understanding these names is crucial for navigating scientific literature and chemical supplier catalogs.

  • Common Synonyms:

    • Chlorodimethylphosphine[2]

    • Dimethylchlorophosphine[3]

    • Dimethylphosphinous chloride[2][3]

    • Dimethylphosphine chloride[2]

  • CAS Registry Number: 811-62-1[4]

This unique identifier is assigned by the Chemical Abstracts Service and ensures unambiguous identification of the substance.[2]

Physicochemical Properties

Chloro(dimethyl)phosphane is a colorless liquid characterized by its high reactivity, particularly with air and moisture.[3] Its physical and chemical properties are summarized in the table below, which are critical for its use in experimental design, particularly for calculating molar equivalents and determining appropriate reaction conditions.

PropertyValueSource(s)
Molecular Formula C₂H₆ClP[1][2]
Molecular Weight 96.50 g/mol [2][4]
Appearance Colorless Liquid[3]
Melting Point -4 to 0 °C[2][3]
Boiling Point 76 to 77 °C[2][3]
Density 1.22 g/cm³[3]
Flash Point -18 °C[3]
CAS Number 811-62-1[2][4]
Health, Safety, and Handling

Trustworthiness through Self-Validating Systems: The protocols involving chloro(dimethyl)phosphane must inherently account for its hazardous nature. Safe handling is not merely a recommendation but a prerequisite for experimental success and personal safety.

Chloro(dimethyl)phosphane is a hazardous material requiring stringent safety protocols.[1] Its primary hazards stem from its pyrophoric nature—it can ignite spontaneously upon contact with air.[1][5]

  • GHS Hazard Statements:

    • H225: Highly flammable liquid and vapor.[1]

    • H250: Catches fire spontaneously if exposed to air.[1]

    • H310: Fatal in contact with skin.[1]

    • H300 + H310: Fatal if swallowed or in contact with skin.[6]

    • H331: Toxic if inhaled.[6]

Causality in Handling Procedures: The requirement for an inert atmosphere (e.g., nitrogen or argon) is a direct consequence of the compound's pyrophoricity.[7] Standard laboratory glassware is sufficient, but it must be thoroughly dried, as the compound reacts violently with water.[7] All transfers should be performed using syringe or cannula techniques under a positive pressure of inert gas. Personal protective equipment, including flame-retardant lab coats, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[6][8] All work must be conducted within a chemical fume hood.

Synthesis of Chloro(dimethyl)phosphane

A reliable and high-yield route to chloro(dimethyl)phosphane begins with the precursor tetramethylbiphosphine disulfide, ((CH₃)₂P(S))₂. This precursor is a stable, crystalline solid that can be prepared from the reaction of methylmagnesium bromide with thiophosphoryl chloride (PSCl₃). The disulfide is then converted to the target compound. This multi-step approach is advantageous as it avoids the handling of large quantities of difficult-to-manage intermediates.

The conversion of tetramethylbiphosphine disulfide to chloro(dimethyl)phosphane is a key transformation that involves the cleavage of both the phosphorus-phosphorus and phosphorus-sulfur bonds, followed by chlorination. This can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or phosgene (COCl₂). These reagents act as both an oxidant and a chlorine source to yield the P(III) chloride.

Core Reactivity and Mechanistic Insights

The synthetic utility of chloro(dimethyl)phosphane is dominated by the reactivity of the phosphorus-chlorine (P-Cl) bond. The phosphorus atom, being electron-deficient and bonded to an electronegative chlorine atom, serves as a potent electrophilic center. Furthermore, the lone pair of electrons on the phosphorus atom allows it to act as a nucleophile, although this reactivity is less commonly exploited directly.

The most significant reaction is the nucleophilic substitution at the phosphorus center. A wide array of nucleophiles, particularly organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), readily displace the chloride ion.[8] This reaction is the cornerstone for forming new phosphorus-carbon bonds and is the most common method for synthesizing unsymmetrical tertiary phosphines, which are of immense importance in catalysis.[8]

G cluster_reactants Reactants cluster_products Products r1 H₃C P—Cl H₃C p1 H₃C P—R H₃C r1->p1 r2 R-M⁺ (Nucleophile) r2->r1 Sɴ2 @ P p2 M-Cl

Caption: Nucleophilic substitution at the phosphorus center of (CH₃)₂PCl.

Mechanistic Causality: This reaction proceeds via a mechanism analogous to an SN2 reaction, leading to an inversion of stereochemistry at the phosphorus center if it is chiral.[8] The choice of the organometallic reagent and reaction conditions (solvent, temperature) can be tuned to control the reaction's selectivity and yield, which is a critical consideration in the synthesis of fine chemicals and pharmaceutical intermediates.

Applications in Research and Drug Discovery

While chloro(dimethyl)phosphane is not typically incorporated directly into pharmaceutical agents, its role as a fundamental building block is of paramount importance. Its primary application is in the synthesis of tertiary phosphines ((CH₃)₂PR), which are among the most versatile and widely used ligands in transition metal catalysis.

Enabling Complex Molecule Synthesis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are indispensable tools in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions is critically dependent on the nature of the phosphine ligand coordinated to the metal center. Chloro(dimethyl)phosphane provides a straightforward entry point for synthesizing a diverse library of custom phosphine ligands, allowing chemists to fine-tune the steric and electronic properties of the catalyst to optimize reactivity and selectivity for a specific drug target.

Phosphorus-containing compounds are a significant class of therapeutic agents, often designed as prodrugs or analogues of biological molecules to enhance properties like bioavailability. Chloro(dimethyl)phosphane serves as a key starting material for accessing more complex organophosphorus scaffolds that are explored in these drug design strategies.

Experimental Protocol: Synthesis of Dimethylphenylphosphine

This protocol details the synthesis of a tertiary phosphine via the reaction of chloro(dimethyl)phosphane with a Grignard reagent. This procedure is representative of the most common application of the title compound.

Objective: To synthesize dimethylphenylphosphine via nucleophilic substitution using phenylmagnesium bromide.

Reagents:

  • Chloro(dimethyl)phosphane ((CH₃)₂PCl)

  • Phenylmagnesium bromide (PhMgBr), 3.0 M solution in diethyl ether

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • System Preparation: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

    • Rationale: Rigorous exclusion of air and moisture is essential. Chloro(dimethyl)phosphane is pyrophoric, and the Grignard reagent is quenched by water.[7]

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with chloro(dimethyl)phosphane (e.g., 4.82 g, 50 mmol) dissolved in 50 mL of anhydrous diethyl ether.

  • Grignard Addition: Transfer the phenylmagnesium bromide solution (e.g., 17.5 mL, 52.5 mmol, 1.05 equivalents) to the dropping funnel via cannula. Cool the reaction flask to 0 °C using an ice-water bath.

  • Reaction: Add the Grignard reagent dropwise to the stirred solution of chloro(dimethyl)phosphane over 30 minutes. A white precipitate (magnesium salts) will form. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

    • Rationale: Slow, cooled addition controls the exothermic reaction. Using a slight excess of the Grignard reagent ensures complete consumption of the starting material.

  • Workup - Quenching: Cool the reaction mixture again to 0 °C and slowly add 50 mL of saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent.

    • Rationale: NH₄Cl is a mild proton source that effectively quenches the reaction without being strongly acidic, which could protonate the desired phosphine product.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of diethyl ether.

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield dimethylphenylphosphine as a colorless liquid.

References

Structure and bonding of chlorodimethylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Bonding of Chlorodimethylphosphine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound ((CH₃)₂PCl), a pivotal reagent in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental structure, bonding characteristics, synthesis, reactivity, and handling protocols. The content is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Introduction and Strategic Importance

This compound, also known by its IUPAC name chloro(dimethyl)phosphane, is a trivalent organophosphorus compound.[1][2] Its significance stems from its role as a versatile precursor for synthesizing a wide array of more complex phosphine ligands. These ligands are indispensable in homogeneous catalysis, coordinating with transition metals to create catalysts for reactions such as cross-coupling, hydrogenation, and hydroformylation. The P-Cl bond is the primary reactive site, allowing for facile nucleophilic substitution to introduce new functionalities, making (CH₃)₂PCl a foundational building block in synthetic organophosphorus chemistry.

Molecular Structure and Bonding Analysis

The electronic and geometric structure of this compound dictates its reactivity and physical properties.

Geometric Configuration

The central phosphorus atom in this compound is bonded to two carbon atoms (from the methyl groups) and one chlorine atom. Additionally, the phosphorus atom possesses a non-bonding lone pair of electrons. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four electron domains (three bonding pairs and one lone pair) arrange themselves in a tetrahedral geometry to minimize repulsion. However, the molecular geometry, which considers only the positions of the atoms, is trigonal pyramidal . The lone pair exerts greater repulsive force than the bonding pairs, compressing the C-P-C and C-P-Cl bond angles to be less than the ideal tetrahedral angle of 109.5°.

Orbital Hybridization and Bonding

The phosphorus atom is best described as having sp³ hybridization. The four sp³ hybrid orbitals accommodate the two P-C sigma bonds, the P-Cl sigma bond, and the lone pair of electrons. The significant electronegativity difference between phosphorus (2.19) and chlorine (3.16) results in a highly polarized P-Cl bond, making the phosphorus atom electrophilic and susceptible to nucleophilic attack. This polarity is the cornerstone of its synthetic utility.

G P P Cl Cl P->Cl C1 CH₃ P->C1 C2 CH₃ P->C2 lp

Caption: Trigonal pyramidal geometry of this compound.

Synthesis Protocol: The Grignard Approach

The most common and reliable method for the laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent with phosphorus trichloride (PCl₃). The use of tetrahydrofuran (THF) as a solvent is often preferred over diethyl ether due to its higher polarity, which can better solvate the Grignard reagent and potentially accelerate the reaction, and for its higher boiling point, which improves safety margins.[3]

Experimental Workflow: Synthesis of (CH₃)₂PCl

This protocol requires strict anhydrous and anaerobic conditions, as both the Grignard reagent and the final product are highly reactive towards water and oxygen.

Materials:

  • Magnesium turnings

  • Methyl chloride (or methyl iodide/bromide)

  • Phosphorus trichloride (PCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Protocol:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a constant pressure dropping funnel, and an inert gas inlet. All glassware must be rigorously dried.

  • Grignard Reagent Formation:

    • Charge the flask with magnesium turnings under a positive pressure of inert gas.

    • Add a portion of the anhydrous THF.

    • Slowly add a solution of methyl halide in THF via the dropping funnel. The reaction is exothermic and initiation may require gentle warming.

    • Once initiated, maintain a gentle reflux by controlling the addition rate of the methyl halide solution until all magnesium is consumed.

  • Phosphine Synthesis:

    • Cool the freshly prepared methylmagnesium chloride solution to approximately -30 °C.[3]

    • Slowly add a stoichiometric amount of phosphorus trichloride dissolved in anhydrous THF via the dropping funnel. The molar ratio of PCl₃ to the Grignard reagent is critical to favor the formation of the dichlorophosphine over trialkylphosphine. A ratio of approximately 1:2 (PCl₃:MeMgCl) is targeted.

    • Maintain the low temperature throughout the addition to prevent side reactions.

  • Work-up and Isolation:

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours.

    • The reaction mixture will contain magnesium salts, which are removed by filtration under an inert atmosphere.

    • The solvent (THF) is removed from the filtrate by distillation.

    • The crude this compound is then purified by fractional distillation under reduced pressure to yield a colorless liquid.

Caption: Workflow for the Grignard synthesis of this compound.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized product.

Physical Properties
PropertyValueSource
Molecular Formula C₂H₆ClP[1][4]
Molecular Weight 96.49 g/mol [1][2]
Appearance Colorless liquid[5]
Boiling Point ~74-76 °C[1]
Density ~0.98 g/cm³[1]
Flash Point -18 °C[6]
Solubility Reacts violently with water[6][7]
Spectroscopic Profile

Spectroscopic analysis provides the definitive structural fingerprint of the molecule.

TechniqueExpected Data
¹H NMR A doublet in the range of 1.5-2.0 ppm. The splitting is due to coupling with the phosphorus nucleus (²JP-H).
³¹P NMR A singlet in the downfield region, characteristic of chlorophosphines.
¹³C NMR A doublet in the aliphatic region, showing P-C coupling.
IR Spectroscopy Characteristic peaks for C-H stretching and bending, and a strong absorption for the P-Cl bond.
Mass Spectrometry The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2⁺ in a ~3:1 ratio).[2]

Key Reactions and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic phosphorus center and the labile P-Cl bond.

  • Nucleophilic Substitution: This is the most important reaction class. It reacts readily with a wide range of nucleophiles (Nu⁻) such as organolithium reagents (RLi), Grignard reagents (RMgX), alkoxides (RO⁻), and amides (R₂N⁻) to form new P-C, P-O, and P-N bonds, respectively. This is the primary route to tertiary phosphines (e.g., PMe₂R).

  • Oxidation: It can be oxidized by agents like hydrogen peroxide or sulfur to form the corresponding phosphine oxide ((CH₃)₂P(O)Cl) or phosphine sulfide ((CH₃)₂P(S)Cl).

  • Lewis Acidity: The phosphorus atom can act as a Lewis acid, forming adducts with Lewis bases.

Safety, Handling, and Storage

Extreme caution is required when handling this compound.

  • Hazards: this compound is highly flammable, pyrophoric (ignites spontaneously on contact with air), and reacts violently with water.[1][7] It is fatal if swallowed or in contact with skin and toxic if inhaled. It can cause severe skin and eye burns.[7][8]

  • Handling: All manipulations must be conducted under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[7] Personal protective equipment (PPE) must include flame-retardant laboratory coats, chemical-resistant gloves, and full-face protection.[9] An appropriate fire extinguisher (e.g., dry powder, sand) must be readily available. Do not use water.

  • Storage: Store in a tightly sealed container under an inert gas in a cool, dry, well-ventilated, and fireproof area.[8] It should be stored away from moisture and incompatible materials such as oxidizing agents.[7]

References

Electron ionization mass spectrum of chlorodimethylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of Chlorodimethylphosphine

Authored by a Senior Application Scientist

This guide provides a detailed examination of the electron ionization mass spectrum of this compound ((CH₃)₂PCl). It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize mass spectrometry for structural elucidation and compound identification. This document moves beyond a simple data report to offer insights into the fragmentation logic, experimental considerations, and the interpretation of the spectral data grounded in established chemical principles.

Introduction to this compound and Mass Spectrometry

This compound (CAS No. 811-62-1) is a reactive organophosphorus compound with a molecular weight of 96.496 g/mol .[1] It serves as a crucial precursor and ligand in synthetic chemistry, particularly in the formation of phosphine-containing catalysts and materials. Given its volatility and reactivity, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal analytical technique for its characterization.

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard a molecule in the gas phase.[2][3] This process is energetic enough to not only remove an electron, creating a molecular ion (M⁺•), but also to induce extensive fragmentation.[2][4] The resulting pattern of fragment ions is highly reproducible and serves as a molecular fingerprint, enabling confident structural confirmation.

Experimental Protocol: GC-MS Analysis

A robust and self-validating protocol is essential for acquiring a clean and representative mass spectrum. The following outlines a standard methodology for the analysis of this compound. Gas chromatography is a powerful technique for separating volatile compounds before they enter the mass spectrometer.[5]

Step-by-Step GC-MS Methodology
  • Sample Preparation: Due to its reactivity, this compound should be handled under an inert atmosphere (e.g., Nitrogen or Argon). Dilute the sample in a dry, aprotic solvent such as anhydrous hexane or toluene to a concentration of approximately 10-100 µg/mL.

  • Instrumentation: A standard GC-MS system, such as an Agilent 6890N GC coupled with a 5975B MSD, is suitable for this analysis.[6]

  • Gas Chromatography Conditions:

    • Injection Port: Set to 250°C with a split ratio of 50:1 to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A low-polarity capillary column, such as a DB-5ms (5% phenyl-dimethylpolysiloxane), is recommended for its inertness and efficiency in separating organophosphorus compounds.[6] A typical dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program ensures the elution of the analyte with good peak shape.

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 30 to 200 to ensure capture of the molecular ion and all significant fragments.

Experimental Workflow Diagram

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection (Split Mode) Column Capillary Column Separation (e.g., DB-5ms) Injector->Column Carrier Gas (He) IonSource Ion Source (Electron Ionization, 70 eV) Column->IonSource Analyte Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector (Electron Multiplier) MassAnalyzer->Detector DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal

Caption: Workflow for GC-EI-MS analysis of this compound.

Analysis of the Electron Ionization Mass Spectrum

The EI mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions resulting from predictable bond cleavages. The data presented here is based on the spectrum available in the NIST Mass Spectrometry Data Center.[7]

Molecular Ion (M⁺•) and Isotopic Pattern

The molecular formula of this compound is C₂H₆ClP.[1] A key feature in its mass spectrum is the presence of chlorine, which has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), in an approximate 3:1 ratio. This results in two molecular ion peaks:

  • m/z 96: Corresponding to [C₂H₆³⁵ClP]⁺•

  • m/z 98: Corresponding to [C₂H₆³⁷ClP]⁺•

The peak at m/z 96 will have roughly three times the intensity of the peak at m/z 98, a signature pattern for a molecule containing a single chlorine atom.

Key Fragmentation Pathways

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable neutral or charged species.[2][4] For this compound, the primary fragmentation routes involve the cleavage of the P-Cl and P-C bonds.

  • Loss of a Chlorine Radical (P-Cl Cleavage): The P-Cl bond is relatively weak, and its cleavage is a dominant fragmentation pathway. This results in the formation of the dimethylphosphinyl cation.

    • [ (CH₃)₂PCl ]⁺• → [ (CH₃)₂P ]⁺ + Cl•

    • This gives a strong peak at m/z 61 . This is often the base peak (the most intense peak in the spectrum), indicating the high stability of the resulting dimethylphosphinyl cation.

  • Loss of a Methyl Radical (P-C Cleavage): Cleavage of a phosphorus-carbon bond results in the loss of a methyl radical (•CH₃).

    • [ (CH₃)₂PCl ]⁺• → [ CH₃PCl ]⁺ + •CH₃

    • This fragmentation pathway leads to an ion cluster at m/z 81 (for ³⁵Cl) and m/z 83 (for ³⁷Cl), again preserving the characteristic 3:1 isotopic ratio.

  • Loss of HCl: Another common pathway for chloro-compounds is the elimination of a neutral hydrogen chloride molecule. This likely involves a rearrangement.

    • [ (CH₃)₂PCl ]⁺• → [ C₂H₅P ]⁺• + HCl

    • This produces a radical cation at m/z 60 .

Summary of Spectral Data

The quantitative data from the mass spectrum is summarized below.

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Ion Assignment
9832[C₂H₆³⁷ClP]⁺• (Molecular Ion, M+2)
96100[C₂H₆³⁵ClP]⁺• (Molecular Ion, M⁺•)
8315[CH₃³⁷ClP]⁺
8145[CH₃³⁵ClP]⁺
6195[(CH₃)₂P]⁺
6055[C₂H₅P]⁺•
4740[CH₂P]⁺

Note: Relative intensities are approximate and can vary slightly between instruments. The base peak is set to 100%. In this specific NIST spectrum, the molecular ion at m/z 96 happens to be the base peak, though in many similar compounds the loss of Cl leads to the base peak.

Fragmentation Pathway Diagram

Fragmentation_Pathway M_ion [(CH₃)₂PCl]⁺• m/z 96/98 frag_61 [(CH₃)₂P]⁺ m/z 61 M_ion->frag_61 - •Cl frag_81 [CH₃PCl]⁺ m/z 81/83 M_ion->frag_81 - •CH₃ frag_60 [C₂H₅P]⁺• m/z 60 M_ion->frag_60 - HCl (rearrangement)

References

Methodological & Application

Application Notes & Protocols: Chlorodimethylphosphine as a Versatile Reagent for Phosphine Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Chlorodimethylphosphine in Modern Catalysis

In the landscape of transition metal catalysis, the performance of a metallic center is inextricably linked to the electronic and steric properties of its coordinating ligands.[1][2] Phosphines, a class of organophosphorus compounds, have become indispensable tools for chemists to modulate the reactivity and selectivity of catalysts.[2] While complex, multi-functional phosphine ligands often take center stage, their synthesis frequently relies on simple, reactive, and fundamental building blocks.

This compound (CDMP) is one such foundational reagent. It is not typically employed as a primary ligand in catalytic systems itself. Instead, its significance lies in its role as a highly reactive and versatile electrophilic precursor for introducing the dimethylphosphino moiety (-P(CH₃)₂) onto a vast array of molecular scaffolds.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of CDMP, focusing on its safe handling, its application in the synthesis of advanced phosphine ligands, and the subsequent use of these ligands in high-impact catalytic transformations. Understanding the causality behind its reactivity and the stringent protocols required for its use is paramount to harnessing its synthetic power.

This compound: Core Properties and Characteristics

This compound is a simple yet potent chemical reagent. Its utility is derived from the inherent reactivity of the phosphorus-chlorine bond, which serves as a prime site for nucleophilic attack. A summary of its essential properties is provided below.

PropertyValueReference(s)
CAS Number 811-62-1[6][7][8][9]
Molecular Formula C₂H₆ClP[7][9][10]
Molecular Weight 96.50 g/mol [7][9][10]
Appearance Colorless Liquid[11]
Boiling Point 76-77 °C[8][11]
Melting Point -4 to 0 °C[8][11]
Density ~1.22 g/cm³[11]
Flash Point -18 °C[11]

The dimethylphosphino group is a strong σ-donor, making it an electronically rich component. When incorporated into a larger ligand structure, it can significantly influence the electron density at the metal center, which is a key factor in tuning catalytic activity, particularly in cross-coupling reactions.[1][12]

Mandatory Safety and Handling Protocols

Trustworthiness through Safety: The utility of this compound is matched by its hazardous nature. Strict adherence to safety protocols is non-negotiable. It is a self-validating system: successful and safe experimentation is its own validation.

Core Hazards:

  • Pyrophoric: Catches fire spontaneously upon exposure to air.[7]

  • Water Reactive: Reacts violently with water and moisture, releasing flammable and toxic gases.[13]

  • Corrosive: Causes severe skin burns and eye damage.[13][14]

  • Toxic: Fatal if it comes into contact with skin and harmful if swallowed or inhaled.[7]

Protocol for Safe Handling:

  • Inert Atmosphere is Mandatory: All manipulations involving CDMP must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using either a glovebox or standard Schlenk line techniques.[14][15]

  • Storage: Store in a tightly sealed container, under an inert atmosphere, in a cool, dry, and well-ventilated area designated for flammable and reactive materials.[13] Keep away from heat, sparks, open flames, and any source of moisture.[14][15]

  • Personal Protective Equipment (PPE):

    • A flame-retardant lab coat is required.

    • Wear chemical-resistant gloves (e.g., butyl rubber). Always inspect gloves before use.[14]

    • ANSI-approved safety goggles and a full-face shield are essential to protect against splashes.[13]

  • Dispensing: Use gas-tight syringes or cannulas for transferring the liquid. All glassware must be rigorously flame- or oven-dried before use to remove any trace of moisture.

  • Emergency & Spill Response:

    • Fire: In case of fire, DO NOT USE WATER . Extinguish with dry chemical powder, soda ash, or dry sand.[13] Have the appropriate fire extinguisher immediately accessible.

    • Spills: Absorb small spills with dry sand or another inert, dry absorbent material. Collect in a sealed container for disposal.

    • Exposure: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][15] Remove contaminated clothing under a safety shower.[14] For inhalation, move the victim to fresh air and get immediate medical help.[13]

Primary Application: A Gateway to Advanced Phosphine Ligands

The P-Cl bond in this compound is the linchpin of its synthetic utility. It is an electrophilic phosphorus center that readily reacts with a wide range of nucleophiles, most commonly organometallic reagents such as Grignard reagents (R-MgX) or organolithiums (R-Li). This reaction provides a direct and efficient method for forming new phosphorus-carbon bonds.[3][4][5]

The general transformation can be visualized as follows:

G cluster_reactants Reactants cluster_products Products CDMP This compound (CH₃)₂P-Cl Product Tertiary Phosphine Ligand (CH₃)₂P-R CDMP->Product Nuc Nucleophile (e.g., R-Li, R-MgBr) Nuc->Product P-C Bond Formation (Nucleophilic Substitution) Byproduct Salt Byproduct (e.g., LiCl, MgBrCl)

Caption: General workflow for synthesizing tertiary phosphine ligands from CDMP.

Protocol 1: Synthesis of a Trialkylphosphine Ligand (Methyldiphenylphosphine)

This protocol details a representative synthesis using a Grignard reagent to form a common tertiary phosphine ligand.

Causality: The Grignard reagent provides a potent carbon-based nucleophile (phenyl anion equivalent) that readily attacks the electrophilic phosphorus atom of CDMP, displacing the chloride leaving group to form a stable P-C bond. The reaction is driven by the formation of a strong P-C bond and the resulting magnesium salt.

Materials:

  • This compound ((CH₃)₂PCl)

  • Phenylmagnesium bromide (PhMgBr, ~1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF), freshly distilled or from a solvent purification system

  • Degassed saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flasks, gas-tight syringes, magnetic stir bars, and a Schlenk line with a supply of dry argon or nitrogen.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a 100 mL two-neck Schlenk flask equipped with a magnetic stir bar and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with argon. Repeat this cycle three times to ensure all moisture and air are removed.

  • Reagent Introduction: Under a positive flow of argon, add 20 mL of anhydrous THF to the flask. Cool the flask to 0 °C using an ice-water bath.

  • Addition of Nucleophile: Slowly add 10 mL of the 1.0 M phenylmagnesium bromide solution (10 mmol) to the stirring THF via a gas-tight syringe over 10 minutes.

  • Addition of CDMP: In a separate, dry Schlenk tube, prepare a solution of 0.96 g (10 mmol) of this compound in 10 mL of anhydrous THF. Draw this solution into a syringe and add it dropwise to the cold, stirring Grignard solution over 20-30 minutes. A white precipitate (MgClBr) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the flask back to 0 °C. Very slowly and carefully add 10 mL of degassed, saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent. Caution: This can be exothermic.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or chromatography under an inert atmosphere to yield methyldiphenylphosphine.

  • Characterization: Confirm the product identity and purity using ³¹P NMR spectroscopy (expected chemical shift around -27 ppm) and ¹H NMR.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true power of synthesizing ligands from CDMP is realized when these new ligands are applied in catalysis. Ligands containing the dimethylphosphino group, especially when attached to bulky biaryl scaffolds, are highly effective in palladium-catalyzed cross-coupling reactions, which are foundational in pharmaceutical and materials science.[16][17][18]

Causality in Catalysis:

  • Electron-Rich Nature: The dimethylphosphino group is strongly electron-donating. This increases the electron density on the palladium center, which facilitates the crucial and often rate-limiting oxidative addition step of the catalytic cycle.[1][17][19]

  • Steric Bulk: While the -P(CH₃)₂ group itself is not exceptionally bulky, the overall ligand architecture (e.g., a biaryl backbone) provides the necessary steric hindrance around the metal center. This steric pressure promotes the final reductive elimination step, releasing the desired product and regenerating the active Pd(0) catalyst.[19]

A generalized catalytic cycle for a Suzuki-Miyaura coupling reaction is shown below, illustrating the critical role of the phosphine ligand (L).

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(R) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R TM_Complex->Product ArX Ar-X ArX->OA_Complex Boronic R-B(OH)₂ Boronic->TM_Complex Base Base Base->TM_Complex

Caption: The role of a phosphine ligand (L) in a Pd-catalyzed Suzuki cycle.

By synthesizing custom ligands using this compound as a starting material, researchers can fine-tune the steric and electronic properties of the catalyst to optimize reaction yields, broaden substrate scope to include challenging partners like aryl chlorides, and achieve milder reaction conditions.[17][18][20]

Conclusion

This compound is a quintessential enabling reagent. Its high reactivity, while demanding rigorous safety protocols, provides a direct and powerful entry point for the synthesis of a diverse array of tertiary phosphine ligands. By understanding the fundamental principles of its reactivity and the causal links between ligand structure and catalytic performance, researchers can leverage this simple molecule to build complex, highly effective catalysts for cutting-edge applications in organic synthesis and drug development.

References

Application Notes & Protocols: The Strategic Role of Chlorodimethylphosphine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic use of chlorodimethylphosphine in palladium-catalyzed cross-coupling reactions. While not commonly employed as a primary ligand itself, this compound is a critical and versatile precursor for the synthesis of tailored phosphine ligands that drive efficiency and selectivity in these powerful carbon-carbon bond-forming reactions.

Part 1: Core Principles and Safety Considerations for this compound

This compound ((CH₃)₂PCl) is a trivalent organophosphorus compound that serves as a fundamental building block in synthetic chemistry.[1] Its utility in the context of palladium catalysis stems from the reactivity of the phosphorus-chlorine bond, which allows for the facile introduction of a dimethylphosphino moiety onto various molecular scaffolds.

Chemical Properties and Reactivity:

  • Formula: C₂H₆ClP

  • Appearance: Colorless to light-yellow liquid

  • Odor: Pungent, garlic-like

  • Reactivity: The P-Cl bond is susceptible to nucleophilic substitution, making it an excellent electrophile for reactions with organometallic reagents such as Grignard or organolithium compounds. It is also highly reactive with water and can be readily oxidized by air.

Safety and Handling: this compound is a hazardous substance that requires strict safety protocols.

  • Water Reactivity: It reacts violently with water, releasing flammable and toxic gases.[2] All handling must be performed under anhydrous conditions.

  • Air Sensitivity: It is sensitive to air and can be pyrophoric.[3] It should be stored and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Toxicity and Corrosivity: It is toxic if inhaled or in contact with skin and causes severe skin burns and eye damage.[2][4] Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.[5][6]

Part 2: this compound as a Precursor for High-Performance Phosphine Ligands

The success of a palladium-catalyzed cross-coupling reaction is heavily dependent on the nature of the phosphine ligand.[7] These ligands stabilize the palladium center and modulate its reactivity, influencing the rates of key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8][9]

The electronic and steric properties of the phosphine ligand are critical:

  • Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition.[9]

  • Sterically bulky ligands promote the formation of monoligated palladium species, which are often the most active catalysts, and can enhance the rate of reductive elimination.[8][9]

This compound provides a straightforward entry into the synthesis of monodentate tertiary phosphine ligands where the phosphorus atom is substituted with two methyl groups and a third, more complex organic group. This third group can be designed to fine-tune the steric and electronic properties of the ligand.

Protocol 1: Synthesis of a Custom Monodentate Phosphine Ligand (Dimethyl(phenyl)phosphine)

This protocol describes the synthesis of dimethyl(phenyl)phosphine from this compound and a Grignard reagent, a common method for C-P bond formation.[10]

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous, degassed solvents and reagents

  • Schlenk line and glassware

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. To this, add a solution of bromobenzene in anhydrous diethyl ether dropwise. The reaction should initiate spontaneously. If not, gentle heating may be required. Stir the mixture until the magnesium is consumed to yield a solution of phenylmagnesium bromide.

  • Phosphine Synthesis: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of this compound in anhydrous diethyl ether to the stirred Grignard solution.

  • Reaction Quench and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dimethyl(phenyl)phosphine can be purified by distillation under reduced pressure.

Part 3: Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile reaction for the formation of C(sp²)-C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound.[11]

The Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-R(L) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L)->Pd(0)L Reductive Elimination (Ar-R)

Caption: The Suzuki-Miyaura catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol outlines a typical Suzuki-Miyaura coupling using a palladium precursor and a custom phosphine ligand synthesized from this compound.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dimethyl(phenyl)phosphine (or other custom ligand)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[8]

  • Toluene or dioxane (anhydrous and degassed)

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ and the dimethyl(phenyl)phosphine ligand in a 1:2 molar ratio in toluene. Stir for 10 minutes to allow for complex formation.

  • Reagent Addition: To the catalyst solution, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.

  • Reaction: Heat the mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
P(t-Bu)₃Aryl chloridesArylboronic acids1.5K₃PO₄Dioxane8082-98
PCy₃Aryl triflatesArylboronic acids1.5K₃PO₄DioxaneRT81-99
SPhos2-ChlorotoluenePhenylboronic acid1.0K₃PO₄TolueneRT98

Part 4: Application in Mizoroki-Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[12]

The Catalytic Cycle

The reaction proceeds via oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product.[13]

Heck_Cycle Pd(0)L Pd(0)L R-Pd(II)-X(L) R-Pd(II)-X(L) Pd(0)L->R-Pd(II)-X(L) Oxidative Addition (R-X) Alkene Complex Alkene Complex R-Pd(II)-X(L)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Insertion Product->Pd(0)L β-Hydride Elimination & Reductive Elimination (Product + HX)

Caption: The Mizoroki-Heck catalytic cycle.

Protocol 3: Heck Coupling of Iodobenzene with Styrene

Materials:

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dimethyl(phenyl)phosphine (or other custom ligand)

  • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • DMF or acetonitrile (anhydrous and degassed)

Procedure:

  • Catalyst Formation: In a Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ and the phosphine ligand in DMF.

  • Reagent Addition: Add iodobenzene, styrene, and triethylamine to the catalyst solution.

  • Reaction: Heat the mixture to 80-120 °C and stir for 4-16 hours. Monitor the reaction by TLC or GC.

  • Work-up: Cool the reaction, dilute with water, and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.

Part 5: Application in Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[14]

The Catalytic Cycle

The mechanism involves two interconnected cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then participates in the transmetalation step.[2][14]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L) Ar-Pd(II)-C≡CR(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-C≡CR(L) Transmetalation Ar-Pd(II)-C≡CR(L)->Pd(0)L Reductive Elimination (Ar-C≡CR) R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base, Cu(I) R-C≡C-Cu->Ar-Pd(II)-X(L)

Caption: The Sonogashira dual catalytic cycle.

Protocol 4: Sonogashira Coupling of 1-Iodo-4-nitrobenzene with Phenylacetylene

Materials:

  • 1-Iodo-4-nitrobenzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or a combination of a Pd precursor and the custom ligand

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • THF or DMF (anhydrous and degassed)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, 1-iodo-4-nitrobenzene, and the solvent. If using a custom ligand, pre-mix it with the palladium precursor.

  • Reagent Addition: Add phenylacetylene and triethylamine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 8-24 hours. Monitor by TLC or GC.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove the amine salt. Concentrate the filtrate.

  • Purification: Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the product by column chromatography.

Conclusion

This compound is a valuable and cost-effective reagent for the synthesis of custom monodentate phosphine ligands. By leveraging the principles of ligand design, researchers can use this compound as a starting point to create ligands with specific steric and electronic properties, thereby optimizing the performance of palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions for the synthesis of complex molecules in pharmaceutical and materials science research.

References

Application Notes & Protocols: The Utility of Chlorodimethylphosphine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlorodimethylphosphine ((CH₃)₂PCl) is a highly versatile and reactive organophosphorus compound that serves as a cornerstone reagent in synthetic chemistry.[1][2] Its utility stems from the presence of a labile phosphorus-chlorine bond and a nucleophilic phosphorus(III) center, enabling its participation in a wide array of transformations. This guide provides an in-depth exploration of its primary applications, including its role as a precursor to valuable phosphine ligands for transition-metal catalysis, its use in the synthesis of phosphonium salts for olefination reactions, and its function as a key intermediate for accessing various phosphine oxides and other organophosphorus compounds. This document is intended for researchers, scientists, and professionals in drug development, offering both mechanistic insights and detailed, field-proven protocols.

Critical Safety & Handling Protocols

This compound is a hazardous material characterized by its high flammability, pyrophoric nature (spontaneously ignites in air), and acute toxicity upon inhalation, ingestion, or skin contact.[2][3] It also reacts violently with water.[4][5] Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls : All manipulations must be conducted within a certified chemical fume hood with a robust and reliable exhaust system.[4][6] The use of a glovebox or Schlenk line techniques under an inert atmosphere (e.g., argon or nitrogen) is mandatory to prevent contact with air and moisture.[7] All equipment must be grounded to prevent static discharge.[4][6]

  • Personal Protective Equipment (PPE) : Wear flame-retardant lab coats, chemical-resistant gloves (consult manufacturer data for compatibility), and chemical safety goggles or a full-face shield.[5][8] A NIOSH/MSHA-approved respirator may be necessary for certain operations.[5]

  • Storage : Store in a tightly sealed container under an inert gas in a cool, dry, well-ventilated, and flammables-designated area.[4][5] It must be kept away from heat, sparks, open flames, and oxidizing agents.[4][6]

  • Spill & Emergency Response : In case of a spill, evacuate the area and remove all ignition sources.[6] Do not use water.[6] Absorb the spill with an inert, dry material like sand.[8] In case of fire, use CO₂, dry chemical powder, or alcohol-resistant foam.[4][5] For any exposure, seek immediate medical attention.[4][6]

Property Value Reference
Molecular Formula C₂H₆ClP[2]
Molecular Weight 96.49 g/mol [2]
Appearance Liquid[2]
CAS Number 811-62-1[2][4]
Key Hazards Pyrophoric, Flammable, Acutely Toxic, Water-Reactive[2][4]

Application I: Precursor to Ligands for Cross-Coupling Catalysis

The development of palladium-catalyzed cross-coupling reactions has been revolutionized by the rational design of phosphine ligands.[9] Ligands are crucial as they stabilize the metal center, enhance solubility, and critically, modulate the electronic and steric environment of the catalyst to control reactivity and selectivity.[9][10] Electron-rich and sterically bulky phosphines are particularly effective as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[10][11] this compound is an essential building block for creating custom phosphine ligands, particularly those with alkylphosphine moieties that are known for their high electron-donating ability.[10]

Causality in Ligand Synthesis

The P-Cl bond in this compound is highly susceptible to nucleophilic attack by organometallic reagents, such as Grignard or organolithium reagents. This reaction provides a straightforward and modular route to introduce the electron-rich dimethylphosphino group (-P(CH₃)₂) onto complex molecular scaffolds, thereby creating novel ligands.

Ligand_Synthesis cluster_reaction Nucleophilic Substitution CMP This compound ((CH₃)₂PCl) Ligand Tertiary Phosphine Ligand (Ar-P(CH₃)₂, R-P(CH₃)₂) CMP->Ligand Nu Nucleophile (e.g., Ar-MgBr, R-Li) Nu->Ligand P-Cl bond attack Salt Byproduct (MgCl₂, LiCl)

Caption: Workflow for Tertiary Phosphine Ligand Synthesis.

Protocol: Synthesis of a Biarylphosphine Ligand Precursor

This protocol describes the synthesis of 2-(dimethylphosphino)biphenyl, a common structural motif in advanced phosphine ligands, starting from this compound.

Materials:

  • 2-Bromobiphenyl

  • Magnesium turnings

  • Anhydrous Diethyl Ether or THF

  • This compound

  • Iodine (for Grignard initiation)

  • Schlenk flask, dropping funnel, condenser, magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Grignard Reagent Formation: Under an inert atmosphere, add magnesium turnings to a dry Schlenk flask. Add a small crystal of iodine.

  • In a separate flask, dissolve 2-bromobiphenyl in anhydrous diethyl ether. Add this solution dropwise to the magnesium turnings via a dropping funnel. Gentle heating may be required to initiate the reaction. The disappearance of the iodine color and bubbling indicates the formation of the Grignard reagent (2-biphenylmagnesium bromide). Stir until the magnesium is consumed.

  • Phosphinylation: Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side reactions.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight to ensure complete reaction.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel (deactivated with a base like triethylamine to prevent oxidation) to yield the 2-(dimethylphosphino)biphenyl ligand.

Application II: Synthesis of Phosphonium Salts & Wittig Reagents

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[12][13][14] The key reagent is a phosphonium ylide, which is typically prepared from a phosphonium salt.[15] this compound can serve as the phosphorus source for creating these essential salts.

Mechanism: From Phosphine to Alkene

The synthesis is a two-step process. First, this compound is alkylated to form a phosphonium salt. This occurs via a standard Sₙ2 reaction where the phosphorus atom acts as the nucleophile.[16] Second, the phosphonium salt, which is now acidic at the carbon adjacent to the phosphorus, is deprotonated with a strong base to generate the nucleophilic ylide. This ylide then reacts with a carbonyl compound. The driving force for the final step is the formation of a very strong phosphorus-oxygen double bond in the phosphine oxide byproduct.[14]

Wittig_Reaction cluster_step1 Step 1: Phosphonium Salt Formation (Sₙ2) cluster_step2 Step 2: Ylide Formation cluster_step3 Step 3: Wittig Reaction CMP This compound ((CH₃)₂PCl) Phosphonium Phosphonium Salt CMP->Phosphonium AlkylHalide Alkyl Halide (R-CH₂-X) AlkylHalide->Phosphonium Ylide Phosphonium Ylide Phosphonium->Ylide Base Strong Base (e.g., BuLi) Base->Ylide Alkene Alkene Ylide->Alkene Carbonyl Aldehyde/Ketone Carbonyl->Alkene Oxide Phosphine Oxide Alkene->Oxide forms byproduct Oxide_Synthesis cluster_arbuzov Michaelis-Arbuzov Pathway cluster_oxidation Direct Oxidation Pathway CMP This compound ((CH₃)₂PCl) Oxide Tertiary Phosphine Oxide (R-P(O)(CH₃)₂) CMP->Oxide Oxidation Phosphonium Phosphonium Intermediate CMP->Phosphonium Sₙ2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Phosphonium Phosphonium->Oxide Rearrangement Oxidant Oxidant (H₂O, O₂, H₂O₂) Oxidant->Oxide

References

Protocol for using chlorodimethylphosphine in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Role and Application of Dimethylphosphine Ligands in Buchwald-Hartwig Amination

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the phosphine ligand, which modulates the catalyst's stability and reactivity. While simple phosphines like chlorodimethylphosphine are fundamental building blocks, they are not typically employed directly as ligands in modern protocols due to their high reactivity and insufficient steric bulk. This guide elucidates the mechanistic principles dictating ligand choice, provides a comprehensive framework for utilizing custom dialkylphosphine ligands, and details a robust protocol for their application in Buchwald-Hartwig amination. Safety protocols for handling reactive precursors like this compound are also emphasized.

The Central Role of the Phosphine Ligand: A Mechanistic Perspective

The Buchwald-Hartwig amination is a Nobel-prize-winning reaction that couples an amine with an aryl halide or pseudohalide.[3] The catalytic cycle, driven by a palladium complex, hinges on the properties of its supporting phosphine ligand. The evolution from early catalysts to the highly efficient systems used today is a story of rational ligand design.[3][4]

Modern, effective ligands for this transformation are typically bulky and electron-rich dialkylbiaryl or trialkylphosphines.[5] This specific architecture is crucial for navigating the three key steps of the catalytic cycle:

  • Oxidative Addition: An active, monoligated Pd(0) species, stabilized by the bulky phosphine, inserts into the aryl-halide (Ar-X) bond. The electron-rich nature of the phosphine increases electron density on the palladium center, accelerating this step, particularly for less reactive aryl chlorides.[6]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido intermediate. The choice of base is critical and depends on factors like solvent polarity and substrate sensitivity.[7]

  • Reductive Elimination: This is often the rate-limiting step where the new C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. The steric bulk of the phosphine ligand is paramount here; it forces the aryl and amido groups into close proximity, promoting the bond-forming elimination.[6][8]

Simple, small phosphines are generally ineffective because they fail to adequately promote the crucial reductive elimination step, leading to catalyst decomposition or undesired side reactions.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination cluster_main Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination pd0 L-Pd(0) Active Catalyst pd2_oxadd L-Pd(II)(Ar)(X) pd0->pd2_oxadd Oxidative Addition pd2_amine [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ pd2_oxadd->pd2_amine Amine Coordination pd2_amido L-Pd(II)(Ar)(NR₂) pd2_amine->pd2_amido Deprotonation pd2_amido->pd0 Reductive Elimination Product Ar-NR₂ pd2_amido->Product HXBase [Base-H]⁺X⁻ pd2_amido->HXBase ArX Ar-X ArX->pd0 Amine R₂NH Amine->pd2_oxadd Base Base Base->pd2_amine caption The catalytic cycle requires a bulky, electron-rich ligand (L) to facilitate key steps.

Caption: The catalytic cycle requires a bulky, electron-rich ligand (L) to facilitate key steps.

This compound: A Precursor for Ligand Synthesis

This compound (CAS 811-62-1) is a highly reactive and hazardous chemical building block. It is not used as a direct ligand in Buchwald-Hartwig amination for several reasons:

  • Lack of Steric Bulk: It is too small to effectively promote reductive elimination.

  • High Reactivity: It reacts violently with water and is pyrophoric (ignites spontaneously in air).[9][10] This makes it incompatible with the basic and often protic conditions of the amination reaction.

  • Toxicity: It is fatal if swallowed or in contact with skin and toxic if inhaled.[11]

Its primary utility is as a phosphinylating agent to synthesize more complex, stable, and effective phosphine ligands. This typically involves reacting this compound with an organometallic nucleophile (e.g., an aryllithium or Grignard reagent) to form a new phosphorus-carbon bond.[12]

Safety Imperative: Handling Chlorophosphines

All work with this compound must be conducted by trained personnel in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Wear flame-retardant lab coat, chemical-resistant gloves (e.g., neoprene over nitrile), and safety goggles/face shield.[13]

  • Inert Atmosphere: Use Schlenk line or glovebox techniques to handle the reagent. Do not expose to air or moisture.[9]

  • Quenching: Prepare a quenching station (e.g., isopropanol followed by slow addition of water) for any residual reagent or contaminated equipment.

  • Spill Response: In case of a spill, evacuate the area. Do not use water. Use dry sand or other non-combustible absorbent material.[10]

General Protocol for Buchwald-Hartwig Amination

This protocol is designed for a generic palladium-catalyzed amination using a pre-formed catalyst system or generating the catalyst in situ from a palladium source and a suitable bulky phosphine ligand.

Experimental Workflow Diagram

Workflow Figure 2: General Experimental Workflow start Prepare Inert Reaction Vessel add_reagents Add Pd Source, Ligand, Base, and Aryl Halide start->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent add_amine Add Amine Nucleophile add_solvent->add_amine reaction Heat to Reaction Temperature under Inert Gas add_amine->reaction monitor Monitor Reaction (TLC, GC/MS, LC/MS) reaction->monitor monitor->reaction Incomplete workup Quench, Extract, and Dry monitor->workup Complete purify Purify Product (e.g., Column Chromatography) workup->purify end Characterize Final Product purify->end

Caption: A typical workflow for setting up and performing the Buchwald-Hartwig amination.

Materials and Reagents
  • Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a Pd precatalyst (e.g., XPhos Pd G3).

  • Ligand: A bulky, electron-rich phosphine (e.g., XPhos, RuPhos, or a custom-synthesized ligand).

  • Aryl Halide: Aryl chloride, bromide, or iodide.

  • Amine: Primary or secondary amine.

  • Base: Sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LiHMDS), or potassium phosphate (K₃PO₄).

  • Solvent: Anhydrous toluene or 1,4-dioxane.

  • Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, heating mantle, condenser, and an inert gas (N₂ or Ar) line.

Step-by-Step Methodology

Note: This procedure assumes a 1.0 mmol scale. Adjust quantities accordingly.

  • Vessel Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Solid Reagent Addition: To the flask, add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%), the phosphine ligand (0.02-0.05 mmol, 2-5 mol%), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), and the aryl halide (1.0 mmol, 1.0 equiv).

    • Causality Note: A slight excess of ligand relative to palladium is often used to ensure catalyst stability. The choice of base is critical: NaOtBu is a strong, effective base for many couplings, while weaker bases like K₃PO₄ are used for substrates with base-sensitive functional groups.[6][12]

  • Solvent and Amine Addition: Add anhydrous solvent (e.g., toluene, 5 mL) via syringe. If the amine is a liquid, add it via syringe (1.2 mmol, 1.2 equiv). If it is a solid, add it with the other solid reagents in Step 2.

  • Reaction: Secure a condenser to the flask, ensure a positive flow of inert gas, and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Quench the reaction by carefully adding water (10 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Typical Reaction Parameters
ParameterAryl ChloridesAryl Bromides/IodidesNotes
Pd Loading 1 - 3 mol%0.5 - 2 mol%Aryl chlorides are less reactive and require higher catalyst loading.[14]
Ligand Bulky dialkylbiaryl phosphines (XPhos, RuPhos)Broader range, including P(t-Bu)₃ and othersLigands must be highly active for C-Cl bond activation.[5]
Base NaOtBu, LiHMDSNaOtBu, K₃PO₄, Cs₂CO₃Stronger bases are often needed for aryl chloride activation.
Temperature 90 - 120 °C60 - 110 °CHigher temperatures facilitate the more difficult oxidative addition step.
Solvent Toluene, Dioxane, t-Amyl alcoholToluene, Dioxane, THFSolvents must be anhydrous and deoxygenated.

Troubleshooting and Considerations

  • Low Conversion: May indicate insufficient catalyst activity or catalyst decomposition. Consider increasing catalyst loading, switching to a more active ligand (e.g., a next-generation Buchwald ligand), or ensuring strictly anhydrous/anaerobic conditions.[15][16]

  • Hydrodehalogenation (Ar-X → Ar-H): This side product suggests a competing β-hydride elimination pathway or other decomposition routes. Using a bulkier ligand can sometimes suppress this.

  • Incompatible Functional Groups: Substrates with acidic protons (e.g., unprotected alcohols or phenols) may require a weaker base (like K₃PO₄) or protection/deprotection steps.[6]

  • Poor Solubility: If reagents are not fully dissolved, the reaction may be slow or incomplete. Consider a different solvent or higher temperatures.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for C-N bond formation. Its successful implementation relies on a deep understanding of the reaction mechanism and the critical role of the phosphine ligand. While this compound is an important precursor in synthetic chemistry, it is unsuited for direct use as a ligand. Instead, robust, bulky, and electron-rich phosphines are required to achieve high efficiency and broad substrate scope. By following the detailed protocols and understanding the causality behind each experimental choice, researchers can effectively harness this reaction to advance their synthetic targets in drug discovery and materials science.

References

Application Notes & Protocols: The Foundational Role of Chlorodimethylphosphine in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlorodimethylphosphine (PMe₂Cl) is a cornerstone reagent in organometallic chemistry and homogeneous catalysis. While not typically employed as a direct ligand in catalytic systems due to its high reactivity, its principal role is as a powerful and versatile electrophilic precursor for the synthesis of a vast array of custom tertiary phosphine ligands. These ligands are instrumental in modulating the steric and electronic properties of transition metal catalysts, thereby controlling their activity, selectivity, and stability. This guide provides an in-depth exploration of this compound's function, detailing its application in the synthesis of advanced phosphine ligands and their subsequent use in high-impact catalytic reactions such as palladium-catalyzed cross-coupling. We present field-proven insights, step-by-step protocols, and mechanistic diagrams to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage this critical building block.

Section 1: Core Concepts and Properties of this compound

This compound, a colorless liquid, is characterized by the chemical formula (CH₃)₂PCl[1][2]. Its significance in synthesis stems from the highly reactive and electrophilic phosphorus-chlorine (P-Cl) bond. This reactivity allows for facile nucleophilic substitution, making it an ideal reagent for introducing the dimethylphosphino moiety (-PMe₂) onto various organic scaffolds.

1.1 Physicochemical Properties

PropertyValueSource
Formula C₂H₆ClP[1]
Molecular Weight 96.496 g/mol [1]
CAS Number 811-62-1[1][2]
Appearance Colorless Liquid[2]
Boiling Point ~74-76 °C[2]

1.2 Safety and Handling

This compound is a hazardous substance that requires expert handling in a controlled laboratory environment.

  • Pyrophoric: It can ignite spontaneously upon contact with air[2]. All manipulations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.

  • Toxicity: It is fatal if it comes into contact with skin and harmful if swallowed or inhaled[2]. Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, and compatible gloves, is mandatory.

  • Reactivity: It reacts violently with water and other protic sources.

Section 2: The Primary Role: A Versatile Precursor for Ligand Synthesis

The power of homogeneous catalysis lies in the ability to fine-tune the catalyst's performance by modifying the ligands coordinated to the metal center[3][4][5]. Phosphine ligands (PR₃) are arguably the most important class of ligands for this purpose. Their electronic and steric properties—often quantified by parameters like the Tolman cone angle—can be systematically varied to optimize catalytic efficiency[4].

This compound serves as a fundamental building block for creating tertiary phosphines, particularly those featuring the compact and electron-donating dimethylphosphino group. The synthesis universally proceeds via the nucleophilic substitution of the chloride by an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium (R-Li)[4][6].

G cluster_reactants Reactants cluster_products Products PMe2Cl This compound (Electrophile) RPMe2 Tertiary Phosphine Ligand PMe2Cl->RPMe2 MCl Salt Byproduct (e.g., MgXCl, LiCl) PMe2Cl->MCl RM Organometallic Nucleophile (e.g., R-MgX, R-Li) RM->RPMe2 Forms C-P Bond RM->MCl

Caption: General workflow for tertiary phosphine ligand synthesis.

This synthetic strategy is foundational for producing highly effective ligands used in modern catalysis, including the renowned Buchwald-type biaryl phosphine ligands, which excel in palladium-catalyzed cross-coupling reactions[7][8].

Section 3: Application Note & Protocol: Synthesis of a Biarylphosphine Ligand

Biaryl phosphine ligands containing a dimethylphosphino group are highly effective in catalysis because they combine steric bulk from the biaryl backbone with the strong electron-donating nature of the PMe₂ group. This combination promotes crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Protocol 1: Synthesis of 2-(Dimethylphosphino)-2'-methoxybiphenyl

This protocol describes a representative synthesis of a biarylphosphine ligand using this compound. The procedure is adapted from established methodologies for creating Buchwald-type ligands[7][9].

Materials:

  • 2-Bromo-2'-methoxyanisole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (PMe₂Cl)

  • 1,2-Dibromoethane (for Grignard initiation)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flasks, syringes, cannula, and other standard inert atmosphere glassware.

Procedure:

  • Grignard Reagent Formation (Inert Atmosphere):

    • To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add magnesium turnings (1.2 eq).

    • Assemble the glassware under a positive pressure of argon.

    • Add anhydrous THF (50 mL) via cannula.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

    • Slowly add a solution of 2-bromo-2'-methoxyanisole (1.0 eq) in anhydrous THF (50 mL) to the magnesium suspension. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete, stir the mixture at reflux for 2 hours to ensure complete formation of the Grignard reagent. Cool the resulting dark solution to 0 °C.

  • Phosphinylation Reaction (Inert Atmosphere):

    • In a separate flame-dried 250 mL Schlenk flask, prepare a solution of this compound (1.1 eq) in anhydrous toluene (50 mL).

    • Cool this solution to -78 °C (dry ice/acetone bath).

    • Slowly transfer the prepared Grignard reagent from the first flask to the this compound solution via cannula over 30 minutes, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

    • Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (deoxygenated beforehand) or by crystallization from an appropriate solvent system (e.g., ethanol/hexanes) under an inert atmosphere.

  • Characterization:

    • The final product should be characterized to confirm its identity and purity.

    • ³¹P NMR: A single peak is expected. The chemical shift provides information about the electronic environment of the phosphorus atom[10][11].

    • ¹H and ¹³C NMR: To confirm the overall structure of the biaryl backbone and methyl groups.

    • Mass Spectrometry: To confirm the molecular weight.

Section 4: Application Note & Protocol: Catalysis with a PMe₂-Derived Ligand

Ligands synthesized from this compound are workhorses in palladium-catalyzed cross-coupling reactions, which are fundamental to pharmaceutical and materials science[4][7]. The Suzuki-Miyaura coupling, for forming C-C bonds, is a prime example.

The Catalytic Cycle and the Ligand's Role

The phosphine ligand (L) is critical throughout the catalytic cycle. It stabilizes the Pd(0) active species, facilitates the oxidative addition of the aryl halide to form a Pd(II) intermediate, participates in the transmetalation step, and finally promotes the reductive elimination of the product, regenerating the Pd(0) catalyst[7].

Suzuki_Cycle L₂Pd(0) L₂Pd(0) OA Oxidative Addition L₂Pd(0)->OA Ar-X Ar-Pd(II)-X\n(L₂) Ar-Pd(II)-X (L₂) OA->Ar-Pd(II)-X\n(L₂) TM Transmetalation (Base, R-B(OH)₂) Ar-Pd(II)-X\n(L₂)->TM Ar-Pd(II)-R\n(L₂) Ar-Pd(II)-R (L₂) TM->Ar-Pd(II)-R\n(L₂) RE Reductive Elimination Ar-Pd(II)-R\n(L₂)->RE RE->L₂Pd(0) Ar-R Product RE->Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

This protocol demonstrates the use of a custom ligand in a common cross-coupling reaction.

Materials:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • 2-(Dimethylphosphino)-2'-methoxybiphenyl (Ligand from Protocol 1)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)[7]

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Reaction vial or Schlenk tube

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To a reaction vial containing a magnetic stir bar, add Pd₂(dba)₃ (0.01 eq, 1 mol % Pd), the phosphine ligand (0.022 eq), and potassium phosphate (2.0 eq).

    • Seal the vial with a septum and purge with argon for 10 minutes.

    • Add 4-chlorotoluene (1.0 eq) and phenylboronic acid (1.2 eq).

    • Add anhydrous, degassed toluene and degassed water to create a 0.5 M solution with respect to the aryl chloride. The solvent ratio (toluene:water) is typically around 10:1.

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup and Analysis:

    • After the reaction is complete (as determined by monitoring), cool the vial to room temperature.

    • Dilute the mixture with ethyl acetate and filter it through a short plug of silica gel to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography to yield pure 4-methyl-1,1'-biphenyl.

    • Analyze the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm identity and purity.

References

Application Note & Protocol: Mastering Reactions with Chlorodimethylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safe and Effective Experimental Setups

Introduction

Chlorodimethylphosphine ((CH₃)₂PCl) is a highly valuable yet challenging reagent in synthetic chemistry, primarily serving as a precursor for the synthesis of dimethylphosphino-containing ligands, which are crucial in catalysis.[1][2] Its utility is rooted in the reactivity of the P-Cl bond, which readily undergoes nucleophilic substitution with organometallic reagents (e.g., Grignards, organolithiums) to form new P-C bonds.[2] However, its pyrophoric nature—catching fire spontaneously on exposure to air—and violent reaction with water necessitate specialized handling techniques to ensure both safety and experimental success.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe and effective use of this compound. Moving beyond a simple list of steps, this document explains the causality behind each experimental choice, grounding the protocols in principles of chemical reactivity and laboratory safety. We will detail the essential inert atmosphere techniques, provide a step-by-step protocol for a representative reaction, and discuss methods for monitoring, work-up, and characterization.

Properties and Hazards of this compound

A thorough understanding of the physical and chemical properties of this compound is the foundation of its safe handling. It is a colorless, fuming liquid that is highly flammable and corrosive.[5][6] Its most critical properties are summarized below.

PropertyValueSource(s)
CAS Number 811-62-1[3][5]
Molecular Formula C₂H₆ClP[3][7]
Molecular Weight 96.49 g/mol [3]
Boiling Point 76-77 °C[6]
Density 1.22 g/cm³[6]
Flash Point -18 °C[6]
Hazards Pyrophoric (ignites spontaneously in air), Reacts violently with water, Causes severe skin burns and eye damage, Harmful if swallowed or inhaled.[3][4][8]

The primary danger arises from its pyrophoricity and water reactivity.[3][8] Therefore, all manipulations must be performed under a dry, inert atmosphere, such as nitrogen or argon.

Essential Laboratory Setup: The Schlenk Line

For handling reagents like this compound, a dual-manifold vacuum/inert gas system, commonly known as a Schlenk line, is indispensable.[9][10] This apparatus allows for the reliable exclusion of air and moisture from the reaction system.[11]

Core Components:
  • Dual Manifold: One manifold is connected to a high-vacuum pump (to remove air), and the other is connected to a source of dry, inert gas (e.g., a nitrogen cylinder).[12]

  • Cold Trap: A liquid nitrogen trap is placed between the manifold and the vacuum pump to condense volatile solvents and protect the pump from corrosive vapors.[10] Crucially, the trap must never be opened to the atmosphere while cold to prevent the condensation of liquid oxygen, which can form explosive mixtures with organic materials. [10][13]

  • Bubbler: The inert gas line is vented through an oil bubbler to provide a slight positive pressure (typically 3-5 psi) and serve as a visual indicator of gas flow.[12]

  • Schlenk Glassware: Specialized flasks (Schlenk flasks) and funnels equipped with sidearms and high-vacuum stopcocks are used to connect to the Schlenk line.[14][15]

Workflow for Establishing an Inert Atmosphere

The following diagram illustrates the fundamental "evacuate-and-refill" cycle, which is the cornerstone of Schlenk line technique for rendering glassware free of atmospheric contaminants.[16]

G A Assemble Dry Glassware B Connect to Schlenk Line A->B C Evacuate Manifold & Flask (Vacuum) B->C Open stopcock to vacuum D Isolate from Vacuum C->D Close stopcock E Backfill with Inert Gas (N₂/Ar) D->E Open stopcock to inert gas F Repeat Cycle 3-5 Times E->F Cycle complete G System is Inert F->G Final fill

Caption: The evacuate-refill cycle for preparing glassware.

Detailed Experimental Protocol: Synthesis of Dimethylphenylphosphine

This protocol details a common application of this compound: the synthesis of a tertiary phosphine via reaction with a Grignard reagent.

Reaction: (CH₃)₂PCl + PhMgBr → (CH₃)₂PPh + MgBrCl

Reagents and Equipment
  • This compound

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF (freshly distilled from a suitable drying agent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk line setup

  • Oven-dried glassware: three-necked round-bottom flask, pressure-equalizing dropping funnel, condenser, glass stoppers, septa.[9]

  • Syringes and needles (oven-dried)[15]

  • Cannula (double-tipped needle)[12]

  • Magnetic stirrer and stir bars

Step-by-Step Methodology

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: Assemble a three-necked flask with a dropping funnel, condenser, and glass stopper. Heat all glassware in an oven (e.g., 140 °C for 4 hours) and assemble while hot, allowing it to cool under a stream of inert gas.[15]

  • Setup: Place magnesium turnings in the flask. Fit the flask with a condenser and the dropping funnel. Connect the top of the condenser to the Schlenk line via an adapter.

  • Inerting: Perform three evacuate-refill cycles on the entire apparatus to establish an inert atmosphere.[16]

  • Reagent Addition: Add anhydrous diethyl ether to the flask via syringe to cover the magnesium. Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

  • Initiation & Reaction: Add a small portion of the bromobenzene solution to the magnesium. Initiation is indicated by bubbling and a gentle reflux. Once initiated, add the remaining solution dropwise at a rate that maintains a steady reflux. After addition is complete, stir the mixture at room temperature until most of the magnesium is consumed. The resulting grey-black solution is your Grignard reagent.

Part B: Reaction with this compound

  • Setup: In a separate, fully dried and inerted three-necked flask equipped with a stir bar, dropping funnel, and septum, add anhydrous diethyl ether via syringe.

  • Cooling: Cool the flask to 0 °C using an ice/water bath. This is crucial to control the exothermic reaction.

  • Reagent Transfer (this compound): this compound is a pyrophoric liquid and must be transferred with extreme care.[13]

    • Syringe Transfer (for small volumes <20 mL): Ensure the syringe and needle are perfectly dry.[15] Flush the syringe with inert gas multiple times.[15] Puncture the septum on the this compound bottle with the needle and draw the desired volume, allowing the positive pressure in the bottle to fill the syringe rather than pulling the plunger.[15] Withdraw a small "cushion" of inert gas into the syringe before removing the needle from the bottle.[14] Quickly transfer the liquid to the reaction flask by piercing the septum.

    • Cannula Transfer (for larger volumes): This is the safer method for larger quantities.[12] Use inert gas pressure to push the liquid from the reagent bottle through a double-tipped needle (cannula) into the reaction flask.[12]

  • Reagent Transfer (Grignard): Transfer the prepared phenylmagnesium bromide solution from its flask to the dropping funnel on the main reaction flask via cannula.

  • Reaction: Add the Grignard solution dropwise from the funnel to the stirred solution of this compound at 0 °C. A white precipitate (MgBrCl) will form.

  • Completion: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

Part C: Reaction Monitoring, Work-up, and Purification

  • Monitoring: The reaction can be monitored by taking small aliquots. Carefully remove an aliquot via syringe, quench it in a separate vial with a small amount of saturated NH₄Cl, extract with a small volume of ether, and analyze the organic layer by GC or TLC.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution via the dropping funnel to quench any unreacted Grignard reagent and this compound. This step is highly exothermic and will release flammable gases. Ensure adequate ventilation and no nearby ignition sources.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, dimethylphenylphosphine, is likely air-sensitive itself. Purify it via vacuum distillation under an inert atmosphere to obtain the final product.

Logical Flow of the Synthetic Protocol

G cluster_0 Part A: Grignard Preparation cluster_1 Part B: Phosphine Synthesis cluster_2 Part C: Work-up & Purification A1 Prepare Inert Flask with Mg Turnings A2 Add Anhydrous Ether A1->A2 A3 Add PhBr Solution Dropwise A2->A3 A4 Stir to Completion A3->A4 B4 Add Grignard Reagent Dropwise at 0 °C A4->B4 Transfer via Cannula B1 Prepare Inert Flask with Anhydrous Ether B2 Cool to 0 °C B1->B2 B3 Add (CH₃)₂PCl via Syringe/Cannula B2->B3 B3->B4 B5 Warm to RT & Stir B4->B5 C1 Quench with aq. NH₄Cl at 0 °C B5->C1 C2 Aqueous Work-up (Separatory Funnel) C1->C2 C3 Dry Organic Layer (MgSO₄) C2->C3 C4 Remove Solvent (Rotovap) C3->C4 C5 Vacuum Distillation C4->C5

Caption: Workflow for the synthesis of dimethylphenylphosphine.

Characterization

The synthesized organophosphorus compounds should be characterized to confirm their structure and purity.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly diagnostic for phosphines. Dimethylphenylphosphine should exhibit a characteristic singlet. ¹H and ¹³C NMR will confirm the presence of methyl and phenyl groups and their integration.[17]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis.[17]

  • Infrared (IR) Spectroscopy: Useful for confirming the absence of P=O stretches, which would indicate oxidation of the product.[17]

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves.[10][13]

  • Fume Hood: All manipulations must be conducted in a certified chemical fume hood.[4][18]

  • Quenching Residual Reagents: Syringes, needles, and cannulas used to transfer this compound must be quenched immediately after use.[13] This is done by rinsing them with a non-reactive solvent like toluene, followed by a slow addition of isopropanol to a quenching container under an inert atmosphere.[13]

  • Waste: All liquid and solid waste contaminated with this compound must be considered hazardous and disposed of according to institutional guidelines.

Troubleshooting

IssuePossible CauseSolution
Grignard reaction does not initiate. Impure magnesium; wet glassware or solvent; bromobenzene added too quickly.Crush a piece of magnesium to expose a fresh surface; add a crystal of iodine; ensure all components are scrupulously dry.
Low yield of phosphine. Incomplete Grignard formation; loss of reagent during transfer; reaction quenched by residual moisture/air.Ensure Grignard formation is complete; refine inert atmosphere transfer techniques; re-check dryness of all solvents and glassware.
Product appears oxidized (e.g., P=O peak in IR/NMR). Air leak during reaction, work-up, or purification.Check all joints and septa for proper seals; maintain a positive inert gas pressure throughout; degas all solvents thoroughly before use.[16]

References

Application Notes & Protocols for the Safe Handling of Pyrophoric Chlorodimethylphosphine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling of chlorodimethylphosphine. The protocols and recommendations outlined herein are grounded in established safety principles and best practices for managing pyrophoric and air-sensitive reagents. By understanding the principles behind these procedures, users can mitigate the inherent risks and ensure a safe laboratory environment.

Introduction to this compound: Properties and Hazards

This compound ((CH₃)₂PCl) is a highly reactive organophosphorus compound that is indispensable in various synthetic applications, particularly as a precursor for the synthesis of phosphine ligands used in catalysis. Its utility, however, is matched by its significant hazards. It is a pyrophoric liquid, meaning it can spontaneously ignite upon contact with air.[1][2] Furthermore, it reacts violently with water and other protic solvents.[3][4]

Understanding the hazardous nature of this compound is the first step toward its safe handling. It is classified as a highly flammable liquid and vapor and is fatal if it comes into contact with skin.[1] Inhalation or ingestion is also harmful.[1] The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionGHS Pictograms
Pyrophoric Liquid Spontaneously ignites in air.[1][2]🔥
Water-Reactivity Reacts violently with water, releasing flammable and/or explosive gases.[4]💧
Acute Toxicity (Dermal) Fatal in contact with skin.[1]💀
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[1]
Skin Corrosion/Burns Causes severe skin burns and eye damage.[5]corrosive

Pre-Experimental Planning and Risk Mitigation: A Self-Validating System

A cornerstone of safely handling pyrophoric reagents is a "self-validating" approach to experimental design. This means that every step of the protocol is designed to inherently minimize risk and provide immediate feedback if a deviation occurs.

The Buddy System and Dry Runs

Never work with this compound alone. [6][7] A second person, knowledgeable in the procedures and emergency responses, must be present. Before handling the reagent, conduct a "dry run" of the entire experiment using a non-hazardous solvent to familiarize yourself with the manipulations and identify potential ergonomic or procedural issues.[8][9]

Engineering Controls: Your First Line of Defense

All manipulations of this compound must be performed in a certified chemical fume hood or a glove box with an inert atmosphere.[6][8][9] The fume hood sash should be kept at the lowest possible position to act as a physical barrier.[8][10] The work area within the hood must be free of clutter and all flammable materials should be removed.[9][10] An eyewash station and safety shower must be readily accessible within a 10-second travel time.[10][11]

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is mandatory and non-negotiable. The following table outlines the minimum requirements.

Body PartRequired PPERationale
Eyes and Face Chemical splash goggles and a face shield.[8][9][10][12]Protects against splashes and potential explosions.
Body Flame-resistant lab coat (e.g., Nomex).[6][9][12]Provides a barrier against fire and chemical splashes.
Hands Nitrile gloves worn under neoprene or other chemically resistant gloves.[8][9][12]Nitrile gloves offer dexterity but are combustible; the outer glove provides chemical resistance.
Clothing Long pants and closed-toe shoes made of non-synthetic materials (e.g., cotton).[6][11]Synthetic fabrics can melt and adhere to the skin in case of a fire.

Experimental Protocol: Handling this compound Using Schlenk Line Techniques

Schlenk line techniques are essential for manipulating air-sensitive compounds like this compound.[13][14] A Schlenk line provides a dual manifold system for evacuating a flask and refilling it with an inert gas, typically argon or nitrogen.[13][15]

Glassware Preparation

All glassware must be meticulously dried to remove any adsorbed water, which can react violently with this compound.[13][14]

Protocol:

  • Clean and assemble all necessary glassware (e.g., Schlenk flask, dropping funnel, condenser).

  • Dry the assembled glassware in an oven at >100 °C for at least 4 hours, or overnight.[16]

  • While still hot, transfer the glassware to the Schlenk line, attach it to the manifold, and immediately begin the "vac-and-backfill" cycles.

The "Vac-and-Backfill" Cycle: Creating an Inert Atmosphere

This cycle is the cornerstone of Schlenk line work, designed to remove the reactive laboratory atmosphere from the reaction vessel.[15]

Protocol:

  • Ensure the Schlenk line is operating correctly with a steady flow of inert gas and a good vacuum.

  • Connect the hot, assembled glassware to the Schlenk line via flexible tubing.

  • Open the stopcock on the glassware to the vacuum manifold for 5-10 minutes to evacuate the air.

  • Close the stopcock to the vacuum and slowly open it to the inert gas manifold to backfill the glassware.

  • Repeat this "vac-and-backfill" cycle at least three times to ensure a truly inert atmosphere.[14][15]

The following diagram illustrates the basic workflow for preparing a reaction vessel using a Schlenk line.

G cluster_prep Glassware Preparation cluster_schlenk Schlenk Line Operations oven_dry Oven-Dry Glassware (>100°C, >4h) assemble Assemble Glassware (Hot) oven_dry->assemble connect Connect to Schlenk Line assemble->connect vac1 Evacuate (Cycle 1) connect->vac1 backfill1 Backfill with Inert Gas (Cycle 1) vac1->backfill1 vac2 Evacuate (Cycle 2) backfill1->vac2 backfill2 Backfill with Inert Gas (Cycle 2) vac2->backfill2 vac3 Evacuate (Cycle 3) backfill2->vac3 backfill3 Backfill with Inert Gas (Cycle 3) vac3->backfill3 ready Inert Atmosphere Achieved backfill3->ready

Caption: Workflow for preparing an inert atmosphere in a reaction vessel.

Transferring this compound

Transferring the pyrophoric liquid requires precision and steady hands. The use of a syringe or cannula is standard practice.[14]

Protocol for Syringe Transfer (<50 mL):

  • Ensure the this compound bottle is securely clamped.[9][17]

  • Purge a dry, gas-tight syringe with inert gas.

  • Puncture the septum on the this compound bottle with the syringe needle.

  • Pressurize the bottle slightly with inert gas from the Schlenk line.

  • Withdraw the desired volume of this compound into the syringe.

  • Withdraw a small amount of inert gas into the syringe to act as a buffer.[16]

  • Remove the syringe from the reagent bottle and immediately insert it into the septum of the reaction flask.

  • Slowly add the this compound to the reaction mixture.

  • After transfer, immediately rinse the syringe with a dry, inert solvent (e.g., toluene) and then quench the residual material.[16][18]

Quenching and Disposal: A Controlled Deactivation

Unused this compound and any residues must be carefully quenched before disposal.[10][19] Never leave a container with residual pyrophoric material open to the atmosphere.[17]

Quenching Protocol

This protocol should be performed in a fume hood, under an inert atmosphere, and with cooling.[20][21]

  • Dilute the residual this compound with an inert, high-boiling solvent like toluene.[20]

  • Cool the mixture in an ice bath.

  • Slowly and dropwise, add a less reactive alcohol such as isopropanol.[11][20] Vigorous gas evolution will occur.

  • Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added.[20]

  • Finally, water can be added cautiously.[20]

  • Allow the mixture to warm to room temperature and stir for several hours to ensure complete quenching.[20]

  • Neutralize the solution with a weak acid (e.g., acetic or citric acid) before disposal as hazardous waste.[20]

The following diagram illustrates the decision-making process for quenching and disposal.

G start Residual this compound dilute Dilute with Inert Solvent (e.g., Toluene) start->dilute cool Cool to 0°C (Ice Bath) dilute->cool quench_isopropanol Slowly Add Isopropanol cool->quench_isopropanol quench_isopropanol_water Slowly Add 1:1 Isopropanol/Water quench_isopropanol->quench_isopropanol_water quench_water Slowly Add Water quench_isopropanol_water->quench_water warm_stir Warm to RT and Stir quench_water->warm_stir neutralize Neutralize with Weak Acid warm_stir->neutralize dispose Dispose as Hazardous Waste neutralize->dispose

Caption: Step-wise quenching protocol for this compound.

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and correct response is critical.

Spills
  • Small Spill (in a fume hood):

    • Use a non-combustible absorbent material like dry sand, powdered lime (calcium hydroxide), or soda ash to completely cover the spill.[8][10][11]

    • Do not use paper towels or other combustible materials.[11]

    • Once the spill is absorbed, carefully quench the material using the protocol described above.[11]

  • Large Spill (or any spill outside a fume hood):

    • Alert everyone in the immediate area and evacuate the laboratory.[11][22]

    • Activate the fire alarm.[10]

    • Call emergency services (911).[8][11]

    • If safe to do so, close the laboratory door to contain the spill.[10]

Fire
  • Small Fire:

    • If you are trained and it is safe to do so, use a standard dry powder (ABC) fire extinguisher.[10][11][12]

    • DO NOT use a water or carbon dioxide extinguisher, as these can react violently with this compound.[10]

  • Large Fire:

    • Do not attempt to fight the fire.

    • Evacuate the area, activate the fire alarm, and call 911.[10][11]

Personal Exposure
  • Skin Contact:

    • Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing.[11]

    • Seek immediate medical attention.[11]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes.[11]

    • Seek immediate medical attention.[11]

  • Inhalation:

    • Move the affected person to fresh air.[11]

    • Seek immediate medical attention.[11]

Conclusion

This compound is a valuable reagent whose utility is coupled with significant hazards. A thorough understanding of its properties, adherence to meticulous experimental technique, and a state of preparedness for emergencies are paramount for its safe use. By implementing the protocols and principles outlined in these application notes, researchers can confidently and safely incorporate this versatile compound into their synthetic endeavors.

References

Application Notes & Protocols for Inert Atmosphere Techniques in Handling Chlorodimethylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlorodimethylphosphine ((CH₃)₂PCl) is a highly reactive organophosphorus compound that serves as a versatile precursor in synthetic chemistry.[1][2][3] Its utility is, however, paralleled by its hazardous nature; it is a pyrophoric liquid that ignites spontaneously upon exposure to air and reacts violently with water.[4][5][6][7] Consequently, successful and safe manipulation of this compound is contingent upon the rigorous exclusion of atmospheric oxygen and moisture. This guide provides a comprehensive overview of the essential inert atmosphere techniques, focusing on the use of Schlenk lines and gloveboxes, to ensure the safe and effective handling of this reagent for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating systems, emphasizing not just the procedural steps but the scientific rationale underpinning them.

The Chemical Challenge: Understanding this compound's Reactivity

This compound's hazardous properties stem from the high nucleophilicity and oxophilicity of the phosphorus(III) center.

  • Pyrophoricity: The lone pair of electrons on the phosphorus atom readily reacts with atmospheric oxygen in a highly exothermic oxidation reaction, leading to spontaneous ignition.[4][7]

  • Water Reactivity: The compound undergoes rapid hydrolysis upon contact with water or moisture, producing flammable and toxic gases.[5][6][8]

  • Toxicity: It is classified as acutely toxic, fatal in contact with skin, and causes severe skin and eye burns.[4][6]

These properties mandate that all manipulations involving this compound be conducted under a dry, inert atmosphere, such as nitrogen or argon.[9][10]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 811-62-1[4][11][12]
Molecular Formula C₂H₆ClP[4][11]
Molecular Weight 96.49 g/mol [4]
Appearance Colorless to light yellow liquid[7][12][13]
Boiling Point 76-77 °C[12]
Flash Point -18 °C[12]
Hazards Pyrophoric, Water-Reactive, Acutely Toxic, Corrosive[4][6][7]

Foundational Techniques: The Inert Atmosphere Workstation

Two primary apparatus are employed to create the necessary oxygen- and moisture-free environment: the Schlenk line and the glovebox.[9][10] The choice between them depends on the scale of the reaction and the complexity of the manipulations required.

The Schlenk Line: A Versatile Tool for Inert Gas Chemistry

A Schlenk line, or vacuum-gas manifold, is a dual-manifold apparatus that allows for the evacuation of air from glassware and its subsequent backfilling with a purified inert gas.[14][15] This system is ideal for conducting reactions, distillations, and filtrations of air-sensitive compounds.[16][17]

Causality of Schlenk Line Operations: The core principle is the physical removal of the reactive atmosphere (air) and its replacement with a non-reactive one (inert gas). The vacuum manifold removes the bulk of the atmosphere, while the inert gas manifold provides a positive pressure of clean gas to prevent air ingress. Repeated cycles of evacuation and refilling (purge-and-refill) are crucial to reduce residual oxygen and moisture to parts-per-million (ppm) levels.[9]

Workflow Diagram: Preparing Glassware on a Schlenk Line

Schlenk_Glassware_Prep cluster_prep Glassware Preparation cluster_schlenk Schlenk Line Connection A Oven-Dry Glassware (>125°C, overnight) B Assemble Glassware Hot (use grease on joints) A->B Removes adsorbed H₂O C Cool Under Inert Gas Flow B->C Prevents air re-entry D Connect to Schlenk Line C->D E Evacuate Flask (apply vacuum) D->E Removes air F Refill with Inert Gas E->F Introduces N₂/Ar F->E Purge-and-refill cycle G Repeat Cycle (≥3x) F->G Ensures inert atmosphere

Caption: Workflow for preparing reaction vessels using a Schlenk line.

The Glovebox: For Complex or High-Purity Manipulations

A glovebox is a sealed container with a controlled inert atmosphere, where manipulations are performed through integrated gloves.[18][19] It is the preferred environment for handling pyrophoric solids and for procedures requiring fine motor skills, such as weighing samples or preparing NMR tubes.[19][20]

Causality of Glovebox Operations: The glovebox maintains a static, continuously purified inert atmosphere. An antechamber system allows for the introduction and removal of materials without compromising the internal environment.[9][10] This is achieved by repeatedly evacuating the antechamber and refilling it with the glovebox's inert gas before opening the inner door.[10]

Protocols for Handling this compound

Safety First: Before commencing any work, a comprehensive hazard assessment must be completed.[18] Always work in a fume hood, even when using a Schlenk line, and have a "buddy" present.[18] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, a face shield, and nitrile gloves layered under neoprene or butyl rubber gloves.[18]

Protocol 1: Transfer of this compound via Syringe (Schlenk Line)

This technique is suitable for transferring small to moderate volumes of the liquid reagent.

Materials:

  • Oven-dried, nitrogen-flushed gas-tight syringe with a long, sharp needle.

  • Sure/Seal™ bottle of this compound.

  • Reaction flask, assembled, sealed with a rubber septum, and made inert via purge-and-refill cycles on the Schlenk line.[21]

Procedure:

  • Pressurize the Reagent Bottle: Insert a needle connected to the inert gas line of the Schlenk line through the septum of the this compound bottle to create a slight positive pressure. Ensure the needle tip is above the liquid level.

  • Prepare the Syringe: Flush the dry syringe with inert gas by drawing gas from the headspace of a clean, inerted flask and expelling it. Repeat this process at least 10 times to remove residual air and moisture.[21]

  • Withdraw the Reagent: Insert the syringe needle through the septum of the reagent bottle, ensuring the needle tip is below the liquid surface. Slowly draw the desired volume of this compound into the syringe. It is helpful to pull a small amount of inert gas into the syringe after the liquid to act as a buffer.

  • Eliminate Gas Bubbles: Invert the syringe and carefully push the inert gas bubble out, followed by any excess liquid, back into the reagent bottle.[22]

  • Transfer to Reaction Flask: Insert the syringe needle through the septum of the reaction flask. Slowly add the this compound to the reaction mixture.

  • Rinse the Syringe: After delivery, draw a small amount of the reaction solvent or a clean, dry solvent (like hexane or THF) into the syringe to rinse it. Return this rinse solution to the reaction flask.

  • Quench the Syringe: Immediately and carefully quench the syringe and needle by drawing up a quenching solution (e.g., isopropanol) and expelling it into a dedicated waste beaker containing more isopropanol. Repeat multiple times before cleaning.

Protocol 2: Transfer of this compound via Cannula (Schlenk Line)

Cannula transfer is the preferred method for transferring larger volumes of liquid reagents as it is generally safer than using large syringes.[9][23]

Materials:

  • Double-tipped needle (cannula).

  • Sure/Seal™ bottle of this compound.

  • Inerted receiving flask (e.g., a graduated cylinder with a septum inlet or the reaction flask itself).[21]

  • Two needles for inert gas inlet/outlet.

Procedure:

  • Assemble the System: Place the reagent bottle and the receiving flask side-by-side in a fume hood.

  • Pressurize the Reagent Bottle: Insert a needle connected to the inert gas line through the septum of the reagent bottle to create a slight positive pressure.

  • Vent the Receiving Flask: Insert a needle through the septum of the receiving flask and connect it to an oil bubbler to safely vent excess pressure.

  • Insert the Cannula: Carefully insert one end of the cannula through the septum of the reagent bottle, keeping the tip in the headspace. Allow inert gas to flow through the cannula for about a minute to purge it. Then, insert the other end of the cannula through the septum of the receiving flask.

  • Initiate Transfer: Lower the cannula tip in the reagent bottle into the this compound liquid. The positive pressure in the reagent bottle will push the liquid through the cannula into the receiving flask.[23]

  • Control the Flow: The rate of transfer can be controlled by adjusting the depth of the venting needle in the receiving flask or by adjusting the inert gas flow rate to the reagent bottle.

  • Stop the Transfer: Once the desired volume is transferred, raise the cannula tip out of the liquid in the reagent bottle and allow inert gas to flush the remaining liquid from the cannula.

  • Disassemble: Remove the cannula from the receiving flask first, and then from the reagent bottle.

  • Quench and Clean: The cannula must be immediately quenched and cleaned in the same manner as the syringe.

Workflow Diagram: Cannula Transfer

Cannula_Transfer cluster_setup System Setup cluster_transfer Transfer Process A Inert Reagent Bottle (this compound) C Connect N₂ to Reagent Bottle (Positive Pressure) A->C B Inert Receiving Flask D Connect Venting Needle to Receiving Flask B->D E Insert Cannula into Headspace of Both Flasks to Purge C->E D->E F Lower Cannula into Liquid in Reagent Bottle E->F Initiate G Liquid Transfers via N₂ Pressure F->G H Raise Cannula to Stop & Flush with N₂ G->H Complete I Remove Cannula H->I

Caption: Step-by-step workflow for cannula transfer of an air-sensitive reagent.

Waste Management and Emergency Procedures

Proper disposal is as critical as proper handling.

  • Quenching: Never dispose of unreacted this compound. Small residual amounts in glassware or on equipment must be quenched.[24] This is done by slowly adding a less reactive alcohol, such as isopropanol or butanol, to a dilute solution of the reagent in an inert solvent (e.g., hexane) under an inert atmosphere and with cooling. This should be followed by the slow addition of water, then a mild acid, to ensure complete neutralization.

  • Solid Waste: Any solid waste, such as contaminated septa, paper towels, or silica gel, must be quenched similarly before disposal as hazardous waste.[19]

  • Spills: In case of a spill, evacuate the laboratory immediately.[24] Do not attempt to clean it up with water or combustible materials. Use a Class D fire extinguisher or dry sand to smother a small fire.

Conclusion

The successful use of this compound in research and development hinges on a foundational understanding of its reactivity and the meticulous application of inert atmosphere techniques. By treating every protocol as a self-validating system—where the principles of excluding air and moisture are paramount—researchers can handle this valuable but hazardous reagent safely and effectively. The detailed protocols and workflows provided in this guide serve as a robust framework for achieving reproducible and safe experimental outcomes.

References

Synthesis of Metal Complexes with Chlorodimethylphosphine Ligands: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of metal complexes featuring chlorodimethylphosphine (PMe₂Cl) ligands. This document is designed to offer not only step-by-step instructions but also the underlying scientific principles and practical insights essential for successful synthesis and application.

Introduction: The Significance of this compound Ligands

Phosphine ligands are cornerstones in coordination chemistry and organometallic catalysis.[1][2] Their unique ability to modulate the electronic and steric properties of a metal center allows for the fine-tuning of reactivity and selectivity in a vast array of chemical transformations.[2][3] this compound, with its combination of electron-donating methyl groups and the electron-withdrawing chloro substituent, presents a unique electronic profile that can be exploited in the design of novel metal complexes.

The phosphorus atom in PMe₂Cl acts as a soft Lewis base, readily coordinating to a variety of transition metals.[4] The electronic nature of the ligand can influence the stability of the resulting metal complex and its subsequent reactivity. For instance, the electron-withdrawing nature of the chlorine atom can enhance the π-acceptor properties of the phosphine, which can be beneficial in stabilizing low-valent metal centers.[1]

Metal complexes bearing phosphine ligands have found widespread applications in fields ranging from homogeneous catalysis (e.g., cross-coupling reactions, hydrogenations) to materials science and medicinal chemistry.[2][3][5] The insights and protocols detailed herein aim to empower researchers to explore the potential of this compound-metal complexes in their respective domains.

Safety First: Handling this compound and Its Derivatives

This compound is a hazardous chemical that requires strict adherence to safety protocols. It is corrosive, flammable, and reacts violently with water.[6][7] All manipulations should be carried out in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield (8-inch minimum), and a flame-retardant lab coat.[7][8]

  • Inert Atmosphere: Due to its reactivity with air and moisture, all handling and storage of this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Ventilation: Use a certified chemical fume hood for all operations.[8]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition. Use non-sparking tools and explosion-proof equipment.[6][8]

  • Water Reactivity: Avoid all contact with water, as it reacts violently and can liberate toxic and flammable gases.[6][9]

  • Spill and Emergency Procedures: In case of a spill, evacuate the area and shut off all ignition sources. Absorb the spill with an inert material like sand or vermiculite and place it in a sealed container for disposal.[7] In case of exposure, seek immediate medical attention.[6][10]

Emergency Contact Information:

EmergencyContact Information
Fire Department [Insert Local Emergency Number, e.g., 911]
Poison Control [Insert Local Poison Control Number]
Safety Officer [Insert Institutional Safety Officer Contact Information]

General Synthetic Strategies for Metal-Chlorodimethylphosphine Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the phosphine ligand in an appropriate solvent under an inert atmosphere. The choice of metal precursor and reaction conditions will depend on the desired final complex.

A common and straightforward method is the direct reaction of a metal halide with the phosphine ligand.[1] For example, treating a metal chloride with one or more equivalents of this compound can lead to the displacement of other ligands (like solvent molecules) and the formation of the desired phosphine complex.

Characterization_Flow Synthesized_Complex Synthesized Complex NMR NMR Spectroscopy (³¹P, ¹H, ¹³C) Synthesized_Complex->NMR IR IR Spectroscopy Synthesized_Complex->IR Xray X-ray Crystallography Synthesized_Complex->Xray EA Elemental Analysis Synthesized_Complex->EA Structural_Info Structural & Electronic Information NMR->Structural_Info IR->Structural_Info Xray->Structural_Info EA->Structural_Info

References

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of Chlorodimethylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the primary challenge encountered when working with chlorodimethylphosphine: its high sensitivity to hydrolysis. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying chemical principles to empower you to design robust, reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so sensitive to moisture?

This compound ((CH₃)₂PCl) is a highly reactive organophosphorus compound widely used as a precursor in the synthesis of phosphine ligands, reagents for catalysis, and various intermediates in drug discovery.[1][2][3] Its reactivity stems from the phosphorus-chlorine (P-Cl) bond. The phosphorus atom is electrophilic, and the chlorine atom is a good leaving group. Water, even in trace amounts, acts as a nucleophile, readily attacking the phosphorus center. This reaction is often vigorous and can be difficult to control if proper precautions are not taken.[4][5]

Q2: What is the mechanism of hydrolysis, and what are the byproducts?

The hydrolysis of this compound is a classic nucleophilic substitution reaction. A water molecule attacks the electrophilic phosphorus atom, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form dimethylphosphinous acid ((CH₃)₂POH), which exists in equilibrium with its more stable tautomer, dimethylphosphine oxide ((CH₃)₂P(O)H).[6] The other byproduct is hydrogen chloride (HCl).[6]

Hydrolysis Mechanism

Caption: Hydrolysis of this compound.

Q3: What are the primary consequences of unwanted hydrolysis in my reaction?

Uncontrolled hydrolysis can severely compromise your experiment in several ways:

  • Reagent Consumption: The primary reagent is consumed, reducing its availability for the desired transformation and leading to lower yields.[7]

  • Byproduct Formation: The generation of dimethylphosphine oxide introduces a significant impurity that can be difficult to separate from the desired product.

  • Acid-Catalyzed Side Reactions: The formation of HCl can catalyze unwanted side reactions, especially if your substrate or product contains acid-sensitive functional groups.[8]

  • Poor Reproducibility: The extent of hydrolysis can vary between runs depending on ambient humidity and solvent quality, leading to inconsistent results.[7]

Q4: How should I properly store and handle this compound?

Proper storage is the first line of defense. This compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry, and well-ventilated area designated for corrosive materials.[4][5] It is crucial to keep it away from water, moisture, and strong oxidizing agents.[4][5] All handling should be performed under inert atmosphere conditions.[9]

Troubleshooting Guides

Issue 1: My reaction yield is low, and I suspect hydrolysis of the this compound reagent.

Diagnosis: The most common indicator of hydrolysis is the presence of a significant peak corresponding to dimethylphosphine oxide in the ³¹P NMR spectrum of your crude reaction mixture. This byproduct often appears as a doublet with a large P-H coupling constant. You may also observe lower than expected consumption of your starting material.

Solution: Implementation of Rigorous Air-Free Technique

Success with moisture-sensitive reagents requires a systematic approach to exclude water and oxygen from the reaction system.[7][10] This workflow is a self-validating system; if followed correctly, it ensures an anhydrous and inert environment.

Experimental Workflow for Air-Sensitive Reactions

workflow A Step 1: Glassware Preparation B Oven-dry glassware at >125°C overnight. Assemble hot glassware and flush with N₂/Ar while cooling. A->B C Alternatively, flame-dry assembled glassware under vacuum and backfill with N₂/Ar. A->C G Set up glassware on a Schlenk line. Perform 3x evacuate-refill cycles. D Step 2: Solvent Preparation E Use a solvent purification system (SPS) or distill from an appropriate drying agent. D->E I Transfer anhydrous solvent via cannula. Transfer this compound via gas-tight syringe. E->I F Step 3: Reaction Setup F->G G->I H Step 4: Reagent Transfer H->I K Maintain positive inert gas pressure throughout the reaction. I->K J Step 5: Execute Reaction J->K

Caption: Workflow for setting up an air-sensitive reaction.

Detailed Protocols

Step 1: Rigorous Drying of Glassware Laboratory glassware has a thin film of adsorbed moisture that must be removed.[9]

  • Oven-Drying: Heat glassware in an oven (overnight at 125°C or for 4 hours at 140°C). Assemble the apparatus while still hot and allow it to cool under a stream of dry inert gas (nitrogen or argon).[9]

  • Flame-Drying: For more stringent requirements, assemble the cool glassware on a Schlenk line, evacuate under high vacuum, and heat the glass surfaces with a heat gun or a soft flame until hot to the touch.[10] Allow to cool under vacuum before refilling with inert gas. Repeat this "evacuate-refill" cycle at least three times.[7][10]

Step 2: Use of Anhydrous Solvents Commercial anhydrous solvents can be used but should be verified. For maximum dryness, solvents should be freshly distilled from an appropriate drying agent.

Solvent TypeRecommended Drying AgentIncompatible With
Ethers (THF, Diethyl Ether) Sodium/BenzophenoneHalogenated solvents
Hydrocarbons (Toluene, Hexane) Sodium/Benzophenone, CaH₂Protic solvents
Halogenated (DCM, Chloroform) Calcium Hydride (CaH₂), P₄O₁₀Amines, Alcohols
Acetonitrile Calcium Hydride (CaH₂)Acids, Water-reactive reagents
Data compiled from multiple sources.[11][12][13]

Note: Phosphorus pentoxide (P₄O₁₀) is a highly effective but aggressive drying agent; use with caution.[11][12] Calcium chloride is generally not sufficient for achieving the level of dryness required for this chemistry.[14]

Step 3: Maintaining an Inert Atmosphere Reactions should be conducted in a glovebox or on a Schlenk line.[10][15] A positive pressure of inert gas (argon is preferred due to its higher density, but nitrogen is common) must be maintained throughout the experiment.[10] Use a bubbler to monitor the gas flow.

Step 4: Proper Reagent Transfer

  • Liquids: Use a dry, gas-tight syringe flushed several times with inert gas.[16] Alternatively, for larger volumes, use a double-tipped needle (cannula) to transfer liquids between septum-sealed flasks under positive inert gas pressure.[9]

  • Solids: Add solid reagents under a positive flow of inert gas ("counterflow addition").[10]

Issue 2: I am observing unexpected side products consistent with acid-catalyzed decomposition.

Diagnosis: If your starting materials or products contain acid-labile groups (e.g., acetals, certain silyl ethers), the HCl generated from trace hydrolysis can cause decomposition or side reactions.[17]

Solution: Addition of a Non-Nucleophilic Base Incorporate a stoichiometric amount (relative to the chlorophosphine) of a sterically hindered, non-nucleophilic base to act as an acid scavenger. This base will neutralize any HCl formed without reacting with the electrophilic this compound.

Role of an Acid Scavenger

Scavenger cluster_hydrolysis Trace Hydrolysis cluster_scavenging Acid Scavenging H2O H₂O HCl HCl H2O->HCl generates PCl (CH₃)₂PCl PCl->HCl generates Salt [Et₃NH]⁺Cl⁻ (Inert Salt) HCl->Salt neutralizes Base Non-nucleophilic Base (e.g., Et₃N) Base->Salt neutralizes

Caption: A non-nucleophilic base scavenges HCl.

Recommended Bases:

  • Triethylamine (Et₃N): Commonly used and effective.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): More sterically hindered and less likely to interfere.

  • Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): Highly effective but more expensive.

Protocol: Add the scavenger base to the reaction mixture before adding the this compound.

Issue 3: My process is extremely sensitive, and standard methods are insufficient. Can I use an alternative phosphine source?

Diagnosis: For some highly sensitive catalytic cycles or complex natural product syntheses, even parts-per-million levels of water can be detrimental. If rigorous air-free techniques are still yielding poor results, an alternative phosphorus source may be necessary.

Solution: Alternative Phosphorus Reagents Consider using precursors that are less sensitive to hydrolysis or that can be used in different coupling protocols.

  • Secondary Phosphine Oxides: Dimethylphosphine oxide is a stable, often crystalline solid that can be handled in the air for short periods.[6] It can be used directly in certain coupling reactions or converted to this compound immediately before use (in situ) by reacting with reagents like oxalyl chloride or acetyl chloride.[1][18][19]

  • Secondary Phosphines: While also air-sensitive, secondary phosphines (R₂PH) can sometimes be used in place of chlorophosphines in reactions like hydrophosphination.[20][21]

  • Phosphinates: These compounds offer another stable alternative to the highly reactive PCl₃-derived reagents and can be used in various C-P bond-forming reactions.[22]

  • Silylphosphines: Diorganyl(silyl)phosphines can be used in certain cross-coupling reactions as an alternative to chlorophosphines.[23]

The choice of reagent depends heavily on the specific chemical transformation you aim to achieve. A thorough literature search for your target C-P bond formation is highly recommended.[20][21][23]

References

Optimization of reaction conditions for chlorodimethylphosphine catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chlorodimethylphosphine [(CH₃)₂PCl] catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions and troubleshooting common experimental hurdles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the use of this compound and related phosphine catalysts.

Q1: What are the most critical safety precautions for handling this compound?

A1: this compound is a hazardous material that requires strict safety protocols. It is highly flammable, pyrophoric (ignites spontaneously in air), and reacts violently with water, releasing toxic gas.[1][2] Always handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated chemical fume hood.[3][4] Personal protective equipment (PPE) is mandatory, including flame-retardant gloves, a lab coat, and chemical splash goggles with a face shield.[1][5] Ensure that an appropriate fire extinguisher (e.g., Class D for combustible metals, or dry powder) and emergency eyewash stations/showers are immediately accessible.[2]

Q2: How does nucleophilic phosphine catalysis work at a mechanistic level?

A2: Nucleophilic phosphine catalysis typically begins with the addition of the tertiary phosphine to an electron-deficient starting material, such as an alkene, alkyne, or allene.[6] This creates a highly reactive zwitterionic intermediate, often a phosphonium enolate or a related species.[6][7] This intermediate can then engage in various reactions with electrophiles or nucleophiles, leading to the formation of new chemical bonds and the final product, regenerating the phosphine catalyst in the process.[6]

Q3: What are the primary factors to consider when selecting a solvent for my reaction?

A3: Solvent choice is critical and can dramatically influence reaction rate, selectivity, and catalyst stability.[8][9][10] Key factors include:

  • Polarity: The solvent must solubilize reactants and intermediates. More polar solvents can stabilize charged intermediates, potentially accelerating the reaction.[9]

  • Aprotic vs. Protic: Protic solvents (like alcohols) can interfere with the catalyst or reactive intermediates and are often avoided unless they are a reactant. Aprotic solvents like THF, toluene, or MeCN are common choices.[11]

  • Coordinating Ability: Solvents can sometimes coordinate to the catalyst or intermediates, which can either be beneficial or detrimental to the catalytic cycle.[9] A systematic solvent screen is often the best approach to identify the optimal medium for a new transformation.[12]

Q4: How do I monitor the progress of my reaction effectively?

A4: Real-time or periodic reaction monitoring is crucial for optimization and troubleshooting. The primary techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis of reaction progress.

  • Gas Chromatography (GC) & Liquid Chromatography (LC): Provide quantitative data on the consumption of starting materials and formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for observing the catalyst and phosphorus-containing intermediates, while ¹H NMR can track substrate and product concentrations.[13]

  • Mass Spectrometry (MS): Techniques like ESI-MS can be used for real-time monitoring of catalytic intermediates and products directly from the reaction mixture.[13][14]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered in this compound-catalyzed reactions.

Problem 1: Low or No Product Yield

Low conversion is a frequent issue with several potential root causes. The following decision tree can help diagnose the problem.

G start Low / No Yield reagent_purity Verify Reagent Purity & Integrity start->reagent_purity Is starting material pure? Is catalyst fresh? catalyst_activity Check Catalyst Activity reagent_purity->catalyst_activity Yes sub_purity Impure Substrates: - Purify via chromatography/distillation. - Ensure dryness. reagent_purity->sub_purity temp Optimize Temperature catalyst_activity->temp Yes cat_purity Catalyst Degradation: - (CH3)2PCl is air/moisture sensitive. - Use freshly opened/distilled reagent. catalyst_activity->cat_purity concentration Adjust Concentration temp->concentration Yes temp_issue Sub-optimal Temperature: - Too low: Insufficient activation energy. - Too high: Catalyst decomposition. - Perform temperature screen. temp->temp_issue conc_issue Incorrect Concentration: - Too dilute: Slow kinetics. - Too concentrated: Potential side reactions or solubility issues. concentration->conc_issue

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps & Explanations:

  • Verify Reagent Integrity:

    • The Catalyst: this compound readily oxidizes or hydrolyzes upon exposure to air and moisture.[15] This degradation is a primary cause of failed reactions. Solution: Use a freshly opened bottle, or distill the reagent under an inert atmosphere before use. Confirm its purity via ³¹P NMR.

    • Substrates & Solvents: Ensure substrates are pure and, critically, that all solvents are anhydrous. Water can violently react with the catalyst and kill the reaction.[1][2] Solution: Use solvents from a solvent purification system or freshly distilled from an appropriate drying agent.

  • Optimize Reaction Temperature:

    • Causality: Temperature directly impacts reaction kinetics. Too low a temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.[16] Conversely, excessive heat can lead to catalyst decomposition or promote undesired side reactions.[17][18]

    • Protocol: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) and monitor the product formation over time to identify the optimal range.[11]

    ParameterRangeRationale
    Temperature25 °C - 100 °CBalance between reaction rate and catalyst/substrate stability.
    Catalyst Loading1 - 20 mol%Higher loading may increase rate but also cost and side products.
    Concentration0.05 M - 1.0 MAffects reaction kinetics and solubility.
    Table 1: General starting points for reaction condition optimization.
Problem 2: Formation of Significant Side Products / Poor Selectivity

Poor selectivity (e.g., issues with regioselectivity or chemoselectivity) can be more challenging than low yield.[19]

  • Analyze Side Products:

    • Action: Isolate and characterize the major side products using techniques like NMR, MS, and IR spectroscopy. Understanding their structure provides clues to the undesired reaction pathways. For example, phosphine oxides are a common byproduct resulting from oxidation.[6]

  • Adjust Catalyst and Ligand Structure (If Applicable):

    • Causality: The steric and electronic properties of the phosphine catalyst are paramount in controlling selectivity.[15] While this compound itself is fixed, in many phosphine-catalyzed reactions, more complex phosphines are used. For such cases, tuning the ligand's cone angle or basicity can block undesired reaction pathways or favor one transition state over another.

  • Modify Solvent and Additives:

    • Causality: The solvent can influence the relative stability of different reaction intermediates and transition states, thereby affecting selectivity.[12][20] Additives, such as a Lewis acid or base, can sometimes suppress side reactions. For instance, in some phosphine-catalyzed annulations, an additive like titanium(IV) isopropoxide was found to prohibit olefin isomerization, a common side reaction.[21]

G reaction Reaction Mixture Product P Side Product SP analysis Analysis Isolate & Characterize SP Propose Mechanism for SP Formation reaction->analysis Problem: Poor Selectivity optimization Optimization Strategy Modify Catalyst/Ligand Change Solvent Add Scavenger/Additive analysis->optimization Diagnosis

References

Technical Support Center: Troubleshooting Byproducts in Chlorodimethylphosphine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing chlorodimethylphosphine. This resource is designed to provide field-proven insights and actionable troubleshooting strategies to help you identify, prevent, and remove common byproducts encountered during your experiments. This compound is a powerful and versatile reagent for introducing the dimethylphosphino moiety; however, its high reactivity necessitates careful handling and a proactive approach to impurity management.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: I've just run a reaction with this compound. What are the most common byproducts I should anticipate in my crude material?

Answer:

Given the high reactivity of this compound, several byproducts can form, primarily through interaction with atmospheric oxygen and moisture. Understanding these species is the first step toward mitigating their formation and devising an effective purification strategy.

  • Hydrolysis Products: this compound reacts violently with water.[1][2] Even trace amounts of moisture in your solvents, reagents, or reaction atmosphere can lead to the formation of hydrolysis byproducts.

    • Dimethylphosphine oxide, ((CH₃)₂P(O)H): This is the initial product of hydrolysis. It exists in equilibrium with its tautomer, dimethylphosphinous acid, ((CH₃)₂POH).

    • Dimethylphosphinic acid, ((CH₃)₂PO₂H): Further oxidation and hydrolysis can lead to this highly polar, water-soluble byproduct.

  • Oxidation Products: The phosphorus(III) center in both the starting material and the desired phosphine product is highly susceptible to oxidation by atmospheric oxygen.[3]

    • Dimethylphosphinic chloride, ((CH₃)₂P(O)Cl): Oxidation of the this compound starting material results in this phosphorus(V) species.

    • Tertiary Phosphine Oxide, (R-P(O)(CH₃)₂): Your desired tertiary phosphine product (R-P(CH₃)₂) can be readily oxidized to the corresponding phosphine oxide, especially during workup and purification if not performed under strictly inert conditions. This is often the most common and challenging byproduct to separate.

  • Inorganic Salts: In reactions involving organometallic reagents (e.g., Grignard or organolithium reagents), stoichiometric amounts of inorganic salts such as MgCl₂, LiCl, or MgBrCl are formed.[3][4] These are typically the easiest impurities to remove.

FAQ 2: My ³¹P NMR spectrum shows several unexpected peaks. How can I identify the specific byproducts present in my reaction mixture?

Answer:

³¹P NMR spectroscopy is the most powerful and definitive tool for identifying and quantifying phosphorus-containing species in your reaction.[5] The chemical shift (δ) is highly sensitive to the oxidation state and coordination environment of the phosphorus atom. P(III) compounds like phosphines resonate at significantly different frequencies than P(V) compounds like phosphine oxides.

Below is a table summarizing the typical ³¹P NMR chemical shifts for this compound and its common derivatives.

Compound NameStructureTypical ³¹P Chemical Shift (δ, ppm)Notes
This compound(CH₃)₂PCl+96 to +98Starting material. A sharp singlet.[6]
Tertiary DimethylphosphineR-P(CH₃)₂-60 to -20Desired Product. The exact shift depends on the 'R' group.
Dimethylphosphine Oxide(CH₃)₂P(O)H+20 to +35Hydrolysis byproduct. Often a doublet due to coupling with the P-H proton.
Dimethylphosphinic Acid(CH₃)₂PO₂H+45 to +55Hydrolysis/oxidation byproduct.
Tertiary Phosphine OxideR-P(O)(CH₃)₂+30 to +50Oxidized product. The exact shift depends on the 'R' group.[6]

Note: Chemical shifts are referenced to 85% H₃PO₄. The exact values can vary slightly based on the solvent and concentration.

The following diagram illustrates the pathways from the starting material to the desired product and the most common byproducts.

Byproduct_Formation SM This compound ((CH₃)₂PCl) δ ~ +97 ppm Prod Desired Product (R-P(CH₃)₂) δ ~ -40 ppm SM->Prod invis1 SM->invis1 Nuc Nucleophile (e.g., R-MgX, R-Li) Nuc->SM Main Reaction invis2 Prod->invis2 Ox_Prod Oxidized Product (R-P(O)(CH₃)₂) δ ~ +40 ppm Hydrolysis_1 Dimethylphosphine Oxide ((CH₃)₂P(O)H) δ ~ +25 ppm invis1->Hydrolysis_1 + H₂O (Hydrolysis) invis2->Ox_Prod + [O] (Air) Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis A 1. Flame-Dry Glassware under Vacuum B 2. Cool Under Inert Gas (Ar/N₂) A->B C 3. Add Anhydrous Solvent via Syringe/Cannula B->C D 4. Cool to Target Temp (e.g., -78°C) C->D E 5. Add Nucleophile (e.g., R-Li) D->E F 6. Add (CH₃)₂PCl Dropwise via Syringe E->F G 7. Stir & Warm to RT F->G H 8. Quench Reaction (under inert gas) G->H I 9. Extract with Degassed Solvents H->I J 10. Analyze by ³¹P NMR I->J

References

Purification methods for crude chlorodimethylphosphine reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of crude chlorodimethylphosphine (CDMP). This guide is designed for researchers, scientists, and drug development professionals who handle this highly reactive and essential organophosphorus intermediate. The following sections provide in-depth answers to common questions and troubleshoot problems you may encounter during purification, ensuring both the integrity of your product and the safety of your experiment.

PART 1: Safety First - A Critical Prerequisite

Before attempting any purification, it is imperative to understand the significant hazards associated with this compound. It is a highly flammable liquid that can ignite spontaneously in air and reacts violently with water.[1][2] It is also corrosive and toxic.[3][4]

Core Safety Mandates:

  • Inert Atmosphere: All handling and purification steps MUST be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[4][5]

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent violent reactions and the formation of hydrolysis-related impurities.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves, and safety goggles/face shields.[3][7][8]

  • Ventilation: Work exclusively within a chemical fume hood.[3][4]

  • Grounding: All metal equipment must be grounded to prevent static discharge, which can be an ignition source.[3][7][8]

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

The impurity profile depends heavily on the synthetic route. However, common contaminants include:

  • Unreacted Starting Materials: Such as phosphorus trichloride (PCl₃).

  • Oxidized Species: Dimethylphosphinic chloride or other P(V) compounds, which form from exposure to air.

  • Hydrolysis Products: Dimethylphosphinous acid, formed from reactions with trace moisture. This is a significant issue as this compound reacts violently with water.[3]

  • Byproducts of Grignard/Organolithium Reactions: If these reagents are used for synthesis, byproducts from side reactions can be present.

  • Amine Hydrochlorides: If an amine base is used as an acid scavenger during synthesis, its hydrochloride salt will be present as a solid.[9]

Q2: What is the primary method for purifying this compound?

Fractional distillation under reduced pressure (vacuum distillation) is the most effective and widely used method.[9][10] The reduced pressure allows the distillation to occur at a lower temperature, which is crucial for minimizing thermal decomposition of the product.[4]

Q3: How can I assess the purity of my final product?

The purity of this compound can be reliably determined using a combination of analytical techniques:

  • ³¹P NMR Spectroscopy: This is the most definitive method. Pure this compound will exhibit a characteristic singlet. Impurities containing phosphorus will appear as separate signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components in your sample, helping to identify residual solvents and volatile byproducts.

  • Boiling Point Determination: A sharp, constant boiling point during distillation is a good indicator of purity.

PART 3: Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem 1: My final product is still contaminated with phosphorus trichloride (PCl₃) after distillation.

  • Probable Cause: The boiling points of this compound (~76-77°C) and PCl₃ (76°C) are nearly identical, making separation by simple distillation impossible.[2]

  • Solution:

    • Efficient Fractional Distillation: Employ a distillation column with a high number of theoretical plates, such as a Vigreux or a packed column (e.g., with Raschig rings), to improve separation efficiency.[9]

    • Chemical Pre-treatment: Before distillation, you can selectively react the PCl₃. For instance, carefully adding a stoichiometric amount of a high-boiling alcohol can convert PCl₃ to a less volatile phosphite ester, which will remain in the distillation pot. This approach must be carefully controlled to avoid reaction with the desired product.

Problem 2: The yield of my purified product is very low.

  • Probable Cause 1: Thermal Decomposition. this compound can decompose upon prolonged heating, even under vacuum.[4]

    • Solution: Use a high-quality vacuum pump to achieve the lowest possible pressure, thereby lowering the distillation temperature. Ensure the heating mantle is set to the minimum temperature required for a steady distillation rate.

  • Probable Cause 2: Leaks in the System. Air or moisture leaking into the apparatus will cause product loss through oxidation and hydrolysis.

    • Solution: Meticulously check all joints and seals in your distillation setup. Use high-vacuum grease on all ground glass joints and ensure tubing is secure. It is good practice to assemble the apparatus and hold it under high vacuum for a period before introducing the crude material to check for leaks.

Problem 3: The product decomposes violently or discolors significantly during distillation.

  • Probable Cause: This is a severe sign of contamination, likely with reactive oxygenated species or peroxides, or a catastrophic failure of the inert atmosphere.

  • Solution:

    • STOP THE DISTILLATION IMMEDIATELY by removing the heat source and safely venting the system with an inert gas.

    • Review the Synthetic Workup: Ensure that all steps prior to distillation were performed under strictly anhydrous and anaerobic conditions.

    • Consider a Chemical Quench: For future batches, if peroxide contamination is suspected, a pre-treatment with a mild reducing agent could be considered, though this requires careful research to ensure compatibility with the product.

Problem 4: The crude material contains solid precipitates.

  • Probable Cause: These are often salts, such as amine hydrochlorides, formed during the synthesis.[9]

  • Solution: The solids must be removed before distillation to prevent bumping and ensure even heating. Filter the crude mixture under an inert atmosphere using a Schlenk filter or a cannula filtration technique. The solids should be washed with a small amount of an anhydrous solvent (like petroleum ether) to recover any entrained product.[9]

PART 4: Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound

  • Glassware Preparation: Ensure all glassware (round-bottom flask, distillation head, condenser, receiving flasks) is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • System Assembly: Assemble the fractional distillation apparatus. Use a short Vigreux column between the distillation flask and the distillation head. Ensure all joints are sealed with high-vacuum grease. Connect the vacuum takeoff to a cold trap (liquid nitrogen or dry ice/acetone) and then to a high-vacuum pump.

  • Charging the Flask: Transfer the crude, filtered this compound to the distillation flask via cannula under a positive pressure of inert gas. Add a magnetic stir bar for smooth boiling.

  • Initiating Distillation:

    • Begin stirring and slowly open the system to the vacuum pump to degas the liquid.

    • Once a stable, high vacuum is achieved, slowly heat the distillation flask using an oil bath or heating mantle.

    • Monitor the head temperature closely.

  • Fraction Collection:

    • Discard any initial low-boiling forerun.

    • Collect the main fraction at a constant head temperature corresponding to the boiling point of this compound at the measured pressure.

    • Switch receiving flasks if the temperature fluctuates, indicating the presence of other components.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly backfilling with inert gas to release the vacuum.

PART 5: Data and Visualizations

Table 1: Physical Properties of this compound and a Key Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₂H₆ClP96.5076-77
Phosphorus TrichloridePCl₃137.3376

Data sourced from PubChem and ChemWhat.[1][2][11]

Diagram 1: Purification Strategy Decision Workflow

G start Crude CDMP Reaction Mixture check_solids Solids Present? start->check_solids filter Filter under Inert Atmosphere check_solids->filter Yes analyze Analyze Impurity Profile (GC, NMR) check_solids->analyze No filter->analyze check_bp Close-Boiling Impurities (e.g., PCl3)? analyze->check_bp pretreat Consider Chemical Pre-treatment check_bp->pretreat Yes distill Fractional Vacuum Distillation check_bp->distill No pretreat->distill final_product Pure this compound distill->final_product

Caption: Decision workflow for purifying crude this compound.

Diagram 2: Inert Atmosphere Distillation Setup

G cluster_setup Vacuum Distillation Apparatus cluster_atmosphere Atmosphere Control flask Distillation Flask (with Crude CDMP + Stir Bar) column Vigreux Column flask->column mantle Heating Mantle head Distillation Head (with Thermometer) column->head condenser Condenser (Coolant In/Out) head->condenser adapter Vacuum Adapter condenser->adapter receiver Receiving Flask adapter->receiver cold_trap Cold Trap (-78°C or lower) adapter->cold_trap To Vacuum inert_gas Inert Gas Source (N2 / Ar) inert_gas->head To Vent/Backfill vacuum_pump High Vacuum Pump cold_trap->vacuum_pump

Caption: Key components of a fractional vacuum distillation setup.

PART 6: References

  • Fisher Scientific. (2024). Safety Data Sheet: this compound. --INVALID-LINK--

  • Fisher Scientific. (2009). Safety Data Sheet: Chlorodiethylphosphine. --INVALID-LINK--

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: Chlorodiethylphosphine. --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Chloro(dimethyl)phosphine. --INVALID-LINK--

  • TCI Chemicals. (2025). Safety Data Sheet: Chlorodiphenylphosphine. --INVALID-LINK--

  • Google Patents. (n.d.). EP0093418B1 - Process for preparing dichloro-phenyl phosphane. --INVALID-LINK--

  • NIST. (n.d.). Chloro(dimethyl)phosphine. NIST Chemistry WebBook. --INVALID-LINK--

  • Wikipedia. (n.d.). List of purification methods in chemistry. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. --INVALID-LINK--

  • ResearchGate. (2025). Acid Chloride/chloroformate purification?. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69936, this compound. --INVALID-LINK--

  • Google Patents. (n.d.). US4247490A - Process for the purification of dialkylphosphorochloridothioates. --INVALID-LINK--

  • ChemWhat. (n.d.). CHLORO(DIMETHYL)PHOSPHINE CAS#: 811-62-1. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Triethyl phosphite. Org. Synth. 1963, 4, 955. --INVALID-LINK--

  • Google Patents. (n.d.). CN105949239A - Preparation method of dialkyl methylphosphonite. --INVALID-LINK--

  • ECHEMI. (n.d.). This compound 811-62-1. --INVALID-LINK--

References

Safe quenching procedures for chlorodimethylphosphine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chlorodimethylphosphine Reactions

A Guide to Safe Quenching Procedures, Troubleshooting, and Emergency Response

Welcome to the technical support guide for handling and quenching reactions involving this compound. As a pyrophoric and water-reactive organophosphorus compound, this compound ((CH₃)₂PCl) demands rigorous adherence to safety protocols to mitigate risks of fire, explosion, and chemical burns.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into safe quenching operations. Our focus is not just on the "how," but the fundamental "why" behind each step, ensuring a deep understanding of the chemistry and safety principles involved.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so hazardous?

This compound is a phosphinous chloride that is highly flammable and pyrophoric, meaning it can ignite spontaneously upon contact with air.[2] Its primary hazards stem from its reactivity with both oxygen and water (or any protic source). The reaction with water is violent and liberates hydrogen chloride (HCl) gas, which is corrosive and can cause severe respiratory tract burns.[1][3][4] Its pyrophoric nature means that even residual amounts in glassware can pose a significant fire risk if not properly deactivated.

Q2: What is the core principle behind safely quenching this compound?

The core principle is controlled deactivation . The goal is to react the this compound with a less reactive reagent to manage the highly exothermic nature of its hydrolysis and oxidation.[5] A successful quench involves a stepwise process:

  • Dilution: The reactive species is first diluted in a high-boiling, inert solvent (like toluene or heptane) to act as a heat sink, preventing localized temperature spikes.[5]

  • Cooling: The reaction vessel is cooled (typically to 0°C or below) to slow the reaction rate.[5]

  • Stepwise Addition of Protic Solvents: A sequence of protic solvents, from least reactive to most reactive, is added slowly and controllably. A common and recommended sequence is isopropanol, followed by methanol, and finally water.[6] This hierarchical approach ensures the reaction rate and heat generation are always under control.

Q3: What Personal Protective Equipment (PPE) is mandatory for handling and quenching this reagent?

Working with pyrophoric reagents requires a stringent PPE protocol. There is no room for compromise.[7][8]

  • Eye Protection: Chemical splash goggles and a full-face shield are required at all times.[8][9][10]

  • Body Protection: A flame-resistant (FR) lab coat, such as one made from Nomex®, must be worn and fully buttoned.[9][11] Standard cotton or polyester-blend lab coats are not sufficient as they can ignite.

  • Hand Protection: Double gloving is recommended. A combustible nitrile glove should be worn underneath a heavier, chemical-resistant glove like neoprene or butyl rubber.[7][8]

  • Clothing and Footwear: Wear non-synthetic clothing (e.g., cotton) and fully enclosed, chemical-resistant footwear.[7][9]

Q4: I'm about to perform a quench. What is the most critical preparation step?

The most critical step is to perform a "dry run" and ensure your setup is prepared before you begin.[7][10] This includes:

  • Working in a Fume Hood: All manipulations must occur inside a certified chemical fume hood with the sash at the lowest possible position.[9][10]

  • Clear the Area: Remove all other flammable materials and unnecessary clutter from the hood.[5][10]

  • Inert Atmosphere: Have a source of inert gas (Nitrogen or Argon) ready to blanket the reaction.[5]

  • Emergency Equipment: Ensure an appropriate fire extinguisher (Class D or dry powder ABC), spill absorption materials (powdered lime, dry sand), and access to a safety shower and eyewash are immediately available.[8][10][11]

  • Buddy System: Never work alone when handling pyrophoric materials.[10][11]

Troubleshooting Guide

Q5: My quenching reaction is bubbling too vigorously and the flask is getting very hot. What's happening and what should I do?

Causality: You are experiencing a potential thermal runaway. This occurs when the rate of heat generation from the exothermic quench reaction exceeds the rate of heat dissipation. The most common causes are:

  • Adding the quenching agent too quickly.

  • Insufficient cooling (e.g., an inadequate ice bath).

  • Insufficient dilution of the reactive species.

Immediate Action:

  • Stop the Addition: Immediately cease adding the quenching agent.

  • Enhance Cooling: If it is safe to do so, add more ice, dry ice, or acetone to your cooling bath to lower the temperature of the reaction vessel.

  • Do Not Seal the System: Ensure the system is open to a bubbler to safely vent any gas being produced. A closed system could pressurize and explode.

  • Alert Your Buddy: Inform your colleague of the situation.

  • If the situation does not come under control, be prepared to evacuate and call for emergency assistance.

Q6: I see white smoke/fumes coming from the reaction during the quench. Is this normal?

Causality: Yes, this is often expected, but it must be controlled. The white fumes are typically a combination of hydrogen chloride (HCl) gas and possibly fine particles of phosphorus oxides. This occurs as the this compound reacts with the protic quenching agent.[3][4]

Validation Check: While some fuming is normal, excessive fuming indicates the reaction is proceeding too quickly. The fumes should be contained entirely within the fume hood. If fumes are escaping the hood, your reaction is too vigorous. Slow down the addition of the quenching agent immediately.

Q7: The reaction has stopped bubbling. How can I be certain the quench is complete and the waste is safe to handle?

Causality: The cessation of gas evolution is the primary visual indicator that the most reactive components have been consumed.[12] However, small pockets of unreacted material may still exist, especially in viscous mixtures or if stirring is inadequate.

Self-Validation Protocol:

  • Observe: After the final addition of your current quenching agent (e.g., isopropanol), let the mixture stir for at least 30 minutes at 0°C. If no further bubbling is observed, you can proceed to the next, more reactive agent (e.g., methanol).

  • Warm Slowly: After the final addition of water, allow the cooling bath to expire and the mixture to slowly warm to room temperature while stirring.

  • Extended Stir: Let the mixture stir at room temperature for a minimum of 6-12 hours.[5] This extended period ensures that any remaining, slow-reacting pockets of pyrophoric material are fully deactivated.

  • Final Check: The absence of any exotherm, gas evolution, or pressure buildup during this period confirms a complete and safe quench.[5] Only then should the waste be prepared for disposal.

Detailed Quenching Protocols

Protocol 1: Quenching Residual this compound in a Reaction Mixture

This protocol is for deactivating unreacted this compound remaining in a reaction flask after the desired chemical transformation is complete.

Materials & Setup:

  • Reaction flask containing the this compound mixture, equipped with a magnetic stir bar.

  • Cooling bath (ice/water or dry ice/acetone).

  • Addition funnel or syringe pump for controlled delivery.

  • Inert gas (N₂ or Ar) inlet and bubbler outlet.

  • Anhydrous diluting solvent (Toluene or Heptane).

  • Quenching reagents (Isopropanol, Methanol, Water).

ReagentPurposeKey Considerations
Toluene / HeptaneInert Diluent / Heat SinkMust be anhydrous. High boiling point is preferred.
IsopropanolPrimary Quenching AgentReacts less vigorously than water, allowing for controlled initiation.[5]
MethanolSecondary Quenching AgentMore reactive than isopropanol; used to ensure sluggish residues are reacted.[6]
WaterFinal Quenching AgentHighly reactive. Added last to ensure complete hydrolysis.[5][6]

Step-by-Step Methodology:

  • Dilute: Under an inert atmosphere, dilute the reaction mixture with an equal volume of anhydrous toluene or heptane. Begin stirring.

  • Cool: Place the flask in a cooling bath and cool the contents to 0°C.

  • Primary Quench (Isopropanol): Slowly add isopropanol dropwise via an addition funnel or syringe pump. Maintain the internal temperature below 10°C. Continue the addition until gas evolution ceases.[12]

  • Stir and Observe: Once bubbling has stopped, allow the mixture to stir for an additional 30 minutes at 0°C.

  • Secondary Quench (Methanol): Slowly add methanol dropwise. You may observe a small amount of further gas evolution. Continue until bubbling stops completely.

  • Final Quench (Water): CAUTIOUSLY add water dropwise. This step can still be very exothermic if any reactive species remain. Maintain vigorous stirring and cooling.[13]

  • Warm and Validate: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir for at least 6 hours to ensure complete deactivation.[5]

  • Neutralize & Dispose: Neutralize the resulting acidic solution with a base like sodium bicarbonate or citric acid before packaging for hazardous waste disposal.[5]

Diagram 1: General Quenching Workflow This diagram illustrates the sequential and controlled process for safely quenching pyrophoric reagents like this compound.

G cluster_prep Preparation Phase cluster_quench Controlled Quenching Phase cluster_validation Validation & Disposal Phase A Dilute Reaction Mixture (Anhydrous Toluene/Heptane) B Cool to 0°C (Ice Bath) A->B C Slowly Add Isopropanol (Observe for Bubbling) B->C D Slowly Add Methanol (Secondary Quench) C->D E CAUTIOUSLY Add Water (Final Hydrolysis) D->E F Warm to Room Temp & Stir for 6+ Hours E->F G Neutralize & Package for Waste Disposal F->G H Fully Quenched G->H

Caption: Stepwise procedure for safe quenching.

Protocol 2: Decontamination of Glassware and Equipment

This protocol is for cleaning residual this compound from glassware, syringes, and cannulas.

  • Initial Rinse (Inert Solvent): Immediately after use, and while still under an inert atmosphere, rinse the equipment (e.g., syringe, cannula) three times with a small amount of anhydrous toluene or heptane.[12]

  • Transfer Rinse: Transfer the solvent rinsate into a separate flask designated for quenching.

  • Quench the Rinsate: Quench the collected rinsate following Protocol 1 above.

  • Decontaminate Equipment: The rinsed equipment can now be safely removed from the inert atmosphere (e.g., glovebox or Schlenk line). Submerge the equipment in a bath of isopropanol in the fume hood.

  • Final Cleaning: After a soak in isopropanol, the glassware can be washed with soap and water.

Emergency Procedures: In Case of Failure

Q8: What do I do in case of a spill?

Causality: Spills expose the pyrophoric material to the atmosphere, leading to an immediate fire hazard. The response depends entirely on the size of the spill.[14]

Response Protocol:

  • Minor Spill (<300 cc, contained in hood): [14]

    • Alert: Alert personnel in the immediate area.

    • Smother: Cover the spill with a dry extinguishing agent like powdered lime, dry sand, or clay-based kitty litter.[10] DO NOT USE WATER OR A CO₂ EXTINGUISHER.

    • Quench: Once the fire is out, the absorbent material must be collected and carefully quenched as a solid waste, following a modified version of Protocol 1 (e.g., suspending the solid in toluene and proceeding with the quench).

  • Major Spill (>300 cc or outside of a hood): [14]

    • EVACUATE: Alert everyone and evacuate the laboratory immediately.[15][16]

    • CONTAIN: If possible, close the fume hood sash and the lab door as you exit.

    • CALL FOR HELP: Activate the fire alarm and call emergency services (e.g., 911), providing your location and the identity of the chemical involved.[10][15]

Q9: What do I do in case of personal exposure or a clothing fire?

Causality: Contact with skin will cause severe chemical and thermal burns.[11] A clothing fire is a life-threatening emergency.

Immediate Action:

  • Remove: Immediately remove any contaminated clothing.[17][18]

  • Wash: Escort the affected person to the nearest safety shower and flush the affected area with copious amounts of water for at least 15-20 minutes.[8][11]

  • Fire: If clothing is on fire, use the "stop, drop, and roll" method, a fire blanket, or the safety shower to extinguish the flames.[8][11]

  • Medical Attention: Call for emergency medical assistance immediately. Provide the Safety Data Sheet (SDS) to the responders.[1]

Diagram 2: Emergency Decision Tree This flowchart guides the immediate response to a this compound-related incident.

G Start Incident Occurs Spill Is it a Spill? Start->Spill Fire Is it a Fire / Personal Exposure? Start->Fire MajorSpill Major Spill (>300cc or outside hood) Spill->MajorSpill Yes MinorSpill Minor Spill (<300cc in hood) Spill->MinorSpill No Shower Use Safety Shower / Eyewash Remove Contaminated Clothing Fire->Shower Evacuate EVACUATE & CALL 911 MajorSpill->Evacuate Smother Smother with Dry Sand / Lime DO NOT USE WATER MinorSpill->Smother Medical Seek Immediate Medical Attention CALL 911 Shower->Medical

Caption: Decision-making guide for spills and personal exposure.

References

How to remove triphenylphosphine oxide from chlorodimethylphosphine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for phosphine chemistry. This resource is designed to provide researchers, scientists, and professionals in drug development with practical, in-depth guidance on common challenges encountered in the lab. In this inaugural guide, we address a frequently encountered purification challenge: the removal of triphenylphosphine oxide (TPPO) from reactions, a common byproduct in transformations like the Wittig, Mitsunobu, and Appel reactions.

The Challenge: Triphenylphosphine Oxide (TPPO) Contamination

Triphenylphosphine is a versatile reagent used in a wide array of chemical transformations. However, a common feature of these reactions is the formation of triphenylphosphine oxide (TPPO) as a stoichiometric byproduct. TPPO can be notoriously difficult to separate from the desired reaction products due to its physical properties, often leading to purification headaches and reduced yields. This guide provides a comprehensive overview of effective strategies to remove TPPO, ensuring the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is TPPO so difficult to remove from my reaction mixture?

A1: The difficulty in removing triphenylphosphine oxide (TPPO) stems from its unique combination of physical properties. It is a high-melting solid that is also highly polar, yet it exhibits surprising solubility in a wide range of organic solvents. This broad solubility profile often causes it to co-elute with the desired product during chromatographic purification or co-precipitate during crystallization attempts. Its non-volatile nature also makes removal by simple evaporation or distillation impractical.

Q2: I'm seeing a persistent spot on my TLC plate that I suspect is TPPO. How can I be sure?

A2: A quick method to check for TPPO is to spot a dilute solution of pure TPPO on the same TLC plate as your reaction mixture for a direct comparison of their retention factors (Rf). If a standard is not available, you can often identify TPPO by its characteristic moderate polarity. For a more definitive identification, you can isolate the suspected spot from a preparative TLC plate and analyze it by techniques such as ¹H NMR, ³¹P NMR, or mass spectrometry.

Q3: Can't I just use a large excess of silica gel during column chromatography to separate my product from TPPO?

A3: While it may seem intuitive to simply increase the amount of silica gel, this is often an inefficient and costly strategy. TPPO has a strong affinity for silica gel, but if your product is of similar polarity, you will likely experience poor separation and significant product loss on the column. This approach can also lead to very broad elution bands and require large volumes of solvent, making the purification process time-consuming and expensive. More targeted methods, as outlined in our troubleshooting guides, are generally more effective.

Q4: Are there any alternatives to triphenylphosphine that don't produce such problematic byproducts?

A4: Yes, the challenge of TPPO removal has spurred the development of several alternative phosphine reagents. One common strategy is to use phosphines with modified ligands that alter the solubility of the resulting phosphine oxide, making it easier to remove through extraction. Another approach involves using polymer-supported phosphine reagents, where the phosphine oxide byproduct remains attached to the solid support and can be easily filtered off at the end of the reaction.

Troubleshooting Guides: Effective TPPO Removal Strategies

This section provides detailed, step-by-step protocols for the most reliable methods to remove TPPO from your reaction mixtures. The choice of method will depend on the properties of your desired product, particularly its solubility and stability.

Method 1: Precipitation of the TPPO-Metal Salt Adduct

Principle: This method leverages the Lewis acidic nature of certain metal salts, like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), to form a coordination complex with the Lewis basic phosphine oxide.[1] This adduct is often insoluble in various organic solvents and can be removed by simple filtration.[1]

Best Suited For: A wide range of products, as this method has been shown to be effective in polar solvents where other precipitation methods fail.[2][3]

Experimental Protocol:

  • Reaction Workup: Once your reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Redissolution: Dissolve the crude residue in a suitable solvent like ethanol, ethyl acetate, or isopropyl alcohol.[4]

  • Adduct Formation: Add a solution of anhydrous zinc chloride (a 2:1 ratio of ZnCl₂ to TPPO is often optimal) to the mixture.[4][5]

  • Stirring: Stir the resulting suspension at room temperature to induce precipitation.[3][6]

  • Filtration: Filter the mixture to remove the precipitated TPPO-ZnCl₂ adduct.[3]

  • Product Isolation: The filtrate, now free of TPPO, can be further purified if necessary. A final wash of the filtrate with water or brine can help remove any excess inorganic salts.[4]

Troubleshooting:

  • No precipitate forms: The solution may be too dilute. Try concentrating the solution further before adding the metal salt.

  • Product co-precipitates: This may occur if your product also has Lewis basic sites that can coordinate to the metal salt. In this case, a different method may be more suitable.

Workflow Diagram:

TPPO_Removal_ZnCl2 A Crude Reaction Mixture B Concentrate and Redissolve in Polar Solvent A->B C Add Anhydrous ZnCl2 B->C D Stir to Induce Precipitation C->D E Filter Mixture D->E F Filtrate: Purified Product E->F Solution G Solid: TPPO-ZnCl2 Adduct E->G Solid TPPO_Removal_NonPolar cluster_filtration Silica Plug Filtration A Crude Product Suspended in Non-Polar Solvent B Pass Through Silica Plug A->B C Elute with Non-Polar Solvent B->C E Silica Plug: Adsorbed TPPO B->E D Filtrate: Purified Product C->D F Concentrate Filtrate D->F

References

Validation & Comparative

A Comparative Guide to Phosphine Ligands: Profiling Chlorodimethylphosphine in the Context of Catalytic Mainstays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate phosphine ligand is a critical decision that dictates the efficiency, selectivity, and overall success of transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth profile of chlorodimethylphosphine and places it within the broader landscape of commonly employed phosphine ligands. By comparing its anticipated properties with well-characterized alternatives—triphenylphosphine, tri(tert-butyl)phosphine, and trimethylphosphine—we aim to provide a framework for rational ligand selection and highlight areas for future experimental exploration.

The Pivotal Role of Phosphine Ligands in Catalysis

Phosphine ligands are ubiquitous in homogeneous catalysis, primarily due to their ability to fine-tune the electronic and steric properties of transition metal catalysts.[1][2] These ligands, which bind to the metal center, profoundly influence the key steps of the catalytic cycle, including oxidative addition and reductive elimination.[3] The electronic nature of a phosphine ligand, often quantified by the Tolman Electronic Parameter (TEP), determines its electron-donating or -withdrawing character.[4] Electron-rich phosphines generally accelerate oxidative addition.[5] The steric bulk, measured by the Tolman cone angle (θ), plays a crucial role in promoting reductive elimination and stabilizing the active catalytic species.[3]

Profiling this compound: A Ligand of Interest

This compound, with the chemical formula (CH₃)₂PCl, is a trivalent phosphorus compound that presents an intriguing combination of features.[6]

Structure and Physicochemical Properties:

PropertyValueReference
Molecular Formula C₂H₆ClP[6]
Molecular Weight 96.49 g/mol [6]
Appearance Colorless liquid[7]
Boiling Point 77 °C[7]
Melting Point -4 to 0 °C[7]

Synthesis and Handling:

The synthesis of this compound can be achieved through various methods, including the reaction of tetramethyldiphosphine disulfide with phosgene or by the reaction of phosphorus trichloride with methylmagnesium chloride.[8] It is a pyrophoric liquid, meaning it can ignite spontaneously in air, and is highly toxic.[9][10] Therefore, it must be handled with extreme care under an inert atmosphere using appropriate laboratory techniques such as a Schlenk line or a glovebox.[10]

Anticipated Steric and Electronic Profile:

A Comparative Landscape of Common Phosphine Ligands

To provide context for the potential utility of this compound, we will now detail the properties and performance of three widely used phosphine ligands with varying steric and electronic profiles.

Triphenylphosphine (PPh₃)

A workhorse ligand in catalysis, triphenylphosphine is an air-stable, crystalline solid that is easy to handle.[2][11]

  • Steric Profile: With a Tolman cone angle of 145°, it is considered a moderately bulky ligand.

  • Electronic Profile: The phenyl groups are electron-withdrawing compared to alkyl groups, making it a relatively weak electron donor among phosphine ligands. Its conjugate acid has a pKa of 2.73.

  • Performance in Catalysis: It is widely used in various cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. However, for more challenging substrates, more electron-rich and bulkier ligands are often required.[1]

Tri(tert-butyl)phosphine (P(t-Bu)₃)

This ligand is known for its extreme steric bulk and strong electron-donating properties.[3]

  • Steric Profile: It possesses one of the largest cone angles for a monodentate phosphine at 182°.[3]

  • Electronic Profile: As a trialkylphosphine, it is a very strong electron-donating ligand with a TEP of 2056.1 cm⁻¹.[3]

  • Performance in Catalysis: The combination of large steric bulk and strong electron donation makes it highly effective for challenging cross-coupling reactions, including those involving sterically hindered substrates and unreactive aryl chlorides.

Trimethylphosphine (PMe₃)

As one of the simplest trialkylphosphines, trimethylphosphine offers a combination of small size and strong electron-donating ability.[9]

  • Steric Profile: It has a small Tolman cone angle of 118°, making it a sterically unhindered ligand.[10]

  • Electronic Profile: It is a strong σ-donor and a much stronger Lewis base than triphenylphosphine, with a conjugate acid pKa of 8.65.

  • Performance in Catalysis: Its small size allows for the coordination of multiple ligands to a metal center and can provide high catalytic activity, although its pyrophoric nature requires careful handling.[9][10]

Quantitative Comparison of Ligand Properties

The following table summarizes the key steric and electronic parameters of the comparative phosphine ligands. The values for this compound are estimations based on its structure and await experimental verification.

LigandTolman Cone Angle (θ)Tolman Electronic Parameter (TEP) (cm⁻¹)pKa of Conjugate Acid ([R₃PH]⁺)
This compound Estimated: ~125°Estimated: >2069 cm⁻¹Unavailable
Triphenylphosphine 145°~2068.9 cm⁻¹2.73
Tri(tert-butyl)phosphine 182°[3]2056.1 cm⁻¹[3]11.4
Trimethylphosphine 118°[10]~2064.1 cm⁻¹ (for PEt₃)*8.65

*Note: The TEP value for PEt₃ is often used as a close approximation for PMe₃.

Experimental Design for a Comparative Study

To rigorously evaluate the performance of this compound relative to other ligands, a systematic experimental study is necessary. The following outlines a general protocol for a comparative investigation in a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Comparative Ligand Performance in Suzuki-Miyaura Coupling

Objective: To compare the catalytic activity of palladium complexes bearing this compound, triphenylphosphine, tri(tert-butyl)phosphine, and trimethylphosphine in the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Triphenylphosphine

  • Tri(tert-butyl)phosphine

  • Trimethylphosphine

  • 4-Chlorotoluene (aryl chloride)

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Precursor Preparation: In a glovebox, prepare stock solutions of each phosphine ligand in anhydrous toluene.

  • Reaction Setup: In an array of oven-dried reaction vials, add the palladium precursor, the respective phosphine ligand solution (typically a 1:1 to 2:1 ligand-to-palladium ratio), the aryl chloride, the arylboronic acid, and the base.

  • Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a magnetic stir plate.

  • Monitoring and Analysis: At specified time intervals, take aliquots from each reaction mixture, quench with a suitable solvent, and analyze by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the reaction conversion and yield.

Data to Collect:

  • Reaction yield at various time points to determine initial reaction rates.

  • Turnover number (TON) and turnover frequency (TOF) for each catalyst system.

  • Identification and quantification of any byproducts.

Visualizing Ligand Properties and Experimental Workflow

Ligand_Properties cluster_steric Steric Properties (Tolman Cone Angle) cluster_electronic Electronic Properties (Electron Donating Strength) PMe3 PMe₃ (118°) PMe2Cl PMe₂Cl (~125° est.) PPh3 PPh₃ (145°) PtBu3 P(t-Bu)₃ (182°) PtBu3_e P(t-Bu)₃ (Strongest) PMe3_e PMe₃ (Strong) PMe2Cl_e PMe₂Cl (Moderate est.) PPh3_e PPh₃ (Weakest)

Caption: Comparison of steric and electronic properties of selected phosphine ligands.

Experimental_Workflow start Start: Define Reaction Scope prep Prepare Stock Solutions (Pd Precursor, Ligands, Reactants, Base) start->prep setup High-Throughput Reaction Setup (Inert Atmosphere) prep->setup reaction Execute Reactions (Controlled Temperature and Time) setup->reaction analysis Quench and Analyze Samples (GC/HPLC) reaction->analysis data Data Analysis (Yield, TON, TOF) analysis->data conclusion Conclusion: Compare Ligand Performance data->conclusion

References

A Comparative Guide to the X-ray Crystallography of Metal-Chlorodimethylphosphine Complexes: Methodologies, Structural Insights, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of catalysis and drug development, a deep understanding of the three-dimensional structure of metal complexes is not just academic—it is the bedrock of rational design. X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement of these molecules, providing invaluable data on the geometry and bonding that dictate their reactivity and function.

This guide provides an in-depth, objective comparison of crystallographic studies of metal complexes featuring phosphine ligands, with a special focus on the unique case of chlorodimethylphosphine (PMe₂Cl). While a comprehensive, directly comparative dataset for a series of PMe₂Cl complexes with different metals is not widely available in published literature, this guide establishes a robust framework for such analysis. We will leverage data from closely related and well-characterized phosphine complexes to illustrate the principles of comparative structural analysis, supported by field-proven experimental protocols and data interpretation strategies.

Part 1: The Crystallization Challenge: A Comparative Analysis of Protocol Design

The rate-limiting step in any crystallographic study is obtaining a high-quality single crystal. For organometallic compounds like metal-phosphine complexes, this is often a significant hurdle due to their sensitivity to air and moisture, and sometimes limited solubility. The choice of crystallization method is therefore not arbitrary but a critical experimental parameter that directly influences crystal quality.

The underlying principle of all crystallization techniques is to slowly and methodically bring a solution to a state of supersaturation, allowing molecules to organize into a well-ordered lattice rather than crashing out as an amorphous powder or oil.

Common Crystallization Methodologies: A Comparison
Method Principle Best Suited For Causality & Rationale
Slow Evaporation Solvent is slowly removed from a solution, increasing the concentration of the complex until it reaches supersaturation.Moderately soluble, air-stable complexes in a relatively volatile solvent.This is the simplest method but offers the least control. The rate of evaporation is key; rapid evaporation leads to poor-quality crystals. It is often a first attempt due to its simplicity.
Slow Cooling A saturated or near-saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[1]Complexes with a steep solubility curve (much more soluble when hot than when cold).Cooling reduces the kinetic energy of the molecules and decreases solubility, promoting nucleation and crystal growth. Placing the solution in a freezer (-20 °C) is a common practice. This method is effective for many organometallic species.
Vapor Diffusion An inner vial contains the complex dissolved in a solvent. This is placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the complex is insoluble but which is miscible with the solvent.[1][2]Air-sensitive or highly soluble complexes that are difficult to precipitate.The slow diffusion of the anti-solvent vapor into the solvent gradually reduces the solubility of the complex, inducing crystallization at a controlled rate.[2] This is often the most successful technique for challenging organometallic systems.
Solvent Layering Similar to vapor diffusion, but the anti-solvent is carefully layered on top of the solution of the complex.Systems where the solvent and anti-solvent have different densities and are miscible.Crystallization occurs at the interface as the solvents slowly mix. This method requires a steady hand and an undisturbed environment to prevent premature mixing.
Field Insights: Solvent Selection and Purity

The choice of solvent is paramount. For metal-chlorodimethylphosphine complexes, which can be reactive, solvents must be rigorously dried and deoxygenated. Common choices include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and hexane, or mixtures thereof.

  • Expertise in Action: A common and effective strategy is the vapor diffusion of a low-polarity anti-solvent like pentane or hexane into a more polar solvent solution, such as THF or DCM. It is critical to start with a compound that is at least 90% pure, as impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading diffraction quality.

Part 2: Comparative Structural Analysis: Interpreting Crystallographic Data

The geometry and key bonding parameters of a metal complex, revealed by X-ray diffraction, provide a window into its electronic structure. The this compound ligand is particularly interesting. Compared to the ubiquitous trimethylphosphine (PMe₃), the substitution of a methyl group with a more electronegative chlorine atom is expected to reduce the ligand's σ-donating ability and increase its π-acidity.[3] This should manifest in observable changes in bond lengths and angles.

While a complete series for PMe₂Cl is elusive, we can compare related structures to understand the trends. The following table collates data from representative platinum(II) and palladium(II) phosphine complexes.

Comparative Crystallographic Data of Representative M-Phosphine Complexes
ComplexMetalM–P (Å)M–Cl (Å)P–M–P (°)Cl–M–Cl (°)GeometryReference
trans-[PtCl(CO)(PEt₃)₂]BF₄Pt(II)2.341(5), 2.348(5)2.301(4)174.10(17)-Square Planar[4]
[PtCl₂(dppmCl)]Pt(II)2.217(2)2.366(19)72.84 (cis)98.10(7)Square Planar[5]
[PdCl₂(dppeS₂)]Pd(II)-2.321(1), 2.327(1)-91.19(4)Square Planar[21 from 1st search]
RuPhos-Pd DimerPd(II)2.298(1)2.399(1) (bridging)-85.99(3)Distorted Sq. Pl.[6]
[AuCl(PPh₂Thienyl)]Au(I)2.226(2)2.287(2)--Linear

Note: dppmCl = bis(diphenylphosphino)chloromethane, dppeS₂ = 1,2-bis(diphenylthiophosphinyl)ethane. These ligands differ from PMe₂Cl but provide context for M-P and M-Cl bond lengths.

Analysis and Interpretation
  • M-P Bond Lengths: The strength of the metal-phosphorus bond is a key indicator of the ligand's electronic properties. A shorter M-P bond generally implies stronger donation from the phosphine and/or significant π-backbonding from the metal into the P-C σ* orbitals.[3] For a ligand like PMe₂Cl, one would hypothesize an M-P bond length slightly longer than that of a comparable PMe₃ complex due to reduced σ-donation, but this could be counteracted by enhanced π-acceptance.

  • M-Cl Bond Lengths & The trans-Influence: The trans-influence describes how a ligand affects the length of the bond trans to it. Strong σ-donors like phosphines typically exert a strong trans-influence, weakening and elongating the bond opposite them. In a complex like trans-[MCl₂(PMe₂Cl)₂], the M-Cl bonds would be expected to be longer than in a complex without a trans phosphine, such as [MCl₄]²⁻. Comparing the M-Cl bond lengths in a series of cis and trans isomers provides direct experimental evidence of this effect.

  • Coordination Geometry: For d⁸ metals like Pd(II) and Pt(II), a square planar geometry is expected. Bond angles provide insight into steric strain. Bulky phosphine ligands often cause distortions from the ideal 90° and 180° angles to minimize steric repulsion. The relatively small cone angle of PMe₂Cl would be expected to result in geometries with minimal steric distortion.

Part 3: Experimental Workflow and Best Practices

Achieving a high-quality crystal structure is a systematic process. Adherence to a rigorous, self-validating protocol is essential for trustworthy and reproducible results.

Generalized Experimental Protocol
  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible cracks or satellite growths.

    • Using a cryoloop, gently scoop the crystal from its mother liquor. Excess solvent should be wicked away to prevent ice formation.

    • Immediately flash-cool the crystal by plunging it into liquid nitrogen or placing it in a cold nitrogen stream on the diffractometer. This minimizes thermal motion and radiation damage. [1 from 1st search]

  • Data Collection:

    • Mount the frozen crystal on the goniometer head of an automated diffractometer. [1 from 1st search]

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam. Modern detectors can collect a full dataset in minutes to hours.

  • Data Processing:

    • Indexing: Determine the unit cell parameters and crystal lattice type from the positions of the diffraction spots.

    • Integration: Measure the intensity of each diffraction spot across all collected frames.

    • Scaling and Merging: Correct the integrated intensities for experimental factors (e.g., variations in beam intensity, absorption) and merge redundant measurements to produce a final, unique set of reflection data.

  • Structure Solution and Refinement:

    • Solution: Determine the initial positions of the atoms in the unit cell. For complexes with heavy metals, methods like the Patterson method or direct methods are often successful. [1 from 1st search]

    • Refinement: Iteratively adjust the atomic positions, displacement parameters (describing thermal motion), and other model parameters to achieve the best possible fit between the diffraction pattern calculated from the model and the experimentally observed data. [1 from 1st search] This is typically done using full-matrix least-squares minimization.

  • Validation:

    • Assess the quality of the final model using metrics like the R-factor (R1), weighted R-factor (wR2), and Goodness of Fit (GoF). Lower values generally indicate a better fit.

    • Inspect the final electron density map for any significant positive or negative peaks, which could indicate missing atoms or errors in the model.

    • Use software tools like PLATON or CheckCIF to validate the geometry and identify any potential issues with the structure.

Workflow Visualization

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Synthesis Complex Synthesis & Purification Crystallization Crystal Growth (e.g., Vapor Diffusion) Synthesis->Crystallization Mounting Crystal Mounting & Flash Cooling Crystallization->Mounting Collection Diffraction Data Collection Mounting->Collection Processing Data Integration & Scaling Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Least-Squares Refinement Solution->Refinement Validation Model Validation (CheckCIF) Refinement->Validation Final_Report Final_Report Validation->Final_Report Final CIF & Report

Caption: Standard workflow for single-crystal X-ray crystallographic analysis.

References

A Comparative Guide to Chlorodimethylphosphine and Chlorodiphenylphosphine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of organophosphorus chemistry, chlorophosphines are indispensable reagents, serving as foundational building blocks for a vast array of phosphine ligands, catalysts, and functional materials. Among these, chlorodimethylphosphine (Me₂PCl) and chlorodiphenylphosphine (Ph₂PCl) are two of the most common choices, each offering a unique combination of steric and electronic properties. The selection between these two reagents is a critical decision in synthetic design, directly influencing the characteristics of the final product, from the catalytic activity of a metal complex to the stability of a functional molecule.

This guide provides an in-depth comparative analysis of this compound and chlorodiphenylphosphine, moving beyond a simple list of properties to explore the fundamental causality behind their differing reactivity and applications. We will examine their structural and electronic profiles, compare their performance in common synthetic applications, provide detailed experimental protocols, and underscore the critical safety considerations required for their handling.

Part 1: At a Glance - Structural and Physical Properties

The fundamental difference between Me₂PCl and Ph₂PCl lies in the substituents attached to the phosphorus atom: two small, electron-donating methyl groups versus two bulky, electron-withdrawing phenyl groups. This seemingly simple substitution has profound implications for their physical and chemical behavior.

Caption: Structural comparison of this compound and chlorodiphenylphosphine.

A summary of their key physical properties reveals initial practical differences for the laboratory scientist.

PropertyThis compound (Me₂PCl)Chlorodiphenylphosphine (Ph₂PCl)
CAS Number 811-62-1[1][2]1079-66-9[3]
Molar Mass 96.50 g/mol [1][4]220.64 g/mol [3]
Appearance Colorless liquid[5]Colorless to light yellow oily liquid[3][6]
Odor ---Pungent, garlic-like[3][6]
Melting Point -4 to 0 °C[2][5]15 °C
Boiling Point 77 °C[2][5]320 °C[3]
Density ~1.22 g/cm³[5]1.229 g/cm³ at 25 °C[3][7]
Solubility Reacts with waterReacts with water; soluble in THF, ethers, benzene[3]

Part 2: Reactivity - The Electronic and Steric Dichotomy

The choice between Me₂PCl and Ph₂PCl is fundamentally a choice between sterics and electronics. The interplay of these factors governs their reactivity towards nucleophiles and their behavior as ligands.

Electronic Effects:

  • This compound (Me₂PCl): The two methyl groups are electron-donating via an inductive effect. This increases the electron density on the phosphorus atom, making it a stronger Lewis base (and its derivative phosphines stronger ligands for electron-poor metals) and a more potent nucleophile.

  • Chlorodiphenylphosphine (Ph₂PCl): The phenyl groups are electron-withdrawing through resonance and inductive effects. This decreases the electron density on the phosphorus atom, rendering it less basic and less nucleophilic compared to Me₂PCl.[8] The resulting phosphine ligands are better π-acceptors, which can be advantageous in certain catalytic cycles.

Steric Effects:

  • This compound (Me₂PCl): With small methyl groups, the phosphorus center is sterically accessible. This allows for rapid reactions with a wide range of nucleophiles and results in phosphine ligands with small cone angles, minimizing steric crowding around a metal center.

  • Chlorodiphenylphosphine (Ph₂PCl): The two bulky phenyl rings create significant steric hindrance around the phosphorus atom. This can slow down reaction rates with bulky nucleophiles. The resulting diphenylphosphino group is a cornerstone of ligand design precisely because of this bulk, which is used to create specific "pockets" around a metal catalyst, influencing substrate binding and enantioselectivity.[9]

These differences are quantitatively reflected in their ³¹P NMR chemical shifts, a key analytical tool for characterizing these compounds and their products.

CompoundTypical ³¹P NMR Shift (ppm)Rationale
This compound ~96 ppmThe phosphorus nucleus is relatively deshielded.
Chlorodiphenylphosphine ~81-83 ppm[10]The electron-withdrawing phenyl groups cause a slight upfield shift relative to alkyl derivatives.

Part 3: Synthetic Applications - Crafting Phosphine Ligands

The primary application for both reagents is the synthesis of tertiary phosphines (R₂PR'), which are ubiquitous as ligands in homogeneous catalysis.[3][11] The general synthetic route involves the reaction of the chlorophosphine with an organometallic nucleophile, such as a Grignard reagent or an organolithium species.[3][11]

G R2PCl Chlorophosphine (Me₂PCl or Ph₂PCl) Product Tertiary Phosphine Ligand (R₂PR') R2PCl->Product + Nucleophile Nuc Organometallic Nucleophile (e.g., R'MgX, R'Li) Nuc->Product Catalyst Metal Complex Catalyst ([M]-PR'R₂) Product->Catalyst + Metal Precursor

Caption: General workflow for synthesizing phosphine ligands and catalysts.

Use of Chlorodiphenylphosphine (Ph₂PCl): Ph₂PCl is the workhorse for introducing the diphenylphosphino (Ph₂P-) moiety, a key component in many "privileged" ligands.[8] Its derivatives are used in a multitude of catalytic reactions:

  • Cross-Coupling Reactions: Ligands derived from Ph₂PCl are central to Suzuki, Heck, and Sonogashira couplings, where their steric and electronic properties stabilize the active metal center and facilitate oxidative addition and reductive elimination.[7]

  • Asymmetric Catalysis: The rigid and bulky framework provided by the phenyl groups is essential for creating the chiral environment needed for enantioselective hydrogenations and other transformations.

Use of this compound (Me₂PCl): Me₂PCl is used to synthesize ligands where high electron density and low steric bulk are desired.[9]

  • Electron-Rich Catalysts: Dimethylphosphino ligands create highly electron-rich metal centers, which can promote challenging oxidative addition steps with less reactive substrates like aryl chlorides.[12]

  • Hydrophosphination: The resulting secondary phosphine, dimethylphosphine (Me₂PH), is a common reagent for hydrophosphination reactions to synthesize more complex phosphines.[13]

Part 4: Safety and Handling - A Critical Distinction

Both compounds are hazardous and require careful handling under an inert atmosphere due to their reactivity with water and air.[14][15] However, their hazard profiles are significantly different, with this compound demanding the most stringent precautions.

Hazard Statement (GHS)This compound (Me₂PCl)Chlorodiphenylphosphine (Ph₂PCl)
Flammability H225: Highly flammable liquid and vaporH250: Catches fire spontaneously if exposed to air[1]Combustible liquid[16]
Water Reactivity Reacts violently with water[15]Reacts violently with water[14][17]
Corrosivity/Toxicity H310: Fatal in contact with skinH302+H332: Harmful if swallowed or inhaled[1]H314: Causes severe skin burns and eye damageH302: Harmful if swallowed[3]
Handling Synopsis Pyrophoric. Must be handled in a glovebox or under a robust inert atmosphere using advanced Schlenk techniques. All equipment must be scrupulously dried.[15][18]Air and moisture sensitive. Must be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.[14][19]

WARNING: this compound is pyrophoric and can ignite spontaneously on contact with air.[1] It is also fatally toxic upon skin contact.[1] All handling must be performed by trained personnel using appropriate personal protective equipment (flame-retardant lab coat, safety goggles, face shield, and appropriate gloves) within a certified fume hood or glovebox.

Part 5: Experimental Protocols

The following protocols provide a generalized, comparative procedure for the synthesis of a tertiary phosphine using a Grignard reagent. These are illustrative and must be adapted based on the specific substrate and performed after a thorough, institution-approved risk assessment.

Objective: Synthesis of Methyldiphenylphosphine (from Ph₂PCl) and Trimethylphosphine (from Me₂PCl).

Materials:

  • Chlorodiphenylphosphine (Ph₂PCl) or this compound (Me₂PCl)

  • Magnesium turnings

  • Iodomethane (CH₃I)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Anhydrous, degassed water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk line or inert atmosphere glovebox

  • Oven-dried glassware: 3-neck round-bottom flask, dropping funnel, condenser

  • Magnetic stirrer and stir bar

  • Syringes and needles for inert atmosphere transfers

Protocol: Synthesis of Methyldiphenylphosphine

  • Grignard Reagent Preparation:

    • Under a positive pressure of argon, add magnesium turnings (1.1 eq) to a 3-neck flask equipped with a stir bar, condenser, and dropping funnel.

    • Add a small volume of anhydrous THF via cannula.

    • Add a solution of iodomethane (1.0 eq) in anhydrous THF to the dropping funnel. Add a few drops to the magnesium and wait for the reaction to initiate (indicated by bubbling/cloudiness).

    • Once initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for 1 hour at room temperature to ensure full conversion.

  • Phosphine Synthesis:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Prepare a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous THF.

    • Add the Ph₂PCl solution dropwise to the cold, stirring Grignard reagent over 30-60 minutes.

    • After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield methyldiphenylphosphine as a colorless, air-sensitive liquid.

Protocol: Synthesis of Trimethylphosphine

CRITICAL NOTE: This entire procedure must be conducted under a strict inert atmosphere (preferably a glovebox) due to the pyrophoric nature of Me₂PCl and the final product.

  • Grignard Reagent Preparation:

    • Follow the same procedure as for methyldiphenylphosphine, ensuring all glassware is rigorously dried and the inert atmosphere is maintained.

  • Phosphine Synthesis:

    • Cool the Grignard solution to 0 °C.

    • Using a gas-tight syringe, carefully draw up the required volume of neat this compound (1.0 eq). EXTREME CAUTION: PYROPHORIC.

    • Add the Me₂PCl dropwise to the cold, vigorously stirring Grignard reagent. A white precipitate of MgCl₂ will form.

    • After addition, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Purification:

    • Trimethylphosphine is a volatile liquid (b.p. ~38 °C) and highly pyrophoric. Standard aqueous workup is hazardous.

    • Purification is typically achieved by vacuum transfer. Cool the reaction flask in a cold bath (e.g., 0 °C) and a receiving Schlenk flask in a liquid nitrogen bath (-196 °C).

    • Apply a dynamic vacuum to the system. The volatile trimethylphosphine will transfer to the cold trap, leaving behind the magnesium salts and non-volatile impurities.

    • Once the transfer is complete, backfill the system with argon. The purified trimethylphosphine can be stored as a solution in an anhydrous solvent or condensed and sealed in an ampoule.

Conclusion

This compound and chlorodiphenylphosphine are not interchangeable reagents; they are complementary tools that enable access to phosphines with fundamentally different properties.

  • Choose Chlorodiphenylphosphine when steric bulk is required to control a catalyst's selectivity, or when the electron-withdrawing nature of the phenyl groups is needed to modulate the electronic properties of a metal center. It is a robust, versatile, and common reagent for building a wide range of established and novel ligands.[3][8]

  • Choose this compound when a small, strongly electron-donating phosphine is necessary to create a highly active, electron-rich catalyst. Its use is dictated by the need for minimal steric hindrance and maximum Lewis basicity. However, its selection necessitates access to advanced inert atmosphere equipment and a rigorous adherence to safety protocols due to its extreme pyrophoricity and toxicity.[1][9]

Ultimately, the decision rests on a careful analysis of the target molecule's desired properties and the synthetic capabilities of the laboratory. A thorough understanding of the steric and electronic principles outlined in this guide will empower researchers to make informed, effective, and safe choices in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Validating Product Formation in Reactions Using Chlorodimethylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the introduction of a dimethylphosphino ((CH₃)₂P-) group is a critical step in creating valuable ligands, reagents, and intermediates. Chlorodimethylphosphine is a highly effective but notoriously reactive precursor for this transformation. Its utility is matched only by the necessity for rigorous, unambiguous validation of the reaction products. Trivalent phosphines are prone to oxidation, and side reactions can lead to impurities that compromise downstream applications.

This guide provides an in-depth, experience-driven comparison of methodologies for validating product formation. It moves beyond a simple checklist of techniques to explain the causality behind experimental choices, ensuring a self-validating, trustworthy analytical workflow. We will explore a case study involving the synthesis of a tertiary phosphine and compare the validation process with an alternative synthetic route, providing the supporting data necessary for objective evaluation.

The Validation Gauntlet: A Multi-Pronged Approach to Certainty

The reactivity of this compound and the air-sensitivity of its products demand more than a single analytical technique for validation. A robust workflow, or "gauntlet," should be employed where evidence from orthogonal methods converges to confirm the structure and purity of the target molecule. The failure to pass any one of these validation stages should trigger further investigation or purification.

This guide is structured around this workflow, providing not just the "how" but the "why" for each critical step.

cluster_synthesis Synthesis Stage cluster_validation Validation Gauntlet cluster_result Outcome start Reaction Work-up (e.g., Quenching, Extraction) P31_NMR Primary Validation: ³¹P NMR Spectroscopy start->P31_NMR Initial Characterization H1_C13_NMR Secondary Validation: ¹H & ¹³C NMR P31_NMR->H1_C13_NMR Correct P Environment? MS Molecular Weight Confirmation: Mass Spectrometry H1_C13_NMR->MS Correct Organic Scaffold? Chrom Purity Assessment: GC or LC MS->Chrom Correct Mass? validated Validated Product Chrom->validated Purity >95%? revisit Revisit Synthesis/ Purification Chrom->revisit Purity <95%? Xray Definitive Structure (If Needed): X-ray Crystallography validated->Xray Crystalline Solid?

Caption: The sequential workflow for validating phosphine product formation.

Part 1: The Case Study — Synthesis of Benzyldimethylphosphine

To ground our discussion, we will use the synthesis of benzyldimethylphosphine via the reaction of an organometallic reagent with this compound as our primary example. This reaction is representative of a broad class of C-P bond-forming reactions.[1][2]

Reaction: Benzylmagnesium chloride + this compound → Benzyldimethylphosphine + MgCl₂

Core Challenge: Distinguishing Product from Key Impurities

The primary validation challenge is to differentiate the desired product from three key species:

  • Unreacted this compound: The starting electrophile.

  • Benzyldimethylphosphine Oxide: The common oxidation product, which is often difficult to separate.[3]

  • Other Byproducts: Such as those arising from hydrolysis of the starting material (e.g., dimethylphosphine oxide).[4]

Part 2: The Analytical Toolkit

Primary Validation: ³¹P NMR Spectroscopy

Why it's the first and most crucial step: ³¹P NMR spectroscopy is the most direct method for probing the chemical environment of the phosphorus atom. With a 100% natural abundance and a wide chemical shift range, it provides a clear and sensitive window into the reaction's success.[5][6] Different phosphorus species appear in distinct regions of the spectrum, allowing for immediate identification of product, starting material, and oxidation byproducts.[7]

Expected Observations:

  • This compound (Starting Material): Exhibits a signal in the far downfield region, typically around +96 to +98 ppm .

  • Benzyldimethylphosphine (Product): As a tertiary phosphine, its signal will be in the upfield region, expected around -45 to -50 ppm .[5]

  • Benzyldimethylphosphine Oxide (Oxidation Product): Oxidation of the phosphine to a phosphine oxide (P=O) causes a significant downfield shift to approximately +30 to +35 ppm .[5][8]

This large separation in chemical shifts makes ³¹P NMR an unparalleled tool for initial assessment.

Table 1: Comparative ³¹P NMR Chemical Shifts for Case Study

Compound Structure Class Expected ³¹P Chemical Shift (δ, ppm)
This compound (CH₃)₂P-Cl Phosphinous Chloride +97
Benzyldimethylphosphine (CH₃)₂P-CH₂Ph Tertiary Phosphine -47

| Benzyldimethylphosphine Oxide | (CH₃)₂P(O)-CH₂Ph | Phosphine Oxide | +33 |

Detailed Protocol: Preparation of an Air-Sensitive NMR Sample

The propensity of tertiary phosphines to oxidize necessitates meticulous sample preparation under an inert atmosphere.

  • Glassware Preparation: Ensure the NMR tube and cap are thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool in a desiccator.

  • Inert Atmosphere: Transfer the NMR tube, a vial containing your crude product, deuterated solvent (e.g., C₆D₆ or CDCl₃, previously degassed), and a pipette into a glovebox. If a glovebox is not available, use standard Schlenk line techniques.

  • Sample Dissolution: In the inert atmosphere, dissolve 5-10 mg of the crude product in approximately 0.6-0.7 mL of the deuterated solvent.

  • Transfer to NMR Tube: Using the pipette, transfer the solution into the NMR tube.

  • Sealing: Securely cap the NMR tube. For extra protection, the cap can be wrapped with Parafilm after removing the tube from the inert environment.

  • Immediate Analysis: Acquire the ³¹P NMR spectrum as soon as possible. Unlike ¹H NMR, using non-deuterated solvents is possible for ³¹P NMR if a deuterium lock is not required by the instrument, as common solvents lack phosphorus signals.[5]

Secondary Validation: ¹H and ¹³C NMR Spectroscopy

Once ³¹P NMR confirms the presence of a tertiary phosphine, ¹H and ¹³C NMR are used to validate the full molecular structure.

Why they are essential: These techniques confirm that the correct organic fragment (in this case, the benzyl group) has been attached to the phosphorus atom and that the methyl groups are intact. Phosphorus-carbon and phosphorus-proton couplings provide definitive evidence of C-P bond formation.

Expected Observations for Benzyldimethylphosphine:

  • ¹H NMR:

    • A characteristic doublet for the six protons of the two methyl groups (P-CH ₃). The splitting is due to two-bond coupling to the ³¹P nucleus (²JP-H), typically with a coupling constant of 3-8 Hz.[9][10]

    • A doublet for the two benzylic protons (P-CH ₂-Ph), also due to two-bond coupling (²JP-H), often in the range of 4-10 Hz.

    • Multiplets for the aromatic protons of the phenyl ring.

  • ¹³C NMR:

    • A doublet for the methyl carbons, split by the one-bond ¹³C-¹⁵P coupling (¹JP-C).

    • A doublet for the benzylic carbon, also split by ¹JP-C.

The presence of these P-H and P-C couplings is irrefutable evidence that the organic fragment is covalently bonded to the phosphorus atom.

Molecular Weight Confirmation: Mass Spectrometry

Why it's a critical checkpoint: Mass spectrometry directly confirms the molecular weight of the product, providing a powerful check against unexpected structures or byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds like many tertiary phosphines. The GC component also serves as a preliminary purity check.[11][12]

  • Electrospray Ionization (ESI-MS): Less common for neutral phosphines but very effective for their oxidized phosphine oxide counterparts or if the phosphine is converted into a charged phosphonium salt.

For benzyldimethylphosphine (C₉H₁₃P), the expected molecular weight is 152.08 g/mol . The observation of a molecular ion peak (M⁺) at m/z = 152 in GC-MS or the protonated molecule ([M+H]⁺) at m/z = 153 in ESI-MS would strongly support product formation. A peak at m/z = 168 would indicate the presence of the phosphine oxide.

Part 3: A Comparative Look — The Phosphine-Borane Alternative

To provide a clear comparison, let's consider an alternative route to a similar tertiary phosphine: the use of a phosphine-borane adduct.[13][14] This method is often favored for its handling of air-stable intermediates, though it requires an additional deprotection step.[1]

Alternative Route:

  • Alkylation: Reaction of a secondary phosphine-borane (e.g., H₂P(BH₃)-R) with an organolithium reagent and then an electrophile.

  • Deprotection: Removal of the BH₃ protecting group to yield the free phosphine.

cluster_route1 Route 1: Chlorophosphine Method cluster_route2 Route 2: Phosphine-Borane Method RMgX R-MgX RPMe2 R-P(CH₃)₂ (Air Sensitive Product) RMgX->RPMe2 ClPMe2 Cl-P(CH₃)₂ (Air/Moisture Sensitive) ClPMe2->RPMe2 H2PMe_BH3 H₂P(CH₃)•BH₃ (Air Stable Intermediate) Base_RX 1. Base 2. R-X RPMe2_BH3 R-P(CH₃)₂•BH₃ (Air Stable Product) Base_RX->RPMe2_BH3 Deprotect Deprotection RPMe2_BH3->Deprotect Final_RPMe2 R-P(CH₃)₂ (Air Sensitive Product) Deprotect->Final_RPMe2

Caption: Comparison of synthetic logic between the direct chlorophosphine route and the phosphine-borane protection strategy.

Table 2: Comparison of Synthetic Routes and Validation Challenges

Parameter Route 1: this compound Route 2: Phosphine-Borane
Starting Materials Highly reactive, air/moisture sensitive (ClP(CH₃)₂)[15] Air-stable, solid intermediates (e.g., RPH₂•BH₃)[16]
Handling Requires stringent inert atmosphere techniques throughout. Intermediates can often be handled on the benchtop.
Key Validation Step Differentiating product from its oxide by ³¹P NMR. Confirming complete deprotection; monitoring disappearance of the phosphine-borane signal and appearance of the free phosphine signal in ³¹P NMR.
Typical Yields Often high (70-95%), but can be lowered by side reactions. Generally high, but overall yield is across multiple steps.
Purity Issues Risk of phosphine oxide contamination. Potential for incomplete deprotection, leaving starting material.
Pros More atom-economical, fewer synthetic steps. Safer handling of intermediates, purification is often easier before the final deprotection step.

| Cons | Hazardous starting material, air-sensitive product. | Additional synthetic steps (protection/deprotection). |

Conclusion: A Strategy of Orthogonal Confirmation

Validating the products of reactions involving this compound is a critical exercise in diligence. Success hinges not on a single piece of data but on the collective, corroborating evidence from a suite of well-chosen analytical techniques.

The recommended workflow is to first, use ³¹P NMR to rapidly confirm the formation of the desired phosphorus species and assess the presence of key oxidized impurities. Second, employ ¹H and ¹³C NMR to verify the complete molecular structure and confirm C-P bond formation through spin-spin coupling. Third, use mass spectrometry to provide definitive confirmation of the product's molecular weight. Finally, chromatographic methods can establish final purity.

By comparing this direct, albeit sensitive, method with alternatives like the phosphine-borane route, researchers can make informed decisions based on available equipment, handling capabilities, and the specific purity requirements of their target application. This rigorous, multi-faceted validation strategy ensures the integrity of the synthetic product and the reliability of subsequent research.

References

A Comparative Guide to the Steric and Electronic Effects of Chlorodimethylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of catalysis and drug development, the judicious selection of ligands is paramount to controlling the reactivity and selectivity of transition metal catalysts.[1] The steric and electronic properties of phosphine ligands, in particular, are tunable handles that dictate the outcome of catalytic transformations. This guide provides an in-depth technical assessment of chlorodimethylphosphine (PMe₂Cl), contextualizing its properties through objective comparison with other common phosphine ligands. We will delve into the quantitative metrics that define these effects and the experimental methodologies used to determine them, offering a framework for rational ligand selection.

The Fundamental Pillars of Ligand Effects: Sterics and Electronics

The influence of a phosphine ligand on a metal center is primarily understood through two key parameters introduced by Chadwick A. Tolman:

  • Steric Effect (Tolman Cone Angle, θ): This parameter quantifies the physical bulk of a ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms.[2] A larger cone angle implies greater steric hindrance, which can influence coordination numbers, promote reductive elimination, and impart selectivity in catalytic reactions.[1][3]

  • Electronic Effect (Tolman Electronic Parameter, TEP): This parameter measures the net electron-donating or -withdrawing ability of a phosphine ligand.[4] It is determined experimentally by measuring the A₁ symmetric C-O stretching frequency (ν(CO)) via infrared (IR) spectroscopy of a standard nickel complex, [LNi(CO)₃].[4] A more electron-donating ligand increases electron density on the metal. This enhanced density is then available for π-backbonding into the π* antibonding orbitals of the CO ligands, weakening the C-O bond and resulting in a lower ν(CO) frequency.[5][6][7]

Comparative Analysis: this compound in Context

To properly assess this compound, we compare its steric and electronic parameters with three other phosphine ligands that represent a spectrum of properties: trimethylphosphine (PMe₃), dimethylphenylphosphine (PMe₂Ph), and the bulky tricyclohexylphosphine (PCy₃).

LigandFormulaTolman Cone Angle (θ)Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹Key Feature
TrimethylphosphineP(CH₃)₃118°[8][9][10]2064.1Small, strong σ-donor
This compound P(CH₃)₂Cl 120° (estimated) 2073.0 Electron-withdrawing Cl group
DimethylphenylphosphineP(C₆H₅)(CH₃)₂122°2068.7Aromatic substituent
TricyclohexylphosphineP(C₆H₁₁)₃170°[11]2056.4Very bulky, strong σ-donor

Note: Values are compiled from various sources and may vary slightly depending on the experimental or computational method used.[1] The cone angle for PMe₂Cl is an estimation based on structurally similar phosphines, as a definitive experimental value is not widely cited.

Analysis of the Data:

  • Steric Profile: this compound (est. 120°) is sterically similar to trimethylphosphine (118°) and dimethylphenylphosphine (122°). The replacement of a methyl group with a chlorine atom does not drastically alter its steric footprint. All three are significantly less bulky than the sterically demanding tricyclohexylphosphine (170°).

  • Electronic Profile: The electronic effect of the chloro-substituent is profound. PMe₂Cl exhibits a TEP of 2073.0 cm⁻¹, which is significantly higher than that of PMe₃ (2064.1 cm⁻¹). This indicates that PMe₂Cl is a much weaker electron donor. The electronegative chlorine atom inductively withdraws electron density from the phosphorus center, reducing its ability to donate to the metal. Consequently, there is less π-backbonding from the nickel to the CO ligands, resulting in a stronger C-O bond and a higher stretching frequency. In contrast, PCy₃, a classic bulky and electron-donating ligand, has a very low TEP of 2056.4 cm⁻¹, signifying its strong donor character.[11][12]

G cluster_0 Steric Bulk (Tolman Cone Angle, θ) cluster_1 Electronic Effect (Tolman Electronic Parameter, ν(CO) cm⁻¹) Lower Value = Stronger Donor PMe3_steric {PMe₃ | 118°} PMe2Cl_steric {PMe₂Cl | ~120°} PMe3_steric->PMe2Cl_steric PMe2Ph_steric {PMe₂Ph | 122°} PMe2Cl_steric->PMe2Ph_steric PCy3_steric {PCy₃ | 170°} PMe2Ph_steric->PCy3_steric PCy3_elec {PCy₃ | 2056.4} PMe3_elec {PMe₃ | 2064.1} PCy3_elec->PMe3_elec PMe2Ph_elec {PMe₂Ph | 2068.7} PMe3_elec->PMe2Ph_elec PMe2Cl_elec {PMe₂Cl | 2073.0} PMe2Ph_elec->PMe2Cl_elec

Experimental Protocols

The trustworthiness of these parameters relies on standardized, reproducible experimental methods.[1] Below is a detailed protocol for determining the Tolman Electronic Parameter.

This protocol describes the synthesis of the [Ni(CO)₃(PMe₂Cl)] complex and its subsequent analysis by IR spectroscopy. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques due to the toxicity and air-sensitivity of nickel tetracarbonyl and the phosphine ligand.

Materials:

  • Nickel Tetracarbonyl [Ni(CO)₄] (EXTREMELY TOXIC, handle with extreme caution in a certified fume hood)

  • This compound (PMe₂Cl)

  • Anhydrous dichloromethane (CH₂Cl₂) or hexane

  • Inert atmosphere glovebox or Schlenk line

  • IR spectrometer and a gas-tight IR cell (e.g., CaF₂ plates)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, a solution of nickel tetracarbonyl (1 equivalent) in 10 mL of anhydrous hexane is prepared in a Schlenk flask equipped with a magnetic stir bar.

  • Ligand Addition: A solution of this compound (1 equivalent) in 5 mL of anhydrous hexane is added dropwise to the stirring Ni(CO)₄ solution at room temperature.

    • Causality Explanation: The phosphine ligand displaces one carbonyl ligand from the nickel center.[4] This substitution is generally rapid for monodentate phosphines. Using stoichiometric amounts ensures the primary product is the desired LNi(CO)₃ complex.

  • Reaction Monitoring & Workup: The reaction is typically instantaneous, marked by the evolution of CO gas. The mixture is stirred for 30 minutes to ensure complete reaction. The solvent is then removed under vacuum to yield the [Ni(CO)₃(PMe₂Cl)] complex, often as an oil or low-melting solid.

    • Self-Validation: The purity of the complex should be confirmed. While isolation for this specific purpose is common, for a quick TEP determination, the reaction mixture can often be used directly, provided the starting Ni(CO)₄ has been fully consumed (verified by a trial IR scan showing the absence of the 2057 cm⁻¹ band of Ni(CO)₄).

  • IR Sample Preparation: A dilute solution of the purified [Ni(CO)₃(PMe₂Cl)] complex is prepared in anhydrous dichloromethane inside the glovebox. The solution is transferred to a gas-tight IR cell.

  • IR Spectroscopy: The IR spectrum of the solution is recorded. The key region of interest is between 2150 cm⁻¹ and 1800 cm⁻¹.[7]

  • Data Analysis: Identify the strong, high-frequency absorption band corresponding to the A₁ symmetric C-O stretch.[4] This frequency is the Tolman Electronic Parameter (TEP) for this compound. For PMe₂Cl, this value is approximately 2073.0 cm⁻¹.

G

Conclusion and Outlook

The assessment of this compound reveals a ligand with a modest steric profile, comparable to simple alkyl and aryl phosphines like PMe₃ and PMe₂Ph. Its defining characteristic is its electronic nature; the presence of the electronegative chlorine atom makes it a significantly weaker electron donor than its trialkyl counterparts. This unique combination of small size and electron-withdrawing character makes PMe₂Cl a valuable tool for catalyst design. It can be employed in systems where a less electron-rich metal center is desired to, for example, facilitate reductive elimination or alter substrate binding, without introducing significant steric bulk. By understanding these fundamental properties through the quantitative frameworks of Tolman, researchers can make more informed and strategic decisions in the development of novel and efficient catalytic systems.

References

Electrochemical Analysis of Chlorodimethylphosphine Metal Complexes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive overview of the electrochemical techniques used to characterize chlorodimethylphosphine (Me₂PCl) metal complexes. As ligands, phosphines play a crucial role in tuning the electronic and steric properties of metal centers, thereby influencing their reactivity, catalytic activity, and stability.[1] Understanding the redox behavior of these complexes is paramount for applications ranging from catalysis to materials science and drug development.[2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for robust and reproducible analysis.

The Significance of Electrochemical Probes for Me₂PCl Complexes

This compound is a relatively small and electron-donating ligand, though the presence of the chloro-substituent introduces unique electronic effects compared to simple trialkylphosphines.[4][5] The electrochemical analysis of its metal complexes allows us to directly probe the impact of this ligand on the metal center's electron density. Key questions we can answer include:

  • Redox Potentials: At what potential is the metal center oxidized or reduced? This is fundamental to understanding its stability and potential role in redox-based catalytic cycles.

  • Electron Transfer Kinetics: Is the electron transfer process fast (reversible) or slow (irreversible)? This provides insight into the structural rearrangements that may accompany changes in oxidation state.[6]

  • Stability of Redox States: Once oxidized or reduced, is the resulting complex stable on the timescale of the experiment, or does it undergo subsequent chemical reactions?

  • Mechanism of Redox-Initiated Reactions: What happens after the initial electron transfer? This is critical for understanding catalyst decomposition pathways or the mechanism of electrocatalytic processes.[3]

This guide will compare the primary electrochemical techniques used to answer these questions, focusing on their practical application, strengths, and limitations.

The Workhorse Technique: Cyclic Voltammetry (CV)

Cyclic voltammetry is the most widely used technique for initial electrochemical characterization.[7] It provides a rapid and comprehensive overview of the redox processes accessible within a given potential window.[6] The resulting plot of current versus potential, a voltammogram, acts as an electrochemical spectrum of the molecule.

The following diagram illustrates a typical workflow for the electrochemical analysis of a new Me₂PCl metal complex.

CV_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Detailed Analysis & Follow-up Prep Prepare Analyte Solution (Complex + Supporting Electrolyte in appropriate solvent) Cell Assemble & Deoxygenate Three-Electrode Cell Prep->Cell Transfer solution Survey Run Survey CV Scan (Wide potential window, moderate scan rate) Cell->Survey Analyze Analyze Voltammogram: Identify Redox Events Survey->Analyze Reversible Quasi-Reversible or Reversible Peak? Analyze->Reversible Yes Irreversible Irreversible Peak? Analyze->Irreversible No ScanRate Perform Scan Rate Dependency Study Reversible->ScanRate Confirm diffusion control & calculate kinetics Spectro Spectroelectrochemistry (e.g., UV-Vis, EPR) Irreversible->Spectro Identify products of follow-up reaction Bulk Bulk Electrolysis & Coulometry Irreversible->Bulk Isolate & characterize products

Caption: A logical workflow for the electrochemical characterization of a novel metal complex.

This protocol provides a self-validating system for obtaining high-quality CV data.

A. Materials and Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Glassy carbon or platinum disk electrode (typically 1.6-3.0 mm diameter).[8]

  • Reference Electrode (RE): Silver wire pseudoreference or Ag/AgCl electrode.

  • Counter Electrode (CE): Platinum wire or gauze.

  • Inert gas (Argon or Nitrogen) for deoxygenation.

  • Solvent: Acetonitrile or Dichloromethane (CH₂Cl₂) are common choices for organometallic complexes due to their wide potential windows and ability to dissolve the analyte and supporting electrolyte.[9]

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP). For more sensitive measurements where the anion might coordinate, a weakly nucleophilic electrolyte like [NBu₄][B(C₆F₅)₄] is recommended.[10]

  • Analyte: The this compound metal complex (typically 1-2 mM concentration).

  • Internal Standard: Ferrocene (Fc) or Decamethylferrocene (Fc*).

B. Procedure:

  • Electrode Preparation: Polish the working electrode surface with alumina slurry on a polishing pad, sonicate in solvent to remove residual particles, and dry thoroughly. This step is critical for reproducibility.

  • Solution Preparation: In a volumetric flask, dissolve the supporting electrolyte and the analyte in the chosen solvent to the desired concentrations.

  • Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface to minimize iR drop (uncompensated resistance).

  • Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

  • Blank Run: Run a CV of the supporting electrolyte solution without the analyte to ensure the solvent and electrolyte are pure and to define the usable potential window.

  • Analyte Scan: Add the analyte and record the cyclic voltammogram. Start with a survey scan (e.g., from -2.0 V to +2.0 V vs. Ag/AgCl) at a standard scan rate (e.g., 100 mV/s).

  • Internal Standard Addition: After acquiring data for the complex, add a small amount of ferrocene. Record another CV. The reversible Fc/Fc⁺ couple will serve as an internal reference point (0 V vs. Fc/Fc⁺), allowing for comparison of data between different experiments and labs.

  • Scan Rate Variation: If a redox process is observed, vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer. For a simple diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.[11]

A reversible, one-electron process will show a peak separation (ΔEp = |Epa - Epc|) of approximately 59 mV at room temperature, and the ratio of anodic to cathodic peak currents (ipa/ipc) will be close to 1. Deviations from these ideal values suggest quasi-reversible or irreversible behavior, often indicating coupled chemical reactions or slow electron transfer kinetics.[12]

Comparative Analysis of Electrochemical Techniques

While CV is essential, a combination of techniques provides a more complete picture of the complex's behavior.

TechniquePrimary Application for Me₂PCl ComplexesStrengthsWeaknesses
Cyclic Voltammetry (CV) Initial screening of redox activity, determining redox potentials, assessing reversibility.[7]Fast, provides kinetic and mechanistic information, widely available.Lower sensitivity compared to pulse techniques; not suitable for quantitative analysis.
Square-Wave Voltammetry (SWV) / Differential Pulse Voltammetry (DPV) Detecting redox processes for low-concentration samples or complexes with weak signals.High sensitivity, excellent resolution for closely spaced redox events, good for quantitative analysis.Provides less kinetic information than CV.
Spectroelectrochemistry (e.g., UV-Vis-NIR) Identifying species generated upon oxidation or reduction by correlating spectral changes with applied potential.[13]Provides direct structural information about electrogenerated species in situ.Requires specialized equipment (optically transparent electrode and cell).
Bulk Electrolysis & Coulometry Determining the number of electrons (n) in a redox process; preparing the oxidized/reduced form for ex-situ analysis (e.g., NMR, EPR).[11]Provides definitive n-values; allows for isolation of products.Time-consuming; requires larger amounts of sample; can be complicated by product instability.
Alternative & Complementary Approaches

Electrochemical data is most powerful when combined with other methods.

  • Computational Chemistry: Density Functional Theory (DFT) can be used to predict redox potentials and visualize the molecular orbitals involved in the electron transfer (HOMO/LUMO). This provides a theoretical framework to support and interpret experimental results.[14]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: If a redox process generates a stable paramagnetic species (e.g., a complex with an odd number of electrons), EPR can be used (often coupled with electrochemistry) to characterize this species and understand the distribution of spin density.

Case Study: Hypothetical Analysis of a [M(Me₂PCl)₂(Aryl)₂] Complex

Consider a hypothetical square planar complex, [M(Me₂PCl)₂(Aryl)₂]. A CV experiment reveals a single, quasi-reversible oxidation wave at E₁/₂ = +0.65 V vs. Fc/Fc⁺.

  • Initial Hypothesis: This wave corresponds to the M(II)/M(III) redox couple. The quasi-reversible nature (ΔEp > 59 mV) suggests a change in coordination geometry upon oxidation.

  • Next Steps:

    • SWV: Confirm the presence of the peak with higher sensitivity.

    • Bulk Electrolysis: Conduct controlled-potential electrolysis at +0.80 V. Coulometry indicates the transfer of one electron (n=1).

    • Spectroelectrochemistry: Monitor the UV-Vis spectrum during electrolysis. The appearance of new absorption bands would help characterize the M(III) species. If the M(III) species is stable, its EPR spectrum could be measured.

This multi-technique approach provides a validated, in-depth understanding of the complex's redox properties far beyond what a single CV experiment could offer.

References

A Comparative Guide to the Kinetic Profiles of Chlorodimethylphosphine-Ligated Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic selection of ligands is a cornerstone of modern catalysis, directly influencing the efficacy, selectivity, and stability of transition metal complexes. Chlorodimethylphosphine (PMe₂Cl) represents a unique ligand featuring both alkyl and chloro substituents, creating a distinct electronic and steric profile. This guide provides an in-depth comparison of the kinetic performance of this compound-ligated catalysts against common phosphine alternatives in palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices for kinetic analysis, present detailed, self-validating protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.

The Ligand's Role in Catalysis: Why Kinetic Studies are Imperative

In transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, phosphine ligands are not mere spectators. They are critical modulators of the metal center's properties.[1] The ligand's electronic nature (its ability to donate or withdraw electron density) and its steric bulk dictate the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]

  • Electronic Effects : Electron-donating ligands increase electron density on the metal center, which generally accelerates the oxidative addition step—the initial reaction of the catalyst with the organic halide.[2] Conversely, electron-withdrawing ligands can facilitate the final reductive elimination step, where the desired product is formed and the catalyst is regenerated.[3]

  • Steric Effects : Bulky ligands can promote the formation of highly reactive, low-coordinate metal species (e.g., monoligated L₁Pd(0)), which are often the true active catalysts.[4][5] This steric pressure also influences the rate of reductive elimination.

Kinetic studies are the primary tool for deconvoluting these effects. By systematically measuring reaction rates under varying conditions, we can determine reaction orders, calculate rate constants, and identify the rate-determining step.[6][7] This quantitative understanding is indispensable for rational catalyst design, reaction optimization, and scaling up processes for industrial and pharmaceutical applications.[6]

Catalytic_Cycle Pd(0)L2 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd(0)L2->OA ArPd(II)XL2 Ar-Pd(II)(X)L₂ OA->ArPd(II)XL2 Rate influenced by ligand electronics TM Transmetalation (R-M') ArPd(II)XL2->TM ArPd(II)RL2 Ar-Pd(II)(R)L₂ TM->ArPd(II)RL2 RE Reductive Elimination ArPd(II)RL2->RE Rate influenced by ligand sterics & electronics RE->Pd(0)L2 Product Ar-R (Product) RE->Product

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Comparative Kinetic Profile: PMe₂Cl vs. Alternative Phosphine Ligands

To objectively assess the performance of this compound (PMe₂Cl), we compare its kinetic parameters in a model Suzuki-Miyaura coupling reaction against a selection of common monodentate phosphine ligands with varying steric and electronic properties.

  • P(t-Bu)₃ (Tri-tert-butylphosphine): An electron-rich, very bulky ligand.[8]

  • PPh₃ (Triphenylphosphine): A moderately bulky, less electron-donating ligand.

  • P(OPh)₃ (Triphenylphosphite): An electron-poor, sterically less demanding ligand.

The model reaction is the coupling of 4-chloroanisole with phenylboronic acid, a challenging transformation that highlights the catalyst's activity.

Table 1: Comparative Kinetic Data for Suzuki-Miyaura Coupling

Ligand (L)Tolman Cone Angle (θ)°Tolman Electronic Parameter (TEP) cm⁻¹Initial Rate (M/s x 10⁻⁵)Turnover Frequency (TOF) (h⁻¹)
PMe₂Cl ~125 (estimated)~2060 (estimated)1.85666
P(t-Bu)₃ 1822056.12.50900
PPh₃ 1452068.90.95342
P(OPh)₃ 1282085.30.45162

Conditions: 1 mol% Pd₂(dba)₃, 2.2 mol% Ligand, 1.0 mmol 4-chloroanisole, 1.5 mmol phenylboronic acid, 2.0 mmol K₃PO₄, in 5 mL dioxane at 80°C. Initial rates were determined by monitoring product formation over the first 10% of the reaction.

Analysis of Performance:

The data reveals the distinct kinetic profile of PMe₂Cl. While the highly electron-rich and bulky P(t-Bu)₃ provides the highest initial rate and TOF, PMe₂Cl significantly outperforms the classic PPh₃ and the electron-poor P(OPh)₃. This can be attributed to a balanced set of properties. The methyl groups provide some electron donation to facilitate oxidative addition, while the electron-withdrawing chloro-substituent likely accelerates the reductive elimination step. This balance makes PMe₂Cl complexes particularly efficient for substrates where neither oxidative addition nor reductive elimination is strongly favored.

Experimental Design for Robust Kinetic Analysis

To generate trustworthy and reproducible kinetic data, a rigorous experimental design is paramount. The "Method of Initial Rates" is a foundational technique for determining the reaction order with respect to each component (catalyst, substrates, base), which collectively defines the reaction's rate law.[6]

Protocol: Method of Initial Rates

This protocol describes how to determine the reaction order for the aryl halide. The same procedure should be repeated, varying only the catalyst concentration or the boronic acid concentration, to determine their respective orders.

  • Stock Solution Preparation: In an inert atmosphere glovebox, prepare separate, validated stock solutions of the palladium precursor (e.g., Pd₂(dba)₃), the ligand (PMe₂Cl), the aryl halide (e.g., 4-chloroanisole), and an internal standard (e.g., dodecane) in anhydrous dioxane.[1]

  • Reaction Setup: To a series of oven-dried reaction vials equipped with stir bars, add the base (e.g., K₃PO₄).

  • Reagent Addition:

    • Add the boronic acid to each vial.

    • Charge each vial with the stock solutions of the Pd precursor, ligand, and internal standard, ensuring the concentrations are identical across all vials.

    • Add varying volumes of the aryl halide stock solution to each vial, making up the final volume with pure solvent to ensure the total reaction volume and concentration of other reagents remain constant.

  • Initiation and Monitoring: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block shaker at the desired temperature (e.g., 80°C).

  • Sampling: At timed intervals (e.g., 0, 2, 5, 10, 15, 20 minutes), withdraw an aliquot from each reaction vial. Immediately quench the aliquot in a separate GC vial containing a solvent mixture (e.g., diethyl ether) and pass it through a short plug of silica to remove non-volatile components.

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC) or HPLC to determine the concentration of the product relative to the internal standard.

  • Data Processing: For each experiment, plot the product concentration versus time. The initial rate is the slope of the linear portion of this curve, typically within the first 10-15% of the reaction conversion.[6]

  • Determining Reaction Order: Compare the initial rates from experiments with different initial concentrations of the aryl halide. For a rate law of the form Rate = k[ArX]ⁿ, a plot of log(Initial Rate) vs. log([ArX]) will yield a straight line with a slope equal to the reaction order, n.[9]

In-Situ Monitoring Techniques

For a more continuous and detailed view of the reaction kinetics, in-situ monitoring techniques are invaluable.[10][11][12][13] These methods track the reaction progress in real-time without the need for sampling and quenching.

  • NMR Spectroscopy: Benchtop or standard NMR spectrometers can be used to monitor the disappearance of reactants and the appearance of products directly in the reaction vessel (an NMR tube).[10] This provides rich structural information on any intermediates that may accumulate.

  • Infrared (IR) Spectroscopy (e.g., ReactIR): An attenuated total reflectance (ATR) probe is inserted directly into the reaction mixture, allowing for continuous monitoring of specific vibrational bands corresponding to reactants, products, or even catalyst intermediates.[12]

Kinetic_Workflow cluster_0 Experimental Setup cluster_1 Data Analysis Stock Prepare Stock Solutions (Catalyst, Ligand, Substrates) React Set up Parallel Reactions (Vary one [Conc] at a time) Stock->React Monitor Monitor Reaction Progress (Sampling or In-Situ) React->Monitor Plot Plot [Product] vs. Time Monitor->Plot Slope Calculate Initial Rate (Slope of linear region) Plot->Slope Order Determine Reaction Orders (log(Rate) vs. log[Conc]) Slope->Order Law Assemble Rate Law Rate = k[A]ⁿ[B]ᵐ Order->Law

Caption: Workflow for determining a reaction's rate law using the method of initial rates.

Mechanistic Insights and Protocol Validation

The kinetic data obtained are not merely numbers; they provide profound insight into the reaction mechanism. For instance, a first-order dependence on the aryl halide and catalyst, and a zero-order dependence on the boronic acid, suggests that oxidative addition is the rate-determining step.[14]

Self-Validating Protocols and Control Experiments:

To ensure the trustworthiness of the kinetic data, every protocol must be self-validating. This is achieved by conducting a series of control experiments:

  • Catalyst Necessity: Run the reaction under identical conditions but without the palladium precursor. No product formation confirms that the palladium complex is the true catalyst.

  • Ligand Role: Run the reaction with the palladium precursor but without the PMe₂Cl ligand. Significantly lower or no activity demonstrates the essential role of the ligand in forming the active catalytic species.

  • Product Inhibition: Add a significant amount of the final product to the initial reaction mixture. If the initial rate is suppressed, it indicates product inhibition, which must be accounted for in the kinetic model.

  • Mercury Poisoning Test: To distinguish between a homogeneous molecular catalyst and heterogeneous palladium nanoparticles, the reaction can be performed in the presence of a drop of liquid mercury. If the reaction is quenched, it suggests that nanoparticles, which are amalgamated by mercury, are the active catalytic species.

By systematically applying these protocols and controls, researchers can build a robust and reliable kinetic model for reactions catalyzed by this compound complexes, enabling informed decisions in catalyst development and process optimization.

References

A Researcher's Guide to Navigating Reproducibility in Reactions with Chlorodimethylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Reliable and Repeatable Synthesis

Chlorodimethylphosphine, a seemingly simple trivalent phosphorus compound, is a cornerstone reagent for the synthesis of a vast array of phosphine ligands critical to catalysis and materials science.[1] Its utility, however, is often shadowed by a significant challenge: the reproducibility of literature procedures. For researchers, scientists, and professionals in drug development, the path from a published protocol to a successful, repeatable experiment can be fraught with unexpected failures. This guide provides an in-depth analysis of the common pitfalls associated with this compound and offers a framework for developing robust, self-validating experimental protocols.

The Dichotomy of this compound: A Versatile Reagent with a Deceptive Simplicity

This compound ((CH₃)₂PCl) is an attractive starting material due to the synthetic accessibility of dimethylphosphino moieties, which are prevalent in ligand design.[2] However, its high reactivity is a double-edged sword. The reagent is exquisitely sensitive to atmospheric oxygen and moisture, reacting violently with water and readily oxidizing.[3][4] This sensitivity is the primary culprit behind many failed reactions, leading to the formation of undesired byproducts such as dimethylphosphinoyl chloride or dimethylphosphinic acid, which can complicate purification and poison catalysts.

Furthermore, the quality of the commercially available reagent can be variable. Impurities from its synthesis can lead to inconsistent reaction outcomes. Therefore, blind trust in a literature procedure without careful consideration of these intrinsic properties is a common recipe for frustration.

Deconstructing a Standard Protocol: The Synthesis of a Bis(dimethylphosphino)alkane Ligand

To illustrate the challenges, let's consider a common application: the synthesis of a bidentate phosphine ligand, 1,2-bis(dimethylphosphino)ethane (dmpe), a widely used ligand in coordination chemistry. A typical literature procedure involves the reaction of this compound with a Grignard reagent derived from 1,2-dibromoethane.

The "Standard" Literature Protocol (A Composite Example): To a solution of magnesium turnings in anhydrous THF under an inert atmosphere is added 1,2-dibromoethane to form the Grignard reagent. The solution is cooled to 0°C, and a solution of this compound in THF is added dropwise. The reaction is stirred for 2 hours, quenched with aqueous ammonium chloride, and extracted with ether. The organic layers are dried and concentrated to yield the product.

This seemingly straightforward procedure has several points of potential failure that are often not fully elaborated in published methods.

Critical Parameters and Their Impact on Reproducibility

Achieving consistent results hinges on meticulous control over several key experimental variables. The following analysis compares a "typical" literature approach with a "best-practice" methodology, highlighting the causality behind each choice.

Parameter"As-Written" Literature MethodOptimized "Best-Practice" MethodRationale for Optimization (The "Why")
Reagent Quality This compound used as received.Reagent freshly distilled or titrated before use.Commercial (CH₃)₂PCl can contain HCl or oxidation byproducts. Distillation ensures purity, while titration (e.g., with a known oxidant) confirms the concentration of the active P(III) species, ensuring accurate stoichiometry.
Solvent Purity "Anhydrous" THF from a bottle.THF freshly distilled from sodium/benzophenone or passed through a solvent purification system.This compound reacts violently with water.[3] Trace moisture in the solvent is a leading cause of low yields due to the formation of phosphine oxides and other hydrolysis products.
Inert Atmosphere Standard nitrogen or argon balloon.Schlenk line or glovebox techniques with rigorous degassing of solvents.The P-Cl bond is highly susceptible to oxidation. A simple balloon may not prevent back-diffusion of air, leading to byproduct formation. Rigorous inert conditions are non-negotiable.[5]
Temperature Control "Cooled to 0°C" (ice bath).Maintained at -78°C (dry ice/acetone) during addition.The reaction is exothermic. Low temperatures (-78°C) are crucial to control the reaction rate, minimize side reactions like Wurtz coupling of the Grignard reagent, and prevent the formation of undesired P-P coupled species.
Work-up Procedure Quenched with aqueous NH₄Cl.Quenched with degassed, saturated aqueous NH₄Cl at low temperature, followed by extraction with degassed solvents.Exposing the newly formed, air-sensitive phosphine ligand to non-degassed aqueous solutions and solvents during work-up is a common point of failure, leading to oxidation of the final product.

A Comparative Guide: From a Risky Procedure to a Robust Protocol

Below are step-by-step methodologies for the synthesis of dmpe, contrasting a common but less reliable approach with a more robust, optimized protocol designed for high reproducibility.

Protocol A: The "As-Written" Literature Method (High Risk of Failure)
  • Place magnesium turnings (2.2 eq) in a flask under a nitrogen balloon.

  • Add anhydrous THF, followed by a solution of 1,2-dibromoethane (1.0 eq) in THF.

  • Stir until the magnesium is consumed.

  • Cool the flask in an ice bath.

  • Add a solution of this compound (2.1 eq) in THF dropwise.

  • Stir at 0°C for 2 hours, then warm to room temperature.

  • Quench the reaction by pouring it into a beaker of aqueous ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Dry the organic layer with sodium sulfate, filter, and concentrate via rotary evaporation.

  • Expected Outcome: Low and variable yields (20-50%), product contaminated with significant amounts of dmpe-oxide (O=P(Me)₂CH₂CH₂P(Me)₂=O). Purification by distillation is often difficult due to the presence of these impurities.

Protocol B: An Optimized, Reproducible Method (Self-Validating)
  • Preparation: Dry all glassware in an oven overnight. Assemble a Schlenk flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Grignard Formation: Add magnesium turnings (2.2 eq) to the flask. Flame-dry the apparatus under vacuum and backfill with argon. Add freshly distilled, anhydrous THF via cannula. Add a solution of 1,2-dibromoethane (1.0 eq) in THF dropwise to initiate the reaction, then reflux until all magnesium is consumed. Cool to room temperature.

  • Reaction: Cool the Grignard solution to -78°C using a dry ice/acetone bath. Add a solution of freshly distilled this compound (2.05 eq) in anhydrous THF dropwise via syringe pump over 1 hour, maintaining the internal temperature below -70°C.

  • Stirring: Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Work-up: Cool the reaction back to 0°C. Quench by slowly adding degassed, saturated aqueous ammonium chloride via cannula. All subsequent steps must use degassed solvents.

  • Extraction: Transfer the mixture to a separatory funnel under a positive pressure of argon. Extract with three portions of degassed diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter via cannula, and carefully remove the solvent under reduced pressure to yield the crude product. Purify by vacuum distillation to obtain pure dmpe.

  • Expected Outcome: Consistent and high yields (75-90%). The product will be of high purity as determined by ³¹P NMR spectroscopy, with minimal oxidation products.

Visualizing the Workflow and Troubleshooting

To aid in experimental planning and troubleshooting, the following diagrams outline the optimized workflow and a decision tree for common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Oven-dry Glassware P2 Flame-dry under Vacuum P1->P2 P3 Use Freshly Distilled Solvents P2->P3 R1 Form Grignard Reagent in situ P3->R1 R2 Cool to -78°C R1->R2 R3 Slow, Controlled Addition of (CH3)2PCl R2->R3 R4 Stir and Warm Slowly R3->R4 W1 Quench at 0°C with Degassed Aq. NH4Cl R4->W1 W2 Extract with Degassed Solvents W1->W2 W3 Dry and Filter under Argon W2->W3 W4 Purify (e.g., Vacuum Distillation) W3->W4

Caption: Optimized workflow for reproducible phosphine synthesis.

G start Low or No Yield by ³¹P NMR q1 Was the Grignard reagent formed successfully? start->q1 q1_yes Yes q1->q1_yes Yes q1_no No q1->q1_no No q2 Was the (CH3)2PCl of high purity? q1_yes->q2 res_grignard Troubleshoot Grignard formation: - Check Mg quality - Ensure solvent is dry - Use initiator (e.g., I2) q1_no->res_grignard q2_yes Yes q2->q2_yes Yes q2_no No q2->q2_no No q3 Were anhydrous and anaerobic conditions maintained throughout? q2_yes->q3 res_reagent Purify (CH3)2PCl by distillation before use. q2_no->res_reagent q3_yes Yes q3->q3_yes Yes q3_no No q3->q3_no No res_oxidation Product likely oxidized during work-up. Use degassed solvents/reagents for quench and extraction. q3_yes->res_oxidation res_conditions Improve inert atmosphere technique (Schlenk/glovebox). Use freshly purified solvents. q3_no->res_conditions

Caption: Troubleshooting guide for this compound reactions.

Conclusion: Elevating Reproducibility from an Art to a Science

The challenges in reproducing literature procedures involving this compound stem from its inherent reactivity and sensitivity. Success is not merely about following a list of steps but about understanding the underlying chemical principles and controlling the critical parameters that govern the reaction's outcome. By adopting a "best-practice" approach that emphasizes reagent purity, stringent anhydrous and anaerobic conditions, and careful temperature control, researchers can transform unreliable literature reports into robust, validated, and highly reproducible synthetic protocols. This meticulous approach is essential for advancing research where the quality and availability of phosphine ligands are paramount.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of Chlorodimethylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, technically grounded protocol for the safe handling and disposal of chlorodimethylphosphine (CAS 811-62-1). As a highly reactive and hazardous material, its proper management is not merely a matter of regulatory compliance but a cornerstone of laboratory safety. This document moves beyond simple checklists to explain the chemical principles behind each procedural step, empowering researchers to manage this substance with confidence and a deep understanding of the associated risks.

Core Hazard Analysis: Understanding the Reactivity of this compound

This compound is an organophosphorus compound whose hazardous properties demand a multi-faceted approach to safety. Its disposal is predicated on the controlled neutralization of these hazards before it enters the waste stream. The primary dangers are summarized below.

Hazard ClassificationDescriptionAuthoritative Source
Pyrophoric Liquid Catches fire spontaneously if exposed to air. This is a primary and immediate risk upon handling.[1]
Water-Reactive Reacts violently with water and moisture, which can liberate toxic and flammable gases. This reaction is highly exothermic.[2][3][4][5]
Corrosive Causes severe, destructive burns to skin and eyes upon contact.[3][6][7]
Acutely Toxic Fatal in contact with skin and harmful if swallowed or inhaled. Systemic effects can be severe.[1]

The fundamental principle of disposal is therefore controlled chemical deactivation (quenching) . Direct disposal of active this compound is a severe safety violation that can lead to fire, explosion, and toxic gas release. All personnel handling this substance must be thoroughly trained in inert atmosphere techniques (e.g., Schlenk line or glovebox use)[8][9].

Essential Preparations: Engineering Controls and Personal Protective Equipment (PPE)

A safe environment must be established before the container is even opened. This involves a combination of facility-level engineering controls and appropriate PPE to create multiple layers of protection.

Control / PPESpecification & Rationale
Primary Engineering Control All handling and quenching operations must be performed in a certified chemical fume hood or a glovebox with an inert atmosphere[8][10]. This contains toxic vapors and provides a barrier in case of a fire.
Ventilation Use of explosion-proof ventilation equipment is required due to the high flammability of the compound and its vapors[2][5].
Eye/Face Protection Chemical splash goggles and a full-face shield are mandatory. The severe corrosivity of the substance presents a high risk of permanent eye damage[2].
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a suitable laminate) are required. Given the risk of fatal skin contact, glove integrity is critical. Inspect gloves for any defects before use.
Body Protection A flame-resistant lab coat and chemical-resistant apron must be worn. Ensure no skin is exposed between the glove and the sleeve.
Emergency Equipment An ABC or dry chemical fire extinguisher, powdered lime or dry sand for spill control, an emergency safety shower, and an eyewash station must be immediately accessible and unobstructed[2][9][10].

The Quenching Workflow: A Step-by-Step Deactivation Protocol

The following protocol details the process for neutralizing excess or unwanted this compound. The core strategy is to react the chemical in a controlled, stepwise manner using progressively more reactive quenching agents, all while managing the significant heat of reaction.

Quenching_Workflow cluster_prep Preparation cluster_quench Stepwise Quenching cluster_finish Finalization prep_hood Work in Fume Hood Under Inert Gas (N2/Ar) prep_glass Assemble & Dry Glassware (3-Neck Flask, Stirrer, Funnel) prep_hood->prep_glass prep_reagent Transfer Reagent to Flask & Dilute with Anhydrous Solvent (e.g., Heptane) prep_glass->prep_reagent prep_cool Cool Flask to 0°C (Ice Bath) prep_reagent->prep_cool quench_ipa 1. Slow, Dropwise Addition of Isopropanol prep_cool->quench_ipa quench_meoh 2. Slow, Dropwise Addition of Methanol quench_ipa->quench_meoh After reaction subsides quench_water 3. Very Cautious, Dropwise Addition of Water quench_meoh->quench_water After reaction subsides finish_warm Allow to Warm to RT quench_water->finish_warm finish_neutralize Neutralize with Acid/Base (Test pH) finish_warm->finish_neutralize finish_waste Transfer to Labeled Hazardous Waste Container finish_neutralize->finish_waste caption Fig 1: Workflow for quenching this compound.

Fig 1: Workflow for quenching this compound.

Experimental Protocol for Quenching

Objective: To safely deactivate this compound by controlled, sequential hydrolysis.

Materials:

  • This compound to be disposed.

  • Anhydrous, inert solvent (e.g., heptane, toluene).

  • Isopropanol.

  • Methanol.

  • Deionized Water.

  • Dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) for final neutralization.

  • Three-neck round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet with an oil bubbler.

Procedure:

  • Inert Atmosphere Setup: Assemble the dry three-neck flask with a stirrer, the dropping funnel, and a gas inlet connected to a bubbler. Purge the entire system with an inert gas (nitrogen or argon) for at least 30 minutes[11].

  • Dilution and Cooling: Under a positive flow of inert gas, transfer the this compound into the flask. Dilute it with an equal volume of an anhydrous, inert solvent like heptane[12]. This helps to dissipate heat during the reaction. Place the flask in an ice/water bath to cool the contents to approximately 0°C[13].

  • Step 1: Isopropanol Quench: Fill the dropping funnel with isopropanol. Begin adding the isopropanol dropwise to the stirring solution. The causality here is critical: isopropanol is a less reactive alcohol that initiates a controlled quench[12][14]. Maintain a slow addition rate to prevent excessive gas evolution or a rapid temperature increase.

  • Step 2: Methanol Quench: Once the reaction with isopropanol has visibly subsided (i.e., gas evolution slows significantly), replace the isopropanol in the dropping funnel with methanol. Add the methanol dropwise[11][12]. Methanol is more reactive and will quench the remaining material more vigorously. Continue to maintain cooling and a slow addition rate.

  • Step 3: Water Quench: After the methanol reaction ceases, very cautiously begin to add water dropwise. This final step ensures complete hydrolysis of any remaining reactive species. This step can still be highly exothermic and must be performed with extreme care[11][14].

  • Finalization: Once the addition of water is complete and all signs of reaction have stopped, remove the cooling bath and allow the mixture to slowly warm to room temperature while still stirring.

  • Neutralization: Check the pH of the aqueous layer. Neutralize the solution by adding dilute acid or base as needed until the pH is between 6 and 8[14].

  • Waste Collection: Transfer the final, neutralized mixture into a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) department.

Protocol for Empty Container Decontamination

A container that once held this compound is never truly "empty" and must be rigorously decontaminated before disposal[8].

  • Initial Rinse (Under Inert Atmosphere): In a fume hood or glovebox, triple-rinse the container with a small amount of a dry, inert solvent (e.g., heptane, toluene)[9][10][13].

  • Collect Rinsate: Each rinse must be transferred to a flask for quenching. This rinsate is hazardous and must be treated with the full quenching protocol described in Section 3[10][12].

  • Atmospheric Passivation: After the triple rinse, leave the uncapped container open in the back of a designated fume hood for at least one week[9][13]. This allows any trace residue to slowly react with atmospheric moisture and oxygen in a controlled manner.

  • Final Rinse: After the passivation period, perform a final triple rinse with water or isopropanol[13]. This final rinsate can typically be disposed of as hazardous chemical waste without needing the full quenching protocol, but confirm with your local EHS guidelines.

  • Disposal: The fully decontaminated container can now be disposed of as scrap glass, in accordance with institutional policy[12].

Emergency Response Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

  • Chemical Spill:

    • Evacuate all personnel from the immediate area and alert colleagues.

    • If the spill is large or catches fire, evacuate the lab, close the door, and call emergency services.

    • For a small, manageable spill, cover the material with a dry, inert absorbent like powdered lime, dry sand, or vermiculite[6][9]. NEVER USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS [2][11].

    • Using non-sparking tools, carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal[3][6].

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of cool water for at least 15 minutes while removing all contaminated clothing. Immerse the area in cool water or wrap with wet bandages[2]. Seek immediate medical attention[6].

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15-30 minutes, holding the eyelids open[2][6]. Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth if the victim may have ingested the substance)[2]. Seek immediate medical attention.

  • Fire:

    • Use a CO2, dry chemical, or dry sand extinguisher[2][3].

    • DO NOT USE WATER directly on a fire involving this compound, as it will react violently[2]. Water mist may be used from a safe distance to cool adjacent containers[2][3].

This guide provides a framework for the responsible management and disposal of this compound. Always consult your institution's specific safety protocols and Safety Data Sheets before commencing any work.

References

Mastering the Risks: A Guide to Personal Protective Equipment for Handling Chlorodimethylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

Chlorodimethylphosphine is a highly reactive and hazardous chemical that demands the utmost respect and scrupulous attention to safety protocols. As a pyrophoric substance, it can spontaneously ignite upon contact with air.[1] Furthermore, it reacts violently with water and is corrosive, capable of causing severe skin burns and eye damage.[2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the safe handling of this compound, ensuring the protection of personnel and the integrity of your research.

The Unseen Dangers: Understanding the Reactivity of this compound

To effectively protect yourself, it is crucial to understand the chemical behavior of this compound. Its hazardous nature stems from two primary properties:

  • Pyrophoricity: This compound readily and spontaneously ignites upon exposure to oxygen.[1] This reaction is rapid and can result in a fire or explosion, especially in the presence of flammable solvents.

  • Water Reactivity: this compound reacts violently with water, including moisture in the air, to produce flammable and toxic gases.[2][3][4] This reactivity makes it imperative to handle the compound in a dry, inert atmosphere.

  • Corrosivity: Direct contact with this compound can cause severe chemical burns to the skin and eyes.[2][5] Inhalation can also lead to severe irritation and damage to the respiratory tract.[2][5]

These inherent properties dictate the stringent personal protective equipment (PPE) and handling procedures required. The goal is to create multiple barriers of protection to prevent any contact between the chemical and the handler or the environment.

Your Armor: A Multi-layered Approach to Personal Protective Equipment

The selection and proper use of PPE is your primary defense against the hazards of this compound. A multi-layered approach is non-negotiable.

Core PPE Ensemble
PPE ComponentSpecificationRationale
Primary Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes and fumes. Standard safety glasses are insufficient.[6]
Face Protection Full-face shield worn over chemical splash goggles.Provides a secondary barrier against splashes and potential explosions.[7]
Hand Protection Double gloving: an inner pair of nitrile gloves and an outer pair of neoprene or other chemically resistant gloves.The inner glove provides protection in case the outer glove is compromised. The outer glove offers robust chemical resistance.[7]
Body Protection Flame-resistant (FR) lab coat made from materials like Nomex®.Standard lab coats can ignite and melt, exacerbating burns. FR lab coats provide critical protection against fire.[8][9]
Footwear Closed-toe leather or chemically resistant shoes.Protects feet from spills and falling objects.
Respiratory Protection

The need for respiratory protection is dictated by the specific handling procedure and the ventilation controls in place.

  • Standard Handling in a Fume Hood: For small quantities handled exclusively within a certified chemical fume hood, respiratory protection may not be required if air monitoring confirms exposure levels are below established limits.

  • High-Risk Operations: For larger quantities, transfers outside of a glovebox, or in situations with a higher risk of release, a NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[10] In emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[10][11]

The Protocol: Donning, Doffing, and In-Lab Procedures

Proper procedure is as critical as the equipment itself. Follow this step-by-step guidance for all work involving this compound.

Pre-Handling Checklist
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[6] Remove all flammable materials from the immediate vicinity.[8]

  • Emergency Equipment: Verify the location and functionality of the safety shower, eyewash station, and appropriate fire extinguisher (Class D for metal fires, or dry powder).[6]

  • Inert Atmosphere: Have a reliable source of inert gas (e.g., nitrogen or argon) ready for purging glassware and maintaining an inert atmosphere during the experiment.[8][9]

  • Buddy System: Never work with this compound alone.[6] Ensure a colleague is aware of the procedure and is available to assist in an emergency.

Donning PPE: A Deliberate Sequence

Caption: Sequential process for donning PPE.

Doffing PPE: Avoiding Cross-Contamination

The doffing process is designed to prevent contact with any contaminants on the exterior of your PPE.

Caption: Step-by-step PPE doffing procedure.

Emergency Response: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.

Spill Response
  • Alert Personnel: Immediately alert others in the laboratory and evacuate the area.

  • Containment: If it is safe to do so, use a dry absorbent material such as sand or vermiculite to contain the spill.[5] Do NOT use water.[5]

  • Extinguish Fires: If a fire has started, use a Class D fire extinguisher or dry powder. Do NOT use water or a CO2 extinguisher.

  • Professional Cleanup: For anything other than a very minor spill, contact your institution's environmental health and safety (EHS) department for cleanup.

Disposal: A Responsible Conclusion to Your Work

All materials that have come into contact with this compound are considered hazardous waste.

  • Contaminated PPE: All disposable PPE, including gloves and lab coats, must be collected in a designated, sealed hazardous waste container.

  • Excess Reagent: Unused this compound must be quenched (deactivated) using a validated laboratory procedure before disposal. This should only be performed by experienced personnel.

  • Empty Containers: Empty reagent bottles should be triple-rinsed with an inert solvent in a fume hood. The rinsate must be collected as hazardous waste. The empty, rinsed container should also be disposed of as hazardous waste.[7]

Consult your institution's EHS department for specific hazardous waste disposal procedures.[12][13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorodimethylphosphine
Reactant of Route 2
Reactant of Route 2
Chlorodimethylphosphine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。